molecular formula C24H33N3O4 B000828 Ranolazine CAS No. 95635-55-5

Ranolazine

Numéro de catalogue: B000828
Numéro CAS: 95635-55-5
Poids moléculaire: 427.5 g/mol
Clé InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ranolazine is a piperazine derivative and a well-characterized anti-ischemic agent approved for the treatment of chronic angina. Its primary research value lies in its unique mechanism of action as a late sodium current (I Na,late ) inhibitor . Unlike traditional antianginal drugs such as beta-blockers or calcium channel blockers, this compound exerts its effects without significantly affecting heart rate or blood pressure, making it a valuable tool for isolating specific pathways in cardiovascular research . In the ischemic myocardium, perturbation of ion homeostasis leads to a persistent inward sodium current. This contributes to sodium and calcium overload via the Na + /Ca 2+ exchanger, resulting in diastolic wall stress and impaired coronary flow . This compound selectively blocks this late sodium current, thereby reducing intracellular calcium overload and improving diastolic function . Furthermore, at higher concentrations, this compound also inhibits the rapid delayed rectifier potassium current (I Kr ), which prolongs the ventricular action potential and QT interval . This dual-channel activity has spurred significant investigative interest in its potential antiarrhythmic properties for both atrial and ventricular arrhythmias . Key Research Applications: • Investigation of cardiac ion channels and cellular electrophysiology • Models of chronic stable angina and myocardial ischemia • Study of antiarrhythmic mechanisms and potential drug combinations • Research into metabolic modulation in the heart (inhibition of fatty acid oxidation) This product is supplied as a high-purity solid for research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045196
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white solid

CAS No.

95635-55-5, 142387-99-3
Record name Ranolazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95635-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranolazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RANOLAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-124
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Ranolazine's Core Mechanism: A Deep Dive into Late Sodium Current Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine, a piperazine derivative, represents a significant departure from traditional anti-anginal therapies.[1][2][3] Its primary mechanism of action lies in the selective inhibition of the late inward sodium current (late INa) in cardiomyocytes.[2][4][5][6][7] This targeted action addresses a key pathological driver of ischemic heart disease: intracellular sodium and subsequent calcium overload.[1][2][5][8][9] Under ischemic conditions, an enhanced late INa leads to an accumulation of intracellular sodium, which in turn reverses the action of the sodium-calcium exchanger (NCX), causing a detrimental influx of calcium.[1][5][8] This calcium overload contributes to increased diastolic wall tension, impaired myocardial relaxation, and a pro-arrhythmic electrical environment.[2][4][9] By potently and selectively blocking the late INa, this compound mitigates these downstream effects, improving myocardial function and reducing ischemic symptoms without significantly altering heart rate or blood pressure.[2][4][5] This in-depth guide explores the molecular interactions, electrophysiological consequences, and experimental validation of this compound's unique mechanism of action.

The Pathophysiology of Late INa in Myocardial Ischemia

Under normal physiological conditions, the vast majority of voltage-gated sodium channels (Nav1.5 in the heart) inactivate within milliseconds of opening during the upstroke of the cardiac action potential. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or "late" sodium current (late INa).[5][10] In pathological states such as myocardial ischemia and heart failure, the magnitude of this late INa is significantly enhanced.[1][5][8][11]

This augmentation of late INa is a critical early event in the ischemic cascade. The sustained influx of sodium ions leads to an elevation of the intracellular sodium concentration ([Na+]i).[1][9] This increase in [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), promoting its reverse mode of operation.[1][8][9] Consequently, instead of extruding calcium from the cell, the NCX begins to import calcium, leading to intracellular calcium overload ([Ca2+]i).[1][2][5][9]

The deleterious consequences of this calcium overload are twofold:

  • Mechanical Dysfunction: Elevated diastolic [Ca2+]i impairs myocardial relaxation, leading to increased left ventricular diastolic stiffness and wall tension.[2][4] This increased stiffness compresses intramyocardial blood vessels, further compromising coronary blood flow and exacerbating ischemia.[3][4]

  • Electrical Instability: Calcium overload can trigger delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are known triggers for ventricular arrhythmias.[1][9]

This compound's Selective Inhibition of Late INa

This compound exerts its therapeutic effect by selectively inhibiting the late INa over the peak sodium current responsible for the rapid depolarization of the action potential.[6][12] This selectivity is crucial as it allows this compound to target the pathological current without significantly affecting normal cardiac conduction.

Molecular Binding and Site of Action

Studies involving site-directed mutagenesis have identified the binding site for this compound on the Nav1.5 channel. Evidence suggests that this compound interacts with the local anesthetic binding site within the pore of the channel, with residue F1760 in domain IV, segment 6 (DIV-S6) being a critical determinant of its blocking action.[13] A 2023 study further elucidated the structural basis of this interaction, showing that this compound binding induces an α–π transition in the S6 helix, which may be key to its inhibitory effect.[14] Interestingly, the block of Nav1.5 mechanosensitivity by this compound appears to occur through a different mechanism that does not involve this established binding site and may require partitioning into the lipid bilayer.[15][16][17]

Kinetics and State Dependence of Inhibition

The inhibition of late INa by this compound is concentration-, voltage-, and frequency-dependent.[1][8][9] This "use-dependent" block means that the inhibitory effect of this compound is enhanced at faster heart rates, a potentially beneficial property during tachycardia.[12][18] this compound preferentially binds to the open and inactivated states of the sodium channel, which are more prevalent during the action potential plateau when the late INa is active.[12] It slows the recovery from inactivation of the late INa, contributing to its use-dependent blocking effect.[12]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding this compound's inhibitory effects on various ion currents.

ParameterChannel/CurrentSpecies/Cell TypeValueReference(s)
IC50 (Late INa) Nav1.5Canine Ventricular Myocytes5.9 µM[12]
Rabbit17 µM[18]
LQT-3 Mutant (ΔKPQ and Y1795C)HEK293 Cells15 µM[13]
R1623Q Mutant (Tonic, 0.1 Hz)HEK293 Cells7.5 µM[12]
R1623Q Mutant (Use-dependent, 5 Hz)HEK293 Cells1.9 µM[12]
IC50 (Peak INa) Nav1.5Canine Ventricular Myocytes294 µM[12][18]
Rabbit1,329 µM[18]
LQT-3 Mutant (ΔKPQ and Y1795C)HEK293 Cells135 µM[13]
Wild-Type (Tonic, 0.1 Hz)HEK293 Cells430 µM[12]
Wild-Type (Use-dependent, 5 Hz)HEK293 Cells154 µM[12]
IC50 (Other Currents) IKr (hERG)11.5 - 12 µM[19][20]
Late ICa50 µM[20]
INa/Ca91 µM[9][20]
Peak ICa,L296 µM[9][20]
ParameterEffectMagnitudeConditionReference(s)
Action Potential Duration (APD) Prolongation (Epicardium)Concentration-dependentNormal Tissue[20]
Abbreviation or Biphasic (M-cell)Concentration-dependentNormal Tissue[20]
Shortening23-27%LQT-3 Mutant Myocytes[13]
QTc Interval Prolongation2-6 msClinical[2][8][19]
Late INa Inhibition Reductionto 75.0% (10 µM)HEK293 (Nav1.5)[21][22]
to 58.4% (30 µM)[21][22]

Experimental Protocols for Measuring Late INa

The following provides a detailed methodology for a key experiment used to characterize the effects of this compound on the late sodium current.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the tonic and use-dependent block of late INa by this compound in a heterologous expression system.

Cell Preparation:

  • Human embryonic kidney (HEK293) cells stably or transiently expressing the human cardiac sodium channel, Nav1.5 (wild-type or mutant variants like R1623Q for enhanced late INa), are cultured under standard conditions.

  • Cells are plated onto glass coverslips 24-48 hours before the experiment.

Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (2-4 MΩ) filled with an internal solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

  • Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software.

Voltage-Clamp Protocol for Late INa Measurement:

  • The cell is held at a holding potential of -120 mV or -140 mV to ensure the removal of fast inactivation.[23][24]

  • A long depolarizing pulse (e.g., 300-2000 ms) to -20 mV or -10 mV is applied to elicit the sodium current.[21][22][23][24]

  • The late INa is measured as the average current during a specified window towards the end of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse or at 200 ms into the pulse) to avoid contamination from the peak current.[21][22][23]

  • To assess use-dependence, a train of depolarizing pulses at varying frequencies (e.g., 0.1 Hz for tonic block, and 1, 2, and 5 Hz for use-dependent block) is applied.[12] The block is calculated by comparing the current amplitude in the presence of this compound to the control condition.

  • This compound is applied to the external solution at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flows described in this guide.

G Ischemia Myocardial Ischemia Late_INa Increased Late INa Ischemia->Late_INa Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload NCX_Reverse Reverse Mode NCX Na_Overload->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Mech_Dysfunction Mechanical Dysfunction (Increased Diastolic Tension) Ca_Overload->Mech_Dysfunction Elec_Instability Electrical Instability (EADs, DADs, Arrhythmias) Ca_Overload->Elec_Instability This compound This compound Block Inhibition This compound->Block Block->Late_INa

Caption: Pathophysiological cascade of myocardial ischemia and the site of this compound intervention.

G Start Start: Cell Culture (HEK293 with Nav1.5) Patch Whole-Cell Patch Clamp Start->Patch Protocol Apply Voltage-Clamp Protocol (Hold -120mV, Pulse to -20mV) Patch->Protocol Measure_Control Measure Baseline Late INa Protocol->Measure_Control Measure_Ran Measure Late INa with this compound Protocol->Measure_Ran Apply_Ran Apply this compound Measure_Control->Apply_Ran Apply_Ran->Protocol Re-apply protocol Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Ran->Analysis End End Analysis->End

Caption: Experimental workflow for assessing this compound's effect on late INa.

Conclusion

This compound's mechanism of action, centered on the selective inhibition of the late sodium current, provides a targeted approach to mitigating the core ionic disturbances that drive myocardial ischemia.[1][7][8] By preventing intracellular sodium and subsequent calcium overload, this compound effectively reduces diastolic wall tension and electrical instability without the negative hemodynamic effects associated with traditional anti-anginal agents.[2][4][5] This in-depth understanding of its molecular interactions and electrophysiological consequences underscores its unique therapeutic profile and provides a solid foundation for further research and development in the management of ischemic heart disease and related arrhythmias.

References

Cellular Electrophysiological Profile of Ranolazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal agent with a unique electrophysiological profile that distinguishes it from traditional therapies. Its primary mechanism of action involves the selective inhibition of the late inward sodium current (late INa), leading to a reduction in intracellular sodium and calcium overload, particularly under ischemic conditions.[1][2][3] This reduction in ionic dysregulation contributes to its anti-anginal effects without significantly altering heart rate or blood pressure.[2][4] Beyond its impact on the late INa, this compound exhibits a complex interaction with other cardiac ion channels, resulting in a multifaceted electrophysiological signature with antiarrhythmic potential.[5][6] This technical guide provides an in-depth analysis of the cellular electrophysiological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Core Electrophysiological Effects of this compound

This compound's primary electrophysiological effect is the potent and selective inhibition of the late INa.[7][8][9] This current, although small under normal physiological conditions, is enhanced during pathological states such as ischemia, leading to an accumulation of intracellular sodium.[9] This sodium overload reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium and subsequent cellular dysfunction, including diastolic dysfunction and arrhythmias.[7][10] By inhibiting the late INa, this compound mitigates these downstream consequences.[8][10]

In addition to its primary target, this compound also modulates other key cardiac ion channels, including:

  • Rapidly activating delayed rectifier potassium current (IKr): this compound blocks the IKr, which is responsible for the repolarization phase of the cardiac action potential.[11][12] This blockade leads to a prolongation of the action potential duration (APD) and is reflected as a modest prolongation of the QT interval on the electrocardiogram (ECG).[6][13]

  • Slowly activating delayed rectifier potassium current (IKs): this compound has a weaker inhibitory effect on the IKs.[11][12]

  • L-type calcium current (ICa): At higher concentrations, this compound also inhibits the L-type calcium current.[11][12] This effect can counterbalance the APD-prolonging effect of IKr blockade.[11]

The net effect of this compound on the cardiac action potential is a complex interplay of these multiple ion channel interactions, which varies depending on the cardiac cell type and underlying pathological conditions.

Quantitative Data: Ion Channel Inhibition

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, as determined by electrophysiological studies.

Ion CurrentIC50 (μM)Species/Cell TypeReference(s)
Late INa5.9 - 6.5Canine Ventricular Myocytes[9][12]
IKr (hERG)11.5 - 106Canine Atrial/Ventricular Myocytes, Xenopus Oocytes[5][11][12]
Peak ICa~300Canine Atrial Myocytes[11][12]
Late ICa50Canine Ventricular Myocytes[12]
IKs1700 (1.7 mM)Xenopus Oocytes[11]
Peak INa35 - 428 (voltage-dependent)HEK-293 cells expressing NaV1.5[5]

Table 1: Inhibitory Concentration (IC50) of this compound on Key Cardiac Ion Currents.

ParameterThis compound Concentration (µM)EffectCell TypeReference(s)
Action Potential Duration (APD)10ProlongationEpicardial Cells[10]
Action Potential Duration (APD)10AbbreviationM Cells[10]
Transmural Dispersion of Repolarization (TDR)10No significant change or reductionCanine Ventricular Wedge[10]
QT IntervalTherapeutic DosesModest Prolongation (2-6 ms)Human[6]

Table 2: Effects of this compound on Action Potential Parameters.

Key Experimental Methodologies

The following sections detail the typical experimental protocols used to investigate the cellular electrophysiological effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to record ionic currents from isolated cardiac myocytes.

1. Cell Isolation:

  • Canine or other suitable animal hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with a collagenase-containing solution to digest the extracellular matrix.

  • Ventricular or atrial tissue is minced and gently agitated to release individual myocytes.

  • Myocytes are stored in a Tyrode's solution at room temperature.

2. Electrophysiological Recording:

  • Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Borosilicate glass micropipettes with a tip resistance of 1-5 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and recording of ionic currents using a patch-clamp amplifier.

3. Voltage-Clamp Protocols:

  • Specific voltage-clamp protocols are applied to isolate and measure individual ion currents (e.g., late INa, IKr, ICa). These protocols involve holding the membrane potential at a specific level and applying a series of voltage steps or ramps.

  • For late INa measurement, a train of depolarizing pulses is often used, and the current is measured during the late phase of the pulse. Tetrodotoxin (TTX) can be used to isolate the sodium current component.[12]

  • For IKr, a depolarizing pulse is followed by a repolarizing step to elicit a "tail current," the amplitude of which is proportional to the channel conductance.

  • This compound is applied at various concentrations to the external solution to determine its inhibitory effects and calculate the IC50 value.

Arterially Perfused Ventricular Wedge Preparation

This ex vivo model allows for the study of this compound's effects on the transmural electrophysiology of the ventricular wall.

1. Preparation:

  • A wedge of tissue from the canine left ventricle, including the epicardium, mid-myocardium (M-cells), and endocardium, is dissected.

  • The wedge is cannulated via a small artery and arterially perfused with a cardioplegic solution, followed by oxygenated Tyrode's solution.

2. Recording:

  • Transmembrane action potentials are recorded from the epicardial and M-cell layers using floating glass microelectrodes.

  • A pseudo-electrocardiogram (ECG) is simultaneously recorded from the perfusion bath.

  • The preparation is paced at a constant cycle length.

3. Drug Application:

  • This compound is added to the perfusate at increasing concentrations.

  • Changes in action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90), transmural dispersion of repolarization (TDR), and the QT interval on the pseudo-ECG are measured.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its electrophysiological characterization.

Ranolazine_Signaling_Pathway cluster_0 Cellular Environment cluster_1 This compound Intervention Ischemia Ischemia/ Pathological Conditions Late_INa ↑ Late INa Ischemia->Late_INa Na_Overload ↑ Intracellular [Na+] Late_INa->Na_Overload NCX_Reverse ↑ Reverse Mode NCX Na_Overload->NCX_Reverse Ca_Overload ↑ Intracellular [Ca2+] NCX_Reverse->Ca_Overload Dysfunction Diastolic Dysfunction Arrhythmias Ca_Overload->Dysfunction This compound This compound Block_Late_INa Inhibition of Late INa This compound->Block_Late_INa Block_Late_INa->Late_INa Blocks

Caption: this compound's primary mechanism of action.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cardiac Myocyte Isolation Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Wedge_Prep Ventricular Wedge Preparation Microelectrode Microelectrode Recording Wedge_Prep->Microelectrode Drug_Application This compound Application (Concentration-Response) Patch_Clamp->Drug_Application Microelectrode->Drug_Application Current_Analysis Ion Current Analysis (IC50) Drug_Application->Current_Analysis APD_Analysis APD & TDR Analysis Drug_Application->APD_Analysis QT_Analysis QT Interval Measurement Drug_Application->QT_Analysis

References

Ranolazine's Impact on Myocardial Metabolism and Energetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine is an anti-anginal agent with a unique mechanism of action that extends beyond traditional hemodynamic effects. Its primary therapeutic benefit in the context of myocardial ischemia is increasingly attributed to its profound influence on cellular metabolism and energetics. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its impact on myocardial substrate utilization, ATP production, and the underlying signaling pathways. Quantitative data from key studies are summarized, experimental protocols are detailed, and complex interactions are visualized to offer a comprehensive resource for the scientific community. The central tenet of this compound's metabolic modulation lies in its ability to shift the heart's energy preference from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation, a critical adaptation in the oxygen-deprived ischemic myocardium.

Core Mechanism of Action: Inhibition of the Late Sodium Current

This compound's primary pharmacological action is the inhibition of the late inward sodium current (INa,late) in cardiomyocytes.[1][2][3][4][5] Under ischemic conditions, the INa,late is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[1][3][6] This sodium overload subsequently promotes the reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in an influx of calcium and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[3][6][7] This calcium overload is a key contributor to the mechanical and electrical dysfunction observed in ischemia, including increased diastolic wall tension and a greater oxygen demand.[1][5][7] By inhibiting the INa,late, this compound mitigates the rise in [Na+]i and, consequently, the [Ca2+]i overload, thereby improving diastolic function and reducing myocardial oxygen consumption without significantly altering heart rate or blood pressure.[1][2][5][6]

Ischemia Myocardial Ischemia INalate ↑ Late Sodium Current (INa,late) Ischemia->INalate Nai ↑ Intracellular Na+ ([Na+]i) INalate->Nai NCX Reverse Mode Na+/Ca2+ Exchanger Nai->NCX Cai ↑ Intracellular Ca2+ ([Ca2+]i) NCX->Cai Dysfunction Myocardial Dysfunction (↑ Diastolic Tension, ↑ O2 Demand) Cai->Dysfunction This compound This compound This compound->INalate Inhibits

This compound's primary mechanism of action.

Modulation of Myocardial Substrate Metabolism

A pivotal aspect of this compound's cardioprotective effect is its ability to modulate the heart's energy substrate preference. In the healthy heart, fatty acid β-oxidation is the primary source of ATP. However, this process is less oxygen-efficient compared to glucose oxidation.[8][9][10] During ischemia, the shift towards the more oxygen-sparing pathway of glucose oxidation is a crucial adaptive response. This compound facilitates this metabolic switch.[3][8][9][10]

Stimulation of Glucose Oxidation

Multiple studies have demonstrated that this compound stimulates glucose oxidation in normoxic, ischemic, and reperfused ischemic hearts.[11][12][13] This effect is largely attributed to the activation of the pyruvate dehydrogenase (PDH) complex, the rate-limiting enzyme in glucose oxidation.[11][12][14] Evidence suggests that this compound's activation of PDH is indirect.[14] By partially inhibiting fatty acid β-oxidation, this compound is thought to reduce the mitochondrial levels of acetyl-CoA, a key inhibitor of PDH.[14][15] The reduction in acetyl-CoA disinhibits PDH, thereby promoting the conversion of pyruvate to acetyl-CoA and its entry into the Krebs cycle for complete oxidation.[14]

Inhibition of Fatty Acid Oxidation

The role of this compound as a direct inhibitor of fatty acid oxidation (FAO) has been a subject of investigation. Some studies propose that this compound acts as a partial inhibitor of FAO, potentially by inhibiting the enzyme 3-ketoacyl-coenzyme A thiolase.[9][16][17] This inhibition leads to a decrease in fatty acid metabolism and a corresponding increase in glucose utilization.[8][9][10] However, other studies have questioned whether this compound inhibits FAO at clinically relevant concentrations, suggesting that its cardioprotective effects may be independent of direct FAO inhibition.[18][19]

cluster_0 Myocardial Energy Metabolism FattyAcids Fatty Acids FAO β-Oxidation FattyAcids->FAO AcetylCoA_FA Acetyl-CoA FAO->AcetylCoA_FA PDH Pyruvate Dehydrogenase (PDH) AcetylCoA_FA->PDH Inhibits Krebs Krebs Cycle & Oxidative Phosphorylation AcetylCoA_FA->Krebs Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->PDH AcetylCoA_Gluc Acetyl-CoA PDH->AcetylCoA_Gluc AcetylCoA_Gluc->Krebs ATP ATP Krebs->ATP This compound This compound This compound->FAO Partially Inhibits cluster_0 Isolated Heart Perfusion System Heart Isolated Rat Heart (Langendorff or Working) Collection Perfusate & Gas Collection Heart->Collection Perfusate Krebs-Henseleit Buffer + [14C]Glucose + [3H]Palmitate ± this compound Perfusate->Heart Pump Perfusion Pump Pump->Perfusate Oxygenator Oxygenator (95% O2, 5% CO2) Oxygenator->Pump Analysis Scintillation Counting (14CO2 & 3H2O) Collection->Analysis

References

Ranolazine's Role in Modulating Intracellular Calcium Overload: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms by which ranolazine, an anti-anginal agent, modulates intracellular calcium overload in cardiomyocytes. The primary focus is on its selective inhibition of the late inward sodium current (INaL) and the subsequent downstream effects on the sodium-calcium exchanger (NCX) and intracellular calcium homeostasis. This document summarizes key quantitative data, details experimental protocols for investigating these mechanisms, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

Under pathological conditions such as myocardial ischemia, a persistent or "late" component of the inward sodium current (INaL) is enhanced.[1][2] This sustained sodium influx leads to an accumulation of intracellular sodium ([Na+]i). The elevated [Na+]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing it to pump sodium out of the cell and calcium into the cell.[1][3] This influx of calcium, coupled with impaired calcium handling by the sarcoplasmic reticulum, results in intracellular calcium overload ([Ca2+]i overload).[2][3] Calcium overload contributes to diastolic dysfunction, electrical instability, and arrhythmias.[2]

This compound's primary mechanism of action is the potent and selective inhibition of the late sodium current (INaL).[4][5] By blocking this current, this compound reduces the pathological increase in intracellular sodium concentration.[3][6] This, in turn, prevents the reversal of the sodium-calcium exchanger and mitigates the subsequent calcium overload.[3][4] Unlike many other cardiovascular drugs, this compound's effects are largely independent of changes in heart rate or blood pressure.[3][7]

Quantitative Data: this compound's Ion Channel Affinity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, providing a quantitative basis for its mechanism of action and selectivity.

Ion ChannelIC50 (µM)Cell Type/SpeciesCommentsReference(s)
Late Sodium Current (INaL) 5.9 - 7.5Canine Ventricular Myocytes, HEK293 cells expressing R1623Q mutantTonic block.[8][9][10]
1.9 - 2.2HEK293 cells expressing R1623Q mutantUse-dependent block at 2-5 Hz.[9]
6.5Canine Ventricular Myocytes from failing hearts[11][12]
Peak Sodium Current (INa) 244 - 430Canine Ventricular Myocytes from failing hearts, HEK293 cells (WT)Tonic block.[9][11][12]
25 - 154HEK293 cells (WT and R1623Q mutant)Use-dependent block at 5 Hz.[9][12]
Rapid Delayed Rectifier Potassium Current (IKr) 11.5 - 12Canine Ventricular Myocytes, General[8][10][13]
Late L-type Calcium Current (late ICa,L) 50Canine Ventricular Myocytes[8][10][12]
Peak L-type Calcium Current (ICa,L) 296Canine Ventricular Myocytes[8][10][12]
Sodium-Calcium Exchanger Current (INCX) 91Canine Ventricular Myocytes[8][10]

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound modulates intracellular calcium overload.

cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cellular Events cluster_2 This compound Intervention Ischemia Myocardial Ischemia Late_INa ↑ Late Sodium Current (INaL) Ischemia->Late_INa Induces Na_overload ↑ Intracellular Na+ ([Na+]i) Late_INa->Na_overload Leads to NCX_reverse Reverse Mode of Na+/Ca2+ Exchanger (NCX) Na_overload->NCX_reverse Promotes Ca_overload ↑ Intracellular Ca2+ ([Ca2+]i Overload) NCX_reverse->Ca_overload Causes Dysfunction Diastolic Dysfunction & Electrical Instability Ca_overload->Dysfunction Results in This compound This compound This compound->Late_INa Inhibits

This compound's mechanism of action in mitigating calcium overload.

Experimental Protocols

Measurement of Late Sodium Current (INaL) using Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on the late sodium current in isolated cardiomyocytes.

4.1.1. Materials

  • Isolated ventricular myocytes (e.g., from canine or rabbit hearts).

  • Patch-clamp rig with an amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system.

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (in DMSO).

4.1.2. Procedure

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Prepare external and internal solutions as described above.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy myocyte.

  • Record baseline INaL using a voltage-clamp protocol. A typical protocol involves holding the cell at -120 mV to ensure channel availability, followed by a depolarizing pulse to -20 mV for 200-500 ms. The late component of the current is measured during the last 100-200 ms of the depolarizing pulse.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-100 µM).

  • After a steady-state effect is reached (typically 3-5 minutes), record INaL again in the presence of the drug.

  • Wash out the drug with the control external solution to assess the reversibility of the effect.

  • Analyze the data by measuring the amplitude of the late current before, during, and after drug application.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM Imaging

This protocol outlines the measurement of intracellular calcium dynamics in response to pathological stimuli and the effect of this compound.

4.2.1. Materials

  • Isolated ventricular myocytes or cultured cardiac cell lines.

  • Fluorescence microscopy system equipped for ratiometric imaging.

  • Fura-2 AM (acetoxymethyl ester) stock solution (in DMSO).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Anemone toxin II (ATX-II) or other agent to induce INaL and subsequent calcium overload.

  • This compound stock solution.

4.2.2. Procedure

  • Plate isolated myocytes or cardiac cells on glass-bottom dishes.

  • Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye loading.

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature, protected from light.

  • Wash the cells twice with fresh HBSS to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Record baseline ratiometric fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Induce calcium overload by perfusing with a solution containing ATX-II (e.g., 5 nM).

  • Once a stable increase in the 340/380 ratio is observed, perfuse with a solution containing both ATX-II and this compound to assess the drug's effect on reducing calcium overload.

  • Analyze the data by calculating the ratio of fluorescence intensities (F340/F380) over time, which is proportional to the intracellular calcium concentration.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cardiomyocyte function.

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Calcium Imaging cluster_3 Data Integration & Conclusion Cell_Isolation Isolate Cardiomyocytes Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Load_Fura2 Load Cells with Fura-2 AM Cell_Isolation->Load_Fura2 Record_INaL Record Late INa Patch_Clamp->Record_INaL Apply_Ranolazine_Ephys Apply this compound Record_INaL->Apply_Ranolazine_Ephys Analyze_INaL Analyze INaL Inhibition Apply_Ranolazine_Ephys->Analyze_INaL Data_Integration Integrate Data Analyze_INaL->Data_Integration Induce_Ca_Overload Induce Ca2+ Overload Load_Fura2->Induce_Ca_Overload Apply_Ranolazine_Ca Apply this compound Induce_Ca_Overload->Apply_Ranolazine_Ca Analyze_Ca Analyze [Ca2+]i Reduction Apply_Ranolazine_Ca->Analyze_Ca Analyze_Ca->Data_Integration Conclusion Draw Conclusions on Mechanism Data_Integration->Conclusion

Experimental workflow for assessing this compound's effects.

Conclusion

This compound effectively mitigates intracellular calcium overload primarily through the selective inhibition of the late sodium current. This targeted action prevents the pathological cascade of sodium accumulation and subsequent reverse-mode operation of the sodium-calcium exchanger, thereby preserving normal calcium homeostasis in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and similar compounds in cardiovascular diseases characterized by dysregulated intracellular calcium.

References

Discovery and Initial Synthesis of Ranolazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal medication notable for its unique mechanism of action that does not rely on reducing heart rate or blood pressure.[1][2] Initially developed by Syntex Inc. starting in 1985, and later licensed and brought to market by CV Therapeutics, this compound represents a significant advancement in the management of chronic stable angina.[1] This technical guide provides an in-depth exploration of the discovery and, critically, the initial synthesis of the this compound compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways.

The Evolving Understanding of this compound's Mechanism of Action

The initial hypothesis for this compound's therapeutic effect was the inhibition of fatty acid oxidation, which would shift cardiac energy metabolism towards the more oxygen-efficient glucose oxidation.[3][4] However, further investigation revealed that the concentrations required to achieve this effect were significantly higher than therapeutic plasma concentrations.[5] The contemporary and widely accepted mechanism of action is the selective inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][6][7]

Under ischemic conditions, the late INaL is enhanced, leading to an intracellular sodium overload.[3][4] This, in turn, promotes calcium influx via the reverse mode of the sodium-calcium exchanger, resulting in diastolic wall tension, reduced coronary blood flow, and increased oxygen demand.[6][7] By inhibiting the late INaL, this compound mitigates these pathological ionic imbalances, thereby reducing the oxygen consumption of the heart without altering heart rate or blood pressure.[6][8]

This compound Mechanism of Action Ischemia Myocardial Ischemia Late_INa Increased Late Inward Sodium Current (INaL) Ischemia->Late_INa enhances Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload leads to NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Overload->NCX activates Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload causes Pathology Increased Diastolic Tension & Oxygen Demand Ca_Overload->Pathology This compound This compound This compound->Late_INa inhibits

Caption: this compound's inhibition of the late sodium current in myocardial ischemia.

Initial Synthesis of this compound

The seminal synthesis of this compound is detailed in U.S. Patent 4,567,264.[9] The synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final compound. The overall synthetic scheme can be visualized as a convergent synthesis.

This compound Synthesis Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates 2_6_dimethylaniline 2,6-Dimethylaniline chloroacetyl_chloride Chloroacetyl Chloride intermediate_A 2-Chloro-N-(2,6-dimethylphenyl)acetamide chloroacetyl_chloride->intermediate_A piperazine Piperazine intermediate_B N-(2,6-Dimethylphenyl)- 1-piperazineacetamide piperazine->intermediate_B 2_methoxyphenol 2-Methoxyphenol intermediate_C 1-(2-Methoxyphenoxy)-2,3-epoxypropane 2_methoxyphenol->intermediate_C epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate_C intermediate_A->intermediate_B This compound This compound intermediate_B->this compound intermediate_C->this compound

Caption: Convergent synthesis workflow for this compound.
Experimental Protocols

The following protocols are based on the initial synthetic methods described in the literature.[9][10][11]

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

  • Methodology: To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., toluene), triethylamine is added as a base. The mixture is cooled to 0°C. Chloroacetyl chloride is then added dropwise while maintaining the temperature. The reaction is stirred for approximately 4 hours at 0°C. After the reaction is complete, the mixture is filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[10]

Step 2: Synthesis of N-(2,6-Dimethylphenyl)-1-piperazineacetamide

  • Methodology: The 2-chloro-N-(2,6-dimethylphenyl)acetamide from Step 1 is dissolved in ethanol. An excess of piperazine is added to the solution. The mixture is heated to reflux and maintained for approximately 2 hours. After cooling, the solvent is evaporated, and the residue is treated with water and extracted with a suitable organic solvent. The organic layer is then dried and concentrated to yield the piperazinyl amide intermediate.[10]

Step 3: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

  • Methodology: 2-Methoxyphenol is reacted with an excess of epichlorohydrin in the presence of sodium hydroxide. A mixture of dioxane and water is used as the solvent. The reaction is typically carried out at room temperature or with gentle heating. After the reaction, the organic layer is separated, washed, dried, and concentrated. The resulting crude epoxide is often purified by distillation under reduced pressure.[8][9]

Step 4: Final Condensation to Yield this compound

  • Methodology: The N-(2,6-dimethylphenyl)-1-piperazineacetamide from Step 2 and the 1-(2-methoxyphenoxy)-2,3-epoxypropane from Step 3 are dissolved in a solvent such as isopropanol or a mixture of methanol and toluene.[10][12] The solution is heated to reflux for several hours (e.g., 3 hours).[10] Upon completion, the solvent is removed by evaporation. The crude this compound can then be purified by chromatography or by conversion to its dihydrochloride salt by treatment with hydrochloric acid in methanol, followed by recrystallization.[10][12]

Quantitative Data from Initial Synthesis

The following table summarizes the reported yields for the key steps in the initial synthesis of this compound.

StepReactantsProductReported YieldReference
1. Amide Formation2,6-Dimethylaniline, Chloroacetyl chloride2-Chloro-N-(2,6-dimethylphenyl)acetamide82%[10]
2. Piperazine Condensation2-Chloro-N-(2,6-dimethylphenyl)acetamide, PiperazineN-(2,6-Dimethylphenyl)-1-piperazineacetamide[10]
3. Epoxide Formation2-Methoxyphenol, Epichlorohydrin1-(2-Methoxyphenoxy)-2,3-epoxypropane80%[8]
4. Final Condensation (as dihydrochloride salt)N-(2,6-Dimethylphenyl)-1-piperazineacetamide, 1-(2-Methoxyphenoxy)-2,3-epoxypropaneThis compound Dihydrochloride73%[10]

Note: Yields can vary based on specific reaction conditions and purification methods.

Conclusion

The discovery and synthesis of this compound mark a significant achievement in cardiovascular pharmacology. Its unique mechanism of action as a selective inhibitor of the late inward sodium current provides a valuable therapeutic option for patients with chronic angina. The initial multi-step synthesis, while requiring careful control of reaction conditions, established a viable pathway to produce this complex molecule. Subsequent research has focused on optimizing these synthetic routes to improve yields and reduce impurities, reflecting the ongoing innovation in pharmaceutical process chemistry.[8][13] This guide provides a foundational understanding of the core chemistry and pharmacology that underpins this compound's role in modern medicine.

References

Ranolazine's Impact on Mitochondrial Function and Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the mechanisms by which ranolazine influences mitochondrial bioenergetics and cellular oxidative stress. It synthesizes findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a clinically approved antianginal agent primarily used for the management of chronic stable angina pectoris.[1][2] Its therapeutic efficacy was initially attributed to its ability to modulate cardiac metabolism by partially inhibiting fatty acid β-oxidation, thereby shifting the heart's energy preference towards glucose oxidation, a more oxygen-efficient process.[2][3][4] However, a principal mechanism of action, particularly at therapeutic concentrations, is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[5][6][7] By blocking the late INaL, this compound mitigates the intracellular sodium and subsequent calcium overload that occurs during ischemic conditions, leading to improved diastolic function and reduced myocardial oxygen demand.[6][7] Emerging evidence, which will be the focus of this guide, indicates that this compound's cardioprotective and broader cellular effects are also intricately linked to its influence on mitochondrial function and the attenuation of oxidative stress.[8][9][10]

This compound's Effect on Mitochondrial Function

This compound exerts a multifaceted influence on mitochondria, the central hubs of cellular energy metabolism. Its effects range from direct interaction with respiratory chain components to indirect preservation of mitochondrial integrity under pathological conditions.

Inhibition of Mitochondrial Respiratory Complex I

Several studies have suggested that this compound can inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][8][11] This action is thought to be more pronounced in damaged or uncoupled mitochondria.[8][12] In energetically coupled mitochondria, this compound is a weak inhibitor of Complex I.[8][12] However, in uncoupled mitochondria, its inhibitory effect is more potent.[8][12] The proposed mechanism for this difference is that the lower membrane potential and more acidic environment of uncoupled mitochondria may favor the protonation and uptake of this compound, or that only the charged form of the drug is inhibitory.[8] By transiently inhibiting Complex I during ischemia, this compound may reduce the generation of reactive oxygen species (ROS) at Complex III, thereby mitigating downstream oxidative damage.[6] However, some studies have shown no direct evidence of this compound blocking Complex I in intact heart models, suggesting that its protective effects on the complex are likely indirect.[8][11]

Modulation of Fatty Acid β-Oxidation

This compound is recognized as a partial inhibitor of fatty acid β-oxidation (FAO).[2][3][4] Specifically, it has been shown to inhibit 3-ketoacyl coenzyme A thiolase, a key enzyme in the FAO pathway.[5] By curbing FAO, this compound encourages a metabolic shift towards glucose oxidation. This is advantageous during ischemia because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2][4] This metabolic modulation helps preserve myocardial function under oxygen-limited conditions.

Preservation of Mitochondrial Integrity and Function

This compound indirectly preserves mitochondrial integrity, particularly during ischemia-reperfusion (IR) injury. The primary mechanism for this protection is the reduction of cytosolic and subsequent mitochondrial calcium overload.[1][6][8] By inhibiting the late INaL, this compound prevents the reversal of the Na+/Ca2+ exchanger, thereby limiting excessive calcium influx into the mitochondria.[6] This mitigation of mitochondrial calcium overload helps to:

  • Delay the opening of the mitochondrial permeability transition pore (mPTP): this compound-treated hearts show increased resistance to mPTP opening.[1][8]

  • Reduce cytochrome c release: By stabilizing the outer mitochondrial membrane, this compound limits the release of pro-apoptotic factors like cytochrome c.[1][8]

  • Maintain mitochondrial homeostasis: In skeletal muscle cells, this compound has been shown to maintain mitochondrial homeostasis during differentiation.[9][13]

Furthermore, in a rat model of atrial fibrillation, this compound was found to restore mitochondrial function by improving mitochondrial membrane potential, increasing ATP production, and restoring the activities of Complex I and III.[14]

This compound's Effect on Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to cellular damage in various cardiovascular diseases. This compound has demonstrated significant antioxidant properties.

Reduction of Reactive Oxygen Species (ROS) Production

A primary consequence of mitochondrial dysfunction, particularly during IR injury, is the excessive production of ROS.[8] this compound has been shown to reduce ROS generation through several mechanisms:

  • Indirectly via reduced calcium overload: By preventing mitochondrial calcium overload, this compound diminishes a key trigger for ROS production.[1][6][8]

  • Modulation of Complex I activity: A transient inhibition of Complex I can decrease electron leakage and subsequent superoxide formation at Complex III.[6]

  • Direct antioxidant effects: Studies have shown that this compound can directly decrease the levels of various ROS and reactive nitrogen species (RNS), protecting skeletal muscle from oxidative damage in aged mice.[15] In H9c2 cardiomyocytes, this compound treatment alone decreased oxidative stress markers.[16]

Enhancement of Antioxidant Defenses

Beyond reducing ROS production, this compound appears to bolster the cell's intrinsic antioxidant capabilities. In primary cultured astrocytes, this compound increased the expression of the antioxidant protein Cu/Zn-SOD (Superoxide Dismutase 1).[17] Similarly, in a study on H9c2 cardiomyocytes, this compound increased the levels of antioxidant markers such as total thiol (T-SH), catalase (CAT) activity, and total antioxidant capacity (TAC).[16] An in vivo study using a chick embryo model also demonstrated that this compound enhances total antioxidant capacity.[18]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on various mitochondrial and oxidative stress parameters as reported in the cited literature.

Table 1: this compound's Effect on Mitochondrial Parameters

ParameterModel SystemThis compound ConcentrationObserved EffectReference
Complex I Inhibition (pIC50) Isolated rat heart mitochondria (uncoupled/broken)3-50 µMInhibition of NADH oxidation[12]
Complex I Inhibition (pIC50) Isolated rat heart mitochondria (coupled)> 300 µMWeak inhibition of respiration with NAD+-linked substrates[12]
3-Keto Thiolase Activity Normal rat hearts100 µM27% inhibition[5]
Coronary Flow (post-ischemia) Isolated guinea pig hearts5 µMSignificantly higher flow vs. control (7.8±0.5 vs. 5.5±0.3 ml/g/min at 120 min reperfusion)[8]
Infarct Size Isolated guinea pig hearts5 µMSmaller infarct size compared to control group[1][8]

Table 2: this compound's Effect on Oxidative Stress Markers

ParameterModel SystemThis compound ConcentrationObserved EffectReference
ROS/RNS Production Aged sarcopenic miceNot specifiedMarkedly decreased DHE-positive area, 4-HNE, and 3-NT levels[15]
ROS Synthesis C2C12 myoblasts10 µMDecreased ROS synthesis at 24h of proliferation[9]
Cu/Zn-SOD Expression Primary cultured astrocytes10-6 MIncreased expression of Cu/Zn-SOD[17]
Malondialdehyde (MDA) H9c2 cardiomyocytesNot specifiedDecreased MDA levels[16]
Total Antioxidant Capacity (TAC) H9c2 cardiomyocytesNot specifiedIncreased TAC[16]
Total Antioxidant Capacity (TAC) Chick Embryo Model10-4 M and 10-5 MSignificantly increased TAC levels compared to control[18]
Malondialdehyde (MDA) CAD patients with LV dysfunction500 mg twice daily for 6 monthsDecreased from baseline (to 3.4±0.8 nmol/dl) whereas it increased in controls[19]

Visualization of Pathways and Workflows

Signaling Pathway: this compound's Cardioprotection in Ischemia-Reperfusion

G Ischemia Ischemia/ Reperfusion LateIna ↑ Late INaL Ischemia->LateIna Na_overload ↑ Cytosolic [Na+] LateIna->Na_overload This compound This compound This compound->LateIna Protection Cardioprotection This compound->Protection NCX_reverse Reverse Mode NCX Na_overload->NCX_reverse Ca_overload ↑ Cytosolic [Ca2+] NCX_reverse->Ca_overload Mito_Ca_overload ↑ Mitochondrial [Ca2+] Ca_overload->Mito_Ca_overload mPTP mPTP Opening Mito_Ca_overload->mPTP ROS ↑ ROS Production Mito_Ca_overload->ROS CytC Cytochrome c Release mPTP->CytC ROS->mPTP Apoptosis Apoptosis/ Necrosis CytC->Apoptosis

Caption: this compound's cardioprotective mechanism via inhibition of the late sodium current.

Experimental Workflow: Mitochondrial Respiration Analysis

G cluster_prep Sample Preparation cluster_analysis High-Resolution Respirometry Tissue 1. Tissue/Cell Collection Homogenize 2. Homogenization (in isolation buffer) Tissue->Homogenize Centrifuge1 3. Differential Centrifugation (low speed) Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 4. Centrifugation (high speed) Supernatant1->Centrifuge2 Pellet Mitochondrial Pellet Centrifuge2->Pellet Resuspend 5. Resuspend in Respiration Buffer Pellet->Resuspend Oxygraph 6. Load into Oxygraph Chamber Resuspend->Oxygraph Substrates 7. Add Substrates (e.g., Pyruvate, Glutamate, Succinate) Oxygraph->Substrates ADP 8. Add ADP (State 3 Respiration) Substrates->ADP Oligo 9. Add Oligomycin (State 4o, Proton Leak) ADP->Oligo FCCP 10. Add FCCP (Maximal Respiration) Oligo->FCCP RotAnt 11. Add Rotenone/Antimycin A (Non-mitochondrial O2 consumption) FCCP->RotAnt

Caption: Workflow for assessing mitochondrial respiration using high-resolution respirometry.

Experimental Workflow: Cellular ROS Detection

G Start 1. Plate Cells in Microplate Treat 2. Treat with this compound and/or Oxidative Stressor Start->Treat Probe 3. Add ROS-sensitive Fluorescent Probe (e.g., DCFH-DA, CellROX) Treat->Probe Incubate 4. Incubate at 37°C Probe->Incubate Wash 5. Wash to remove excess probe (optional) Incubate->Wash Measure 6. Measure Fluorescence (Plate Reader or Microscopy) Wash->Measure Analyze 7. Data Analysis (Normalize to control) Measure->Analyze End Results Analyze->End

References

The Pharmacokinetics and Pharmacodynamics of Ranolazine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an antianginal agent with a unique pharmacological profile that distinguishes it from traditional therapies.[1][2] Its primary mechanism of action involves the inhibition of the late inward sodium current (INaL), which is augmented during pathological conditions such as myocardial ischemia.[3][4][5] This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger, ultimately improving myocardial relaxation and reducing oxygen consumption without significantly altering heart rate or blood pressure.[1][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as elucidated in various preclinical animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.

Pharmacodynamics: Mechanism of Action and Cellular Effects

This compound's primary pharmacodynamic effect is the selective inhibition of the late sodium current (INaL) over the peak sodium current (INaT).[8] This selectivity is crucial as it allows this compound to target the pathological increase in INaL associated with conditions like ischemia and heart failure, with minimal impact on the normal cardiac action potential upstroke.[5][8]

Signaling Pathway of this compound's Cardioprotective Effects

The inhibition of the late sodium current by this compound initiates a cascade of events that mitigate the detrimental effects of myocardial ischemia.[3][6] Under ischemic conditions, an enhanced late sodium current leads to an accumulation of intracellular sodium.[3] This, in turn, promotes the reverse mode of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent intracellular calcium overload.[3][9] Calcium overload is a key contributor to diastolic dysfunction, arrhythmias, and myocardial injury.[6][10] this compound, by blocking the late sodium current, prevents this cascade, thereby reducing calcium overload and its pathological consequences.[9][10]

cluster_0 Myocardial Ischemia cluster_1 Intracellular Ion Homeostasis cluster_2 Pathophysiological Consequences Increased Late INa Increased Late INa Increased Intracellular Na+ Increased Intracellular Na+ Increased Late INa->Increased Intracellular Na+ Increased Reverse Mode NCX Increased Reverse Mode NCX Increased Intracellular Na+->Increased Reverse Mode NCX Increased Intracellular Ca2+ Increased Intracellular Ca2+ (Calcium Overload) Increased Reverse Mode NCX->Increased Intracellular Ca2+ Diastolic Dysfunction Diastolic Dysfunction Increased Intracellular Ca2+->Diastolic Dysfunction Arrhythmias (EADs, DADs) Arrhythmias (EADs, DADs) Increased Intracellular Ca2+->Arrhythmias (EADs, DADs) Myocardial Injury Myocardial Injury Increased Intracellular Ca2+->Myocardial Injury This compound This compound This compound->Increased Late INa Inhibits

Caption: this compound's primary mechanism of action.
Quantitative Pharmacodynamic Data in Animal Models

The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels in different animal models, highlighting its selectivity for the late sodium current.

Ion CurrentAnimal Model/Cell TypeIC50 (µM)Reference
Late INa (INaL)Canine Ventricular Myocytes6.5[8]
Late INa (INaL)Canine Ventricular Myocytes5.9[11]
Peak INa (INaT)Canine Ventricular Myocytes294[8]
Rapidly Activating Delayed-Rectifier K+ Current (IKr)Canine Ventricular Myocytes12[12]
Rapidly Activating Delayed-Rectifier K+ Current (IKr)Canine Ventricular Myocytes11.5[11]
Late L-type Ca2+ Current (late ICa,L)Canine Ventricular Myocytes50[11][12]
Peak L-type Ca2+ Current (peak ICa,L)Canine Ventricular Myocytes296[11][13]
Na+/Ca2+ Exchanger Current (INCX)Canine Ventricular Myocytes91[11]
Reverse Mode NCX1.1 CurrentVentricular Myocytes1.7[9]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which informs dosing regimens for further preclinical and clinical studies.

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes key pharmacokinetic parameters of this compound following oral administration in rats.

ParameterValue (Non-Diabetic)Value (Diabetic)UnitReference
Dose8080mg/kg[14]
Cmax1911.25 ± 975.90899.94 ± 387.85ng/mL[14]
Tmax1 ± 0.551 ± 0.00hr[14]
AUC0-128036.50 ± 2377.933164.33 ± 501.87ng·hr/mL[14]
Vd60.77 ± 2.32133.70 ± 2.81L/kg[14]
CL9.91 ± 4.8321.80 ± 5.00L/hr/kg[14]

A study in rats also revealed a significant gender difference in this compound pharmacokinetics, with female rats showing approximately 2- to 3-fold higher drug exposure (Cmax and AUC) compared to male rats.[15] Furthermore, stereoselective pharmacokinetic analysis in rats demonstrated that after oral administration of racemic this compound, the Cmax and AUC0-t values of R-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of S-(-)-ranolazine.[16]

Pharmacokinetic Parameters of this compound in Dogs

The following table presents pharmacokinetic parameters of this compound in Beagle dogs following intravenous and oral administration.

ParameterIntravenous (25 mg/kg)Oral (25 mg/kg)UnitReference
Cmax-4.32 ± 1.25µg/mL[17]
Tmax-1.0 ± 0.6hours[17]
t1/25.677.31hours[17]
Absolute Bioavailability-72.6 ± 15.6%[17]

Key Experimental Protocols in Animal Models

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are summaries of key experimental protocols used to evaluate this compound in animal models.

Ischemia-Reperfusion Injury Model in Rats

This model is used to assess the cardioprotective effects of this compound against injury caused by a temporary cessation and subsequent restoration of blood flow to the heart.[10][18]

Isolated Rat Heart Isolated Rat Heart Langendorff Perfusion Langendorff Perfusion Isolated Rat Heart->Langendorff Perfusion Baseline Measurement Baseline Measurement (LV function, [Ca2+]i) Langendorff Perfusion->Baseline Measurement Global Ischemia Global Ischemia Baseline Measurement->Global Ischemia Reperfusion Reperfusion Global Ischemia->Reperfusion Data Analysis Data Analysis Reperfusion->Data Analysis This compound Treatment This compound Treatment This compound Treatment->Langendorff Perfusion Administered during perfusion

Caption: Workflow for ischemia-reperfusion studies.

Protocol Summary:

  • Animal Model: Male Wistar rats.[14][19]

  • Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

  • Instrumentation: A balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and end-diastolic pressure (LVEDP). Intracellular calcium ([Ca2+]i) can be measured using fluorescent indicators like Fura-2.[18]

  • Ischemia-Reperfusion: After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 60 minutes).[18]

  • This compound Administration: this compound is added to the perfusion buffer before the ischemic period to assess its protective effects.[10][18]

  • Endpoints: Recovery of LVDP, changes in LVEDP, and levels of intracellular calcium are measured to evaluate the extent of myocardial injury and the effect of this compound.[10][18]

Heart Failure Model in Dogs

This model is utilized to investigate the effects of this compound on the electrophysiological and contractile abnormalities associated with heart failure.[8][20]

Protocol Summary:

  • Induction of Heart Failure: Chronic heart failure is induced in dogs by multiple sequential intracoronary microembolizations or by rapid ventricular pacing.[8][20]

  • Myocyte Isolation: After the development of heart failure, ventricular myocytes are isolated from the hearts for in vitro studies.[8][20]

  • Electrophysiological Recordings: Action potentials and ion currents (e.g., INaL, INaT) are recorded using the patch-clamp technique.[8][20]

  • Contraction Measurements: Myocyte contraction and relaxation are measured using video edge detection.[20]

  • This compound Application: this compound is applied to the isolated myocytes at various concentrations to determine its effects on action potential duration, ion currents, and contractility.[8][20]

  • Endpoints: Changes in action potential duration, reduction in the amplitude of the late sodium current, and improvement in myocyte contraction and relaxation are key outcome measures.[8][20]

Arrhythmia Models

Various animal models are employed to study the anti-arrhythmic properties of this compound.[13][21][22]

Protocol Summary (Monocrotaline-Induced Pulmonary Hypertension in Rats):

  • Model Induction: Four-week-old Wistar rats are injected with monocrotaline (50 mg/kg) to induce pulmonary hypertension and right atrial remodeling.[21]

  • Ex Vivo Atrial Studies: After 14 days, the right atrium is isolated and subjected to burst pacing to induce arrhythmias.[21]

  • This compound Treatment: The effect of this compound on the incidence and duration of arrhythmias is assessed by adding it to the organ bath in a concentration-dependent manner.[21]

  • Endpoints: The primary endpoint is the reduction in the inducibility of atrial arrhythmias.[21]

Protocol Summary (Drug-Induced Long QT Syndrome in Guinea Pigs):

  • Model Induction: Long QT syndrome and associated arrhythmias (Torsades de Pointes) are induced in isolated guinea pig hearts by perfusion with agents that either increase the late sodium current (e.g., anemone toxin-II, ATX-II) or block the delayed rectifier potassium current (IKr).[13][22]

  • Electrophysiological Recordings: Epicardial monophasic action potentials and ECGs are recorded.[22]

  • This compound Intervention: this compound is administered to assess its ability to suppress early afterdepolarizations (EADs) and ventricular tachycardia.[13][22]

  • Endpoints: The key outcomes are the shortening of the action potential duration and the prevention or termination of arrhythmias.[13][22]

Conclusion

Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. The consistent finding across these studies is this compound's selective inhibition of the late sodium current, which translates into significant cardioprotective effects in models of ischemia, heart failure, and arrhythmia. The quantitative data on its potency and selectivity, combined with detailed experimental protocols, provide a solid foundation for its clinical application and for the future development of novel therapies targeting the late sodium current. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound.

References

Unraveling the Molecular Maestro: An In-depth Technical Guide to the Antiarrhythmic Properties of Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranolazine, initially approved as an anti-anginal agent, has garnered significant attention for its potent antiarrhythmic properties. This technical guide delves into the intricate molecular mechanisms that underpin this compound's efficacy in mitigating cardiac arrhythmias. By primarily targeting the late inward sodium current (INaL), this compound modulates cardiac electrophysiology in a unique manner, offering a distinct advantage over traditional antiarrhythmic drugs. This document provides a comprehensive overview of its ion channel interactions, the resultant cellular effects, and the experimental methodologies employed to elucidate these actions, presenting a valuable resource for researchers and professionals in cardiovascular drug development.

Core Mechanism of Action: Inhibition of the Late Sodium Current (INaL)

The principal antiarrhythmic action of this compound stems from its potent and selective inhibition of the late component of the inward sodium current (INaL).[1][2][3][4][5][6] Under pathological conditions such as ischemia and heart failure, the INaL is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[2][3] This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium and subsequent intracellular calcium ([Ca2+]i) overload.[2][3][4] This calcium dysregulation is a key contributor to electrical instability, promoting arrhythmogenic events like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[7][8]

This compound's targeted inhibition of INaL breaks this pathological cascade. By reducing the late sodium influx, it prevents the subsequent sodium and calcium overload, thereby stabilizing the cardiomyocyte's electrochemical milieu.[2][3][6][7][8][9][10][11] This primary action underlies its ability to suppress arrhythmias in both atrial and ventricular tissues.[1][12]

Multi-Ion Channel Effects of this compound

While the inhibition of INaL is its cornerstone, this compound exhibits a multifaceted interaction with several other cardiac ion channels, contributing to its overall antiarrhythmic profile. These interactions are concentration-dependent and demonstrate a degree of tissue selectivity.

Peak Sodium Current (INa)

This compound also inhibits the peak sodium current, albeit with lower potency than its effect on the late component.[1][7] This effect is more pronounced in atrial myocytes compared to ventricular myocytes, contributing to its atrial-selective antiarrhythmic actions.[7][13][14] The atrial selectivity is attributed to differences in the electrophysiological properties of atrial and ventricular cells, including a more negative steady-state inactivation and a more depolarized resting membrane potential in atrial myocytes.[13][15] This use-dependent and atrial-selective block of the peak INa is crucial for its efficacy in managing atrial fibrillation (AF).[14]

Rapidly Activating Delayed Rectifier Potassium Current (IKr)

This compound is also known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][4][7][16][17][18][19][20] Inhibition of IKr is a mechanism shared by some Class III antiarrhythmic drugs and typically leads to a prolongation of the action potential duration (APD) and the QT interval.[4] However, this compound's simultaneous inhibition of the depolarizing late INa counteracts the proarrhythmic potential of IKr blockade.[1][21] This dual-channel effect results in a modest and self-limited QT prolongation without a significant increase in the risk of Torsade de Pointes (TdP).[2][21][22] In fact, this compound has been shown to suppress TdP induced by selective IKr blockers.[7]

L-type Calcium Current (ICa,L)

This compound has a weak inhibitory effect on the L-type calcium current (ICa,L).[1][16][17][18] Significant inhibition of this current is generally observed at concentrations higher than the therapeutic range.[3][16]

Other Ion Channels

Studies have also investigated this compound's effects on other currents, such as the slow delayed-rectifier current (IKs) and the transient outward current (Ito), with findings indicating minimal inhibition at therapeutic concentrations.[3][16] More recently, this compound has been shown to inhibit the TASK-1 potassium channel, which is predominantly expressed in the atria and may contribute to its anti-atrial fibrillation effects.[13]

Quantitative Data on Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, providing a quantitative perspective on its pharmacological profile.

Ion Channel CurrentSpecies/Cell TypeIC50 (µM)Reference(s)
Late Sodium Current (Late INa)Canine Ventricular Myocytes5.9 - 21[16][17]
LQT-3 Mutant Nav1.5 Channels15[23]
Peak Sodium Current (Peak INa)LQT-3 Mutant Nav1.5 Channels135[23]
Rapid Delayed-Rectifier K+ Current (IKr)Canine Ventricular Myocytes11.5[16][17]
hERG (in Xenopus oocytes)106[18][19]
L-type Calcium Current (Peak ICa,L)Canine Ventricular Myocytes296[3][16]
Late L-type Calcium Current (Late ICa,L)Canine Ventricular Myocytes50[16]
Sodium-Calcium Exchange Current (INa-Ca)Canine Ventricular Myocytes91[3][16]
Slow Delayed-Rectifier K+ Current (IsK)IsK (in Xenopus oocytes)1700[18][19]
TASK-1 Potassium ChannelMammalian CHO-cells30.6 ± 3.7[13]
Xenopus laevis oocytes198.4 ± 1.1[13]

Signaling Pathways and Logical Relationships

The antiarrhythmic effects of this compound can be visualized through the following signaling pathway and logical relationship diagrams.

Ranolazine_Mechanism cluster_pathological Pathological State (e.g., Ischemia) cluster_this compound This compound Intervention cluster_outcome Therapeutic Outcome Enhanced_INaL Enhanced Late INa Na_Overload Intracellular Na+ Overload Enhanced_INaL->Na_Overload Reverse_NCX Reverse Mode NCX Activation Na_Overload->Reverse_NCX Reduced_Na Reduced Na+ Overload Ca_Overload Intracellular Ca2+ Overload Reverse_NCX->Ca_Overload Reduced_Ca Reduced Ca2+ Overload Arrhythmia Arrhythmogenesis (EADs, DADs) Ca_Overload->Arrhythmia Stabilization Electrophysiological Stabilization This compound This compound Inhibition_INaL Inhibition of Late INa This compound->Inhibition_INaL Inhibition_INaL->Na_Overload Blocks Reduced_Na->Reduced_Ca Reduced_Ca->Stabilization

Caption: this compound's primary mechanism of action in preventing arrhythmias.

Ranolazine_Multi_Channel_Effects cluster_channels Ion Channel Targets cluster_effects Cellular Electrophysiological Effects cluster_outcome Antiarrhythmic Outcome This compound This compound Late_INa Late INa This compound->Late_INa Inhibits (Potent) Peak_INa Peak INa This compound->Peak_INa Inhibits (Less Potent, Atrial-Selective) IKr IKr This compound->IKr Inhibits ICaL ICa,L This compound->ICaL Inhibits (Weak) TASK1 TASK-1 This compound->TASK1 Inhibits Reduced_Na_Ca ↓ Intracellular Na+ & Ca2+ Overload Late_INa->Reduced_Na_Ca APD_Modulation Action Potential Duration Modulation Late_INa->APD_Modulation Atrial_Selective_Block Atrial-Selective Na+ Channel Block Peak_INa->Atrial_Selective_Block IKr->APD_Modulation Suppress_EAD_DAD Suppression of EADs & DADs Reduced_Na_Ca->Suppress_EAD_DAD Reduced_TDR ↓ Transmural Dispersion of Repolarization APD_Modulation->Reduced_TDR Antiarrhythmic_Effect Antiarrhythmic Efficacy (Atrial & Ventricular) Atrial_Selective_Block->Antiarrhythmic_Effect Suppress_EAD_DAD->Antiarrhythmic_Effect Reduced_TDR->Antiarrhythmic_Effect

Caption: Overview of this compound's multi-ion channel effects and outcomes.

Detailed Experimental Protocols

The molecular antiarrhythmic properties of this compound have been characterized through a variety of in vitro experimental models. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on specific ion currents in isolated cardiomyocytes.

  • Cell Isolation:

    • Canine ventricular or atrial myocytes are enzymatically dissociated from heart tissue wedges.[16]

    • The tissue is perfused with a collagenase-containing solution to digest the extracellular matrix.

    • Myocytes are then mechanically dispersed and stored in a solution at room temperature.

  • Recording:

    • A single myocyte is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ion currents.

    • Specific voltage-clamp protocols are applied to isolate and record individual ion currents (e.g., INaL, IKr, ICa,L).

    • This compound at various concentrations is applied to the superfusate to determine its inhibitory effects and calculate the IC50.

Transmembrane Action Potential Recordings in Tissues and Perfused Wedges

These preparations allow for the study of this compound's effects on the action potential morphology and its propagation in a multicellular environment.

  • Tissue Preparation:

    • Thin slices of cardiac tissue (e.g., epicardial and midmyocardial tissues) are dissected from the canine left ventricle.[16]

    • The tissues are placed in a chamber and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2.

  • Arterially Perfused Wedge Preparation:

    • A wedge of the left ventricular free wall, supplied by a coronary artery, is dissected and cannulated.[16][17]

    • The preparation is arterially perfused with cardioplegic solution and then with Tyrode's solution.

  • Recording:

    • Transmembrane action potentials are recorded using glass microelectrodes impaled into the cells.

    • A pseudo-electrocardiogram (ECG) can be simultaneously recorded from the wedge preparation.

    • The preparation is stimulated at various cycle lengths to assess rate-dependent effects.

    • This compound is added to the perfusate to evaluate its effects on action potential duration (APD), transmural dispersion of repolarization (TDR), and the occurrence of EADs.

Heterologous Expression Systems

To study the effect of this compound on specific human ion channels without the interference of other native currents, heterologous expression systems are used.

  • Cell Lines:

    • Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[13][15][23]

    • Xenopus laevis oocytes are another widely used system.[13][18][19]

  • Transfection/Injection:

    • The cDNA encoding the specific ion channel subunit (e.g., SCN5A for the cardiac sodium channel, hERG for the IKr channel) is transfected into the mammalian cell line or injected into the oocytes.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp (for mammalian cells) or two-electrode voltage-clamp (for oocytes) is performed to record the currents expressed by the channels of interest.

    • This allows for a precise characterization of this compound's interaction with a specific human ion channel isoform.

Experimental_Workflow cluster_level1 Level 1: Single Ion Channel cluster_level2 Level 2: Isolated Cardiomyocyte cluster_level3 Level 3: Multicellular Preparations Heterologous Heterologous Expression (HEK-293, Oocytes) Patch_Clamp_Single Patch/Voltage Clamp Heterologous->Patch_Clamp_Single IC50 Determine IC50 for specific channels Patch_Clamp_Single->IC50 Current_Analysis Analyze effects on native ion currents IC50->Current_Analysis Informs Cell_Isolation Cardiomyocyte Isolation Whole_Cell_Patch Whole-Cell Patch Clamp Cell_Isolation->Whole_Cell_Patch Whole_Cell_Patch->Current_Analysis APD_TDR_Analysis Analyze APD, TDR, and Arrhythmias Current_Analysis->APD_TDR_Analysis Explains Tissue_Prep Tissue/Wedge Preparation Microelectrode_Recording Microelectrode Recording Tissue_Prep->Microelectrode_Recording Microelectrode_Recording->APD_TDR_Analysis

References

Methodological & Application

Application Notes and Protocols for Studying the Effects of Ranolazine on Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an antianginal agent that exerts its therapeutic effects through a unique mechanism of action, primarily by inhibiting the late inward sodium current (INa) in cardiomyocytes.[1][2] This inhibition leads to a reduction in intracellular sodium accumulation, which in turn alleviates the calcium overload that is a hallmark of myocardial ischemia and other pathological cardiac conditions.[1][2][3] Unlike traditional antianginal drugs, this compound's effects are largely independent of changes in heart rate and blood pressure.[3][4]

These application notes provide a detailed protocol for the isolation of adult ventricular cardiomyocytes and subsequent experimental procedures to investigate the multifaceted effects of this compound. The protocols cover key areas of cardiomyocyte function including electrophysiology, calcium homeostasis, and cellular metabolism.

Mechanism of Action of this compound

Under ischemic conditions, the late sodium current is enhanced, leading to an influx of sodium ions into the cardiomyocyte.[2] This rise in intracellular sodium concentration promotes the reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1][2] This calcium overload contributes to diastolic dysfunction, arrhythmias, and impaired cardiac contractility.[1][5]

This compound selectively inhibits the late INa, thereby preventing the initial sodium overload.[1][5][6] This primary action leads to a cascade of beneficial downstream effects, including:

  • Reduction of Intracellular Calcium Overload: By limiting sodium influx, this compound indirectly reduces intracellular calcium levels.[5][7][8]

  • Improved Diastolic Function: The decrease in calcium overload lessens diastolic wall tension and improves ventricular relaxation.[1][9]

  • Antiarrhythmic Properties: this compound can suppress early afterdepolarizations (EADs) and reduce the dispersion of repolarization across the ventricular wall.[6][10][11]

  • Metabolic Modulation: There is evidence to suggest that this compound may shift myocardial energy metabolism from fatty acid oxidation towards the more oxygen-efficient glucose oxidation pathway.[2][4][12]

I. Protocol for Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of single, viable cardiomyocytes from an adult rat or mouse heart using a Langendorff perfusion system.[13][14][15]

Materials:

  • Animals: Adult Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • Langendorff Perfusion System: Equipped with a water jacket for temperature control (37°C), oxygenation tubing, and a peristaltic pump.

  • Surgical Instruments: Scissors, forceps, hemostats.

  • Buffers and Solutions:

    • Perfusion Buffer (Calcium-free): Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Enzyme Digestion Buffer: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL or ~300 U/mL) and Hyaluronidase (~0.5 mg/mL).[13] The optimal concentration of enzymes should be determined empirically for each batch.

    • Stop Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1.25 mM CaCl₂.

    • Calcium Reintroduction Buffers: A series of buffers with gradually increasing calcium concentrations (e.g., 0.125, 0.25, 0.5, and 1.0 mM CaCl₂).

  • Other: Heparin (1000 U/mL), 70% ethanol.

Procedure:

  • System Preparation: Clean the Langendorff system thoroughly with 70% ethanol followed by sterile water.[13] Equilibrate all buffers to 37°C and continuously bubble with 95% O₂ / 5% CO₂.

  • Heart Excision:

    • Anesthetize the animal according to approved institutional protocols.

    • Inject heparin (e.g., 100 U) into the ventricle or vena cava to prevent clotting.

    • Quickly open the chest cavity and excise the heart, leaving a portion of the aorta intact.[13][14]

    • Immediately place the heart in ice-cold Perfusion Buffer.

  • Cannulation and Perfusion:

    • Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Secure with a suture.[13]

    • Begin retrograde perfusion with the Calcium-free Perfusion Buffer at a constant flow rate (e.g., 2-3 mL/min for mouse, 10-12 mL/min for rat) to wash out the blood.[13]

  • Enzymatic Digestion:

    • Once the heart is cleared of blood (appears pale), switch the perfusion to the Enzyme Digestion Buffer.[13]

    • Recirculate the enzyme solution for 15-25 minutes. The heart should become swollen and flaccid.[13][15]

  • Cell Dissociation:

    • Remove the heart from the cannula and trim away the atria and large vessels.[16]

    • Gently tease the ventricular tissue apart in a dish containing Stop Buffer.[17]

    • Pipette the tissue gently with a wide-bore pipette to release the individual cardiomyocytes.[13]

  • Calcium Reintroduction:

    • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

    • Allow the cells to settle by gravity or gentle centrifugation (e.g., 20 x g for 3 minutes).[17]

    • Carefully remove the supernatant and resuspend the cell pellet in the lowest concentration calcium buffer.

    • Incrementally increase the extracellular calcium concentration by repeating the settling and resuspension steps with buffers of increasing calcium concentrations.[15]

  • Cell Viability Assessment:

    • Assess cell viability by observing the morphology. Healthy cardiomyocytes should be rod-shaped with clear striations.

    • A typical isolation should yield a high percentage of viable, calcium-tolerant, rod-shaped cells.[17]

Experimental Workflow for Cardiomyocyte Isolation

G cluster_0 Animal Preparation cluster_1 Langendorff Perfusion cluster_2 Cell Dissociation & Purification cluster_3 Final Cell Preparation Anesthetize Anesthetize Animal Heparinize Heparinize Anesthetize->Heparinize ExciseHeart Excise Heart Heparinize->ExciseHeart Cannulate Cannulate Aorta ExciseHeart->Cannulate Washout Perfusion with Ca2+-free Buffer Cannulate->Washout Digest Perfusion with Enzyme Buffer Washout->Digest Dissociate Mince & Triturate Tissue Digest->Dissociate Filter Filter Cell Suspension Dissociate->Filter CaReintro Gradual Calcium Reintroduction Filter->CaReintro Viability Assess Viability CaReintro->Viability Ready Cells Ready for Experiments Viability->Ready

Caption: Workflow for isolating adult ventricular cardiomyocytes.

II. Experimental Protocols for Studying this compound Effects

A. Electrophysiological Studies

Objective: To characterize the effects of this compound on action potential duration (APD) and specific ion currents.

Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Recording:

    • Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode or specific ion currents in voltage-clamp mode.

    • Maintain the bath temperature at 35-37°C.

  • Action Potential Duration (APD) Measurement:

    • Pace the cardiomyocytes at a physiological frequency (e.g., 0.5-2.0 Hz).[10]

    • Record baseline APs.

    • Perfuse the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) and record APs at steady-state.[10]

    • Measure APD at 90% repolarization (APD₉₀).

  • Ion Current Measurement (e.g., Late INa):

    • Use specific voltage protocols to isolate the late INa. For example, apply a depolarizing pulse to -30 mV from a holding potential of -140 mV.[10]

    • Measure the sustained current component 200-220 ms after the initial depolarization.[10]

    • Record baseline currents and then perfuse with this compound to determine its inhibitory effect.

ParameterControl (Baseline)This compound (5 µM)This compound (10 µM)This compound (20 µM)Reference
APD₉₀ (ms) at 0.5 Hz 516 ± 51304 ± 22212 ± 34160 ± 11[10]
Late INa Inhibition (IC₅₀) --6.5 µM-[10]
Peak INa Inhibition (IC₅₀) --294 µM-[10]
IKr Inhibition (IC₅₀) --11.5 µM-[11]
B. Calcium Homeostasis Studies

Objective: To investigate the impact of this compound on intracellular calcium transients and sarcoplasmic reticulum (SR) calcium handling.

Protocol: Calcium Imaging

  • Dye Loading: Incubate isolated cardiomyocytes with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-3 AM) according to the manufacturer's instructions.[7][18]

  • Imaging Setup: Place the coverslip with loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.

  • Data Acquisition:

    • Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz).

    • Record baseline calcium transients.

    • Perfuse with this compound (e.g., 10 µM) and record changes in the calcium transients.[9]

  • Parameters to Analyze:

    • Diastolic Calcium Level: Baseline fluorescence.

    • Transient Amplitude: Peak fluorescence minus diastolic fluorescence.

    • Time to Peak: Time from stimulus to the peak of the transient.

    • Decay Kinetics (Tau): Rate of calcium removal from the cytosol.

In a model of ischemia-reperfusion, this compound applied during the ischemic phase showed the following effects:

ParameterIschemia-Reperfusion (Control)Ischemia-Reperfusion + this compoundReference
Diastolic Calcium IncreasedPrevented Increase[7][18]
Ca²⁺ Transient Amplitude DecreasedPreserved[7][18]
SR Ca²⁺ Load DecreasedIncreased[7]
C. Cellular Metabolism Studies

Objective: To assess the influence of this compound on myocardial substrate utilization.

Protocol: Metabolic Analysis

  • Experimental Setup: Use isolated perfused hearts or cultured cardiomyocytes.

  • Substrate Utilization Measurement:

    • Perfuse the heart or incubate the cells with a buffer containing radiolabeled substrates (e.g., ¹⁴C-glucose and ³H-palmitate).

    • Introduce this compound into the perfusion or incubation medium.

    • Measure the rate of glycolysis (from ³H₂O production) and fatty acid oxidation (from ¹⁴CO₂ production).

  • Oxygen Consumption:

    • Measure cardiac oxygen consumption in parallel to assess metabolic efficiency.[19]

ParameterControlThis compoundReference
Free Fatty Acid Uptake BaselineReduced[19]
Glucose Uptake BaselineTended to be lower[19]
Lactate Uptake BaselineTended to be lower[19]

Note: While this compound is thought to shift metabolism towards glucose oxidation, direct measurements in some studies show complex effects on substrate uptake.[12][19]

Signaling Pathway and Logical Relationships

This compound's Mechanism of Action on Cardiomyocytes

G Ischemia Myocardial Ischemia LateINa Increased Late INa Ischemia->LateINa NaOverload Intracellular Na+ Overload LateINa->NaOverload NCX Reverse Mode NCX NaOverload->NCX CaOverload Intracellular Ca2+ Overload NCX->CaOverload DiastolicDysfunction Diastolic Dysfunction CaOverload->DiastolicDysfunction Arrhythmias Arrhythmias (EADs) CaOverload->Arrhythmias ImprovedFunction Improved Cardiac Function This compound This compound This compound->LateINa Inhibits Metabolism Metabolic Shift (↑ Glucose Oxidation) This compound->Metabolism This compound->ImprovedFunction Leads to

References

Application Notes and Protocols for Ranolazine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Ranolazine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development and clinical research.

HPLC Method for this compound Quantification

This section outlines a reversed-phase HPLC (RP-HPLC) method for the determination of this compound in plasma samples. This method is suitable for routine analysis and clinical studies where high sensitivity is not the primary requirement.

Experimental Protocol

A simple high-performance liquid chromatographic method has been developed for the determination of this compound in human plasma.[1] The quantitation is accomplished using an internal standard, and no interferences from endogenous plasma compounds have been observed.[1]

a. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • In a centrifuge tube, pipette 1.0 mL of the plasma sample.

  • Add the internal standard solution.

  • Add 3.0 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture for 10 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at 2000 g for 5 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex the reconstituted sample for 1 minute.

  • Inject a 10 µL aliquot of the solution into the HPLC system for analysis.[2]

b. Chromatographic Conditions

  • HPLC System: An Agilent 1200 series HPLC system or equivalent.[3]

  • Column: A C18 column (e.g., Supelcosil C18, 250×4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7.0) and an organic solvent like methanol or acetonitrile.[4] A typical ratio is 35:65 (v/v) buffer to methanol.

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1]

  • Detection: UV detection at a wavelength of 220 nm or 273 nm.[5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical HPLC method for this compound quantification in plasma.

ParameterResult
Linearity Range200 - 5000 ng/mL[1]
Accuracy98.37 - 106.22%[1]
Intraday Precision (RSD)< 6%[1]
Interday Precision (RSD)< 6%[1]
Limit of Detection (LOD)0.39 ppm[6]
Limit of Quantification (LOQ)1.19 ppm[6]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract centrifuge Centrifugation extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporation separate->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18) inject->separate_hplc detect UV Detection separate_hplc->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Workflow for this compound quantification in plasma by HPLC.

LC-MS/MS Method for this compound Quantification

For higher sensitivity and specificity, particularly for pharmacokinetic studies, an LC-MS/MS method is preferred. This section details a robust and sensitive method for the quantification of this compound in human plasma.

Experimental Protocol

A highly sensitive liquid chromatographic–tandem mass spectrometric method (LC–MS–MS) has been developed to quantitate this compound in human plasma.[2] The method is flexible and requires a small plasma volume, making it suitable for pharmacokinetic studies.[2]

a. Sample Preparation

Two common extraction techniques are employed:

  • Liquid-Liquid Extraction (LLE):

    • Use 50 µL of plasma sample.[2]

    • Add an internal standard (e.g., Tramadol or Propafenone).[2][7]

    • Extract with 2 mL of diethyl ether–dichloromethane (60:40 v/v) by shaking for 10 minutes.[2]

    • Centrifuge at 2000 g for 5 minutes.[2]

    • Transfer the organic phase and evaporate to dryness at 40°C under nitrogen.[2]

    • Reconstitute the residue in 180 µL of methanol.[2]

    • Inject a 10 µL aliquot into the LC-MS/MS system.[2]

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge.

    • Load the plasma sample (to which an internal standard has been added).

    • Wash the cartridge to remove interferences.

    • Elute this compound and the internal standard with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.[8]

  • Protein Precipitation:

    • To a plasma sample, add methanol for protein precipitation.[5][9] This offers a simpler and faster sample preparation.[5][9]

b. LC-MS/MS Conditions

  • LC System: An Agilent 1200 series HPLC or a U-HPLC system.[3][7]

  • Column: A C18 column such as a Zorbax XDB C18 (4.6 x 150 mm, 5 µm) or a BEH C18 (50 mm × 2.1 mm, 1.7 μm) for U-HPLC.[7]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid.[2][7][9] A common mobile phase is methanol and 10mM ammonium acetate (60:40 v/v, pH 4.0).[2][10]

  • Flow Rate: Typically 1.0 mL/min for HPLC and can be lower for U-HPLC.[2][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive ion electrospray ionization is used.[7][9]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.[2] The mass transitions monitored are m/z 428.20 → 279.50 for this compound and a specific transition for the chosen internal standard (e.g., m/z 448.30 → 285.20).[3][5][9]

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for this compound quantification in plasma.

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL)10 - 5000[2][10]5 - 2000[5][9]1 - 3000[7]
LLOQ (ng/mL)10[2][10]5[5][9]1[7]
Intraday Precision (%RSD)< 3.1[2][10]0.14 - 4.56[5][9]< 8.9[7]
Interday Precision (%RSD)< 2.8[2][10]0.14 - 4.56[5][9]< 8.9[7]
Accuracy (%)96.7 - 101.6[2][10]94.53 - 117.86[5][9]93.0 - 108.9[7]
Mean Recovery (%)-82.36 - 94.25[5][9]-

Experimental Workflow: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 50 µL) add_is Add Internal Standard plasma->add_is extraction Extraction (LLE, SPE, or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon inject Inject into LC-MS/MS evap_recon->inject lc_separation Chromatographic Separation inject->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection quantification Data Acquisition & Quantification msms_detection->quantification

References

Application Notes and Protocols: Measuring Ranolazine's Effect on Ion Channels Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an antianginal medication that exerts its therapeutic effects through the modulation of various ion channels, distinguishing it from traditional hemodynamic agents. Its primary mechanism involves the inhibition of the late sodium current (INaL), which is often augmented under pathological conditions such as myocardial ischemia. This inhibition leads to a reduction in intracellular sodium and subsequent calcium overload, thereby improving myocardial relaxation and reducing ischemic injury. Additionally, this compound has been shown to interact with other ion channels, including potassium and calcium channels, contributing to its overall electrophysiological profile.

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on key ion channels using patch-clamp electrophysiology, a powerful technique for studying ion channel function at the single-cell level.

Mechanism of Action: this compound's Impact on Cellular Ion Homeostasis

Under ischemic conditions, the late sodium current (INaL) is enhanced, leading to an increase in intracellular sodium concentration. This disrupts the normal function of the sodium-calcium exchanger (NCX), causing a reversal of its operation and subsequent influx of calcium into the cardiomyocyte. The resulting calcium overload contributes to increased diastolic tension, contractile dysfunction, and arrhythmias. This compound's primary therapeutic action is the inhibition of this late INa, thereby preventing the downstream cascade of ionic imbalance.

Caption: this compound's primary mechanism of action.

Quantitative Data Summary: this compound's Effect on Various Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on different ion channels as determined by patch-clamp studies. These values highlight the drug's selectivity and provide a basis for designing experiments to investigate its multifaceted electrophysiological effects.

Ion ChannelSpecies/Expression SystemIC50 (µM)Key FindingsReference
Late INa (INaL) Canine Ventricular Myocytes5.9 - 21Potent, state-dependent inhibition. Greater potency at more positive potentials and higher frequencies.[1]
Late INa (INaL) Canine Failing Heart Myocytes6.5Preferential block of INaL over peak INaT (~38-fold).[2]
Peak INa (INaT) Canine Failing Heart Myocytes294Significantly lower potency for peak current compared to late current.[2]
hERG (IKr) Xenopus Oocytes106Inhibition of the rapid delayed rectifier potassium current.[3]
IKr Canine Ventricular Myocytes11.5Inhibition of the rapid delayed rectifier potassium current in native cells.[1]
IsK (IKs) Xenopus Oocytes1700Weak inhibition of the slow delayed rectifier potassium current.[3]
Kv4.3 (Ito) CHO Cells128.31Inhibition of the transient outward potassium current.[4]
Peak ICa Canine Ventricular Myocytes296Weak inhibition of L-type calcium current.[1]
Late ICa,L Canine Ventricular Myocytes50More potent inhibition of the late component of the L-type calcium current.[1]
NaV1.5 Mechanosensitivity HEK Cells54Decreased the pressure-induced shift in the voltage-dependence of activation.[5][6]
NaV1.2 -10 - 100 (concentrations tested)Increased use-dependent inactivation.[7]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Late Sodium Current (INaL)

This protocol is designed to measure the effect of this compound on the late sodium current in isolated cardiomyocytes or heterologous expression systems.

1. Cell Preparation:

  • Isolate ventricular myocytes from animal models (e.g., canine) using enzymatic digestion or utilize cell lines stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing NaV1.5).

  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block calcium and potassium currents, add 0.1 CdCl2 and 20 TEA-Cl.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

3. Patch-Clamp Recording:

  • Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1322A).

  • Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration.

  • To measure INaL, use a voltage protocol consisting of a depolarizing pulse to -20 mV for 200-500 ms from a holding potential of -120 mV.

  • Late INa is typically measured as the mean current during a specified time window towards the end of the depolarizing pulse (e.g., between 150 and 200 ms).

4. Data Analysis:

  • Measure the amplitude of the late sodium current before and after the application of varying concentrations of this compound.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Experimental Workflow start Start cell_prep Cell Preparation (e.g., Cardiomyocyte Isolation) start->cell_prep solution_prep Prepare External & Internal Solutions cell_prep->solution_prep pipette_pull Pull & Fill Patch Pipette solution_prep->pipette_pull giga_seal Establish Gigaseal on Cell Membrane pipette_pull->giga_seal whole_cell Rupture Membrane (Whole-Cell Configuration) giga_seal->whole_cell voltage_protocol Apply Voltage-Clamp Protocol whole_cell->voltage_protocol record_control Record Baseline Ion Current voltage_protocol->record_control apply_this compound Perfuse with this compound record_control->apply_this compound record_drug Record Current in Presence of Drug apply_this compound->record_drug washout Washout Drug record_drug->washout data_analysis Data Analysis (e.g., IC50 Calculation) washout->data_analysis end End data_analysis->end

Caption: A generalized workflow for a patch-clamp experiment.

Protocol 2: Assessing State-Dependent Block of hERG Potassium Channels

This protocol is designed to investigate the interaction of this compound with the hERG potassium channel, a critical component of cardiac repolarization.

1. Cell Preparation:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Culture cells to an appropriate confluency for patch-clamp experiments.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

3. Patch-Clamp Recording:

  • Establish a whole-cell configuration as described in Protocol 1.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current. The peak tail current amplitude is proportional to the number of channels that were open at the end of the depolarizing pulse.

  • To assess state-dependence, vary the duration of the depolarizing pulse or use a train of pulses to investigate use-dependent block.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence and presence of this compound.

  • Calculate the percentage of block at different drug concentrations to determine the IC50.

  • Analyze the kinetics of current decay during pulse trains to assess use-dependency.

Expected Results and Interpretation

  • Inhibition of Late INa: Application of this compound is expected to cause a concentration-dependent reduction in the amplitude of the late sodium current. This effect is often more pronounced at faster stimulation frequencies, demonstrating use-dependent block. This is consistent with this compound preferentially binding to the open or inactivated states of the sodium channel.

  • Effect on Cardiac Action Potential: In isolated cardiomyocytes, inhibition of INaL by this compound can lead to a shortening of the action potential duration (APD), particularly in pathological conditions where the APD is prolonged.[2] This can be observed using current-clamp recordings.

  • hERG Channel Blockade: this compound will block hERG channels, leading to a reduction in the repolarizing potassium current. This effect contributes to the QT interval prolongation observed clinically. However, this compound's simultaneous inhibition of late INa and late ICa may mitigate the proarrhythmic risk typically associated with hERG blockers.[1][3]

  • Mechanosensitivity: this compound has been shown to inhibit the mechanosensitivity of NaV1.5 channels.[5][6] This can be investigated by applying mechanical stress (e.g., via patch pressure or bath flow) and observing a this compound-dependent blunting of the current increase.[5][6]

Conclusion

Patch-clamp electrophysiology is an indispensable tool for elucidating the molecular mechanisms of drug action on ion channels. The protocols and data presented here provide a framework for investigating the complex interactions of this compound with cardiac and neuronal ion channels. A thorough understanding of these interactions is crucial for the continued development and optimization of ion channel-targeted therapeutics.

References

Designing Clinical Trials for Novel Applications of Ranolazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranolazine, an antianginal agent, is approved for the treatment of chronic stable angina. Its unique mechanism of action, primarily the inhibition of the late inward sodium current (late INa), sets it apart from traditional antianginal drugs that primarily act via hemodynamic modifications.[1][2][3][4] This distinct mechanism has prompted investigation into novel therapeutic applications beyond angina. These application notes provide a comprehensive overview of the scientific rationale, preclinical evidence, and clinical data for emerging indications of this compound. Detailed protocols for designing clinical trials for these novel applications are presented, including patient selection criteria, endpoints, and methodologies for key experiments. The aim is to equip researchers and drug development professionals with the necessary information to design robust clinical trials to explore the full therapeutic potential of this compound.

Introduction: The Established Science of this compound

This compound's primary mechanism of action is the inhibition of the late INa in cardiomyocytes.[1][2][3][4] Under pathological conditions such as ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger (NCX), resulting in intracellular calcium overload.[1][3][4] Calcium overload contributes to increased diastolic wall tension, impaired relaxation, and a greater myocardial oxygen demand. By inhibiting the late INa, this compound mitigates these detrimental effects without significantly altering heart rate or blood pressure.[1][3][4] At higher concentrations, this compound can also inhibit the rapid delayed rectifier potassium current (IKr), which can lead to a modest prolongation of the QT interval.[4][5]

Signaling Pathway of this compound's Core Mechanism

cluster_0 Cardiomyocyte Under Ischemic Conditions cluster_1 Therapeutic Intervention Ischemia Ischemia Late_INa ↑ Late Inward Sodium Current (Late INa) Ischemia->Late_INa Na_overload ↑ Intracellular Sodium (Na+) Late_INa->Na_overload NCX ↑ Na+/Ca2+ Exchanger (Reverse Mode) Na_overload->NCX Ca_overload ↑ Intracellular Calcium (Ca2+) NCX->Ca_overload Diastolic_dysfunction ↑ Diastolic Wall Tension Impaired Relaxation Ca_overload->Diastolic_dysfunction O2_demand ↑ Myocardial Oxygen Demand Diastolic_dysfunction->O2_demand This compound This compound This compound->Late_INa Inhibits

Caption: this compound's core mechanism of action.

Novel Application: Atrial Fibrillation (AF)

Scientific Rationale

The antiarrhythmic potential of this compound in atrial fibrillation (AF) is attributed to its ability to inhibit both peak and late INa in atrial myocytes in a use-dependent manner, as well as the IKr current. This multi-channel blocking effect may help to terminate and prevent AF episodes.[6][7] Preclinical and clinical studies suggest a synergistic effect when this compound is combined with other antiarrhythmic drugs like amiodarone.[1][6]

Clinical Trial Data Summary
Trial/StudyPatient PopulationNThis compound DoseComparatorKey Efficacy EndpointsResults
RAFFAELLO [4][8]Persistent AF post-electrical cardioversion238375 mg, 500 mg, or 750 mg BIDPlaceboTime to first AF recurrenceNo significant dose prolonged time to recurrence. Combined 500mg & 750mg doses showed borderline significance in reducing recurrence vs. placebo (p=0.053).[4]
MERLIN-TIMI 36 (sub-study) [9]Non-ST-elevation ACS6351IV followed by 1000 mg BIDPlaceboNew-onset AFTrend towards lower incidence of new-onset AF with this compound (1.7% vs 2.4%, p=0.08).[9]
Amiodarone Combination Study [10][11]Recent-onset AF (<48h)1211500 mg single oral doseAmiodarone aloneConversion rate at 24h; Time to conversionHigher conversion rate (87% vs 70%, p=0.024) and shorter time to conversion (10.2h vs 13.3h, p=0.001) with combination therapy.[10][11]
Amiodarone Combination Study [12]Recent-onset AF (<48h)1731000 mg single oral doseAmiodarone aloneConversion rate at 24h; Time to conversionHigher conversion rate (98% vs 58%, p<0.001) and shorter time to conversion (8.6h vs 19.4h, p<0.0001) with combination therapy.[12]
Protocol for a Phase II/III Clinical Trial: this compound as Adjunctive Therapy for Pharmacological Cardioversion of AF

A multicenter, randomized, double-blind, placebo-controlled trial.

  • Inclusion Criteria:

    • Age 18-80 years.

    • Symptomatic, recent-onset (<48 hours) atrial fibrillation.

    • Eligible for pharmacological cardioversion with intravenous amiodarone.

    • Hemodynamically stable.

  • Exclusion Criteria:

    • QTc interval > 500 ms.

    • Severe hepatic or renal impairment.

    • Concomitant use of potent CYP3A inhibitors or inducers.

    • Known structural heart disease that would contraindicate the use of this compound.

  • Experimental Arm: Intravenous amiodarone (e.g., 5 mg/kg loading dose over 1 hour, followed by a maintenance infusion of 50 mg/h) plus a single oral dose of this compound 1500 mg.[10][11]

  • Control Arm: Intravenous amiodarone (same protocol) plus a matching oral placebo.

  • Primary Efficacy Endpoint: Time to conversion to sinus rhythm within 24 hours.

  • Secondary Efficacy Endpoints:

    • Proportion of patients converted to sinus rhythm at 12 and 24 hours.

    • Duration of hospital stay.

  • Safety Endpoints:

    • Incidence of adverse events, particularly proarrhythmic events and significant QT prolongation.

    • Hemodynamic parameters (blood pressure, heart rate).

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Arm_A This compound (1500mg oral) + IV Amiodarone Randomization->Arm_A Arm_B Placebo (oral) + IV Amiodarone Randomization->Arm_B Monitoring Continuous ECG Monitoring for 24 hours Arm_A->Monitoring Arm_B->Monitoring Endpoint_Analysis Primary & Secondary Endpoint Analysis Monitoring->Endpoint_Analysis Safety_Followup Safety Follow-up Endpoint_Analysis->Safety_Followup

Caption: Clinical trial workflow for adjunctive this compound in AF.

Novel Application: Ventricular Arrhythmias

Scientific Rationale

In ischemic conditions, the increased late INa can lead to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are triggers for ventricular arrhythmias. By inhibiting the late INa, this compound is hypothesized to suppress these triggers and reduce the burden of ventricular tachycardia (VT) and ventricular fibrillation (VF).[13]

Clinical Trial Data Summary
Trial/StudyPatient PopulationNThis compound DoseComparatorKey Efficacy EndpointsResults
MERLIN-TIMI 36 (sub-study) [9]Non-ST-elevation ACS6351IV followed by 1000 mg BIDPlaceboVT lasting ≥8 beatsSignificant reduction in VT with this compound (5.3% vs 8.3%, p<0.001).[9]
RAID [3][14][15]High-risk patients with an ICD10121000 mg BIDPlaceboComposite of VT/VF requiring ICD therapy or deathNo significant reduction in the primary endpoint. Significant reduction in recurrent VT/VF requiring ICD therapy (HR 0.70, p=0.028).[14][15]
Case Series [16]Patients with drug-refractory VT and ICD shocks12VariedStandard of careReduction in VT burden and ICD shocks11 of 12 patients had a significant reduction in VT and no ICD shocks.[16]
Protocol for a Preclinical Study: Assessing this compound's Effect on Ventricular Myocyte Electrophysiology

To determine the effect of this compound on action potential duration (APD) and late INa in isolated ventricular myocytes from an animal model of heart failure.

  • Myocyte Isolation: Isolate left ventricular myocytes from a canine model of chronic heart failure induced by intracoronary microembolizations.[17]

  • Electrophysiological Recordings:

    • Use the conventional whole-cell patch-clamp technique to record INa.[17]

    • Use the β-escin perforated patch-clamp configuration to record action potentials at various pacing frequencies (e.g., 0.25 Hz and 0.5 Hz).[17]

  • Drug Application:

    • Record baseline action potentials and sodium currents.

    • Perfuse the myocytes with increasing concentrations of this compound (e.g., 5, 10, and 20 µM).[17]

    • Perform a washout period to assess reversibility.

  • Data Analysis:

    • Measure the action potential duration at 90% repolarization (APD90).

    • Quantify the peak and late components of the sodium current.

    • Compare the effects of different this compound concentrations to baseline and washout.

Isolation Isolate Ventricular Myocytes (Heart Failure Model) Patch_Clamp Establish Whole-Cell Patch-Clamp Isolation->Patch_Clamp Baseline Record Baseline APD and Late INa Patch_Clamp->Baseline Ranolazine_App Perfuse with this compound (Increasing Concentrations) Baseline->Ranolazine_App Recording Record APD and Late INa at each concentration Ranolazine_App->Recording Washout Washout Period Recording->Washout Final_Recording Record APD and Late INa post-washout Washout->Final_Recording Analysis Data Analysis and Comparison Final_Recording->Analysis

Caption: Preclinical workflow for ventricular myocyte electrophysiology.

Novel Application: Long QT Syndrome Type 3 (LQT3)

Scientific Rationale

LQT3 is caused by gain-of-function mutations in the SCN5A gene, which encodes the cardiac sodium channel. These mutations lead to an increase in the late INa, prolonging the action potential and the QT interval, and increasing the risk of life-threatening arrhythmias.[2][3] this compound's selective inhibition of the late INa makes it a targeted therapeutic option for LQT3.[2][3]

Clinical and Preclinical Data Summary
Study TypeModel/Patient PopulationNThis compound Dose/ConcentrationKey EndpointsResults
Preclinical (In Vitro) [2][18][19]TSA201 cells expressing D1790G SCN5A mutationN/AConcentration-dependentBlock of late INaThis compound exerted a concentration-dependent block of late INa without significantly affecting the peak INa.[2][18][19]
Clinical Trial [2][3][18][19]LQT3 patients with D1790G mutation8Oral, dose-titratedChange in QTc intervalThis compound shortened the QTc from 509±41 ms to 451±26 ms (a mean decrease of 56±52 ms, p=0.012).[2][3][18][19]
Clinical Study [20]LQT3 patients with ΔKPQ mutation5Intravenous infusionChange in QTc intervalThis compound shortened the QTc by 26±3 ms (p<0.0001) in a concentration-dependent manner.[20]
Protocol for a Preclinical Study: Characterizing this compound's Effect on LQT3 Mutant Sodium Channels

To quantify the inhibitory effect of this compound on the late INa produced by specific LQT3-associated SCN5A mutations.

  • Cell Culture and Transfection:

    • Culture TSA201 cells.

    • Transiently co-express wild-type or mutant (e.g., D1790G, G1675V) SCN5A channels along with the β1-subunit (SCN1B).[21]

  • Electrophysiological Recordings:

    • Use the whole-cell patch-clamp technique to record sodium currents.[21]

  • Drug Application and Data Acquisition:

    • Record baseline peak and late INa.

    • Apply this compound at various concentrations (e.g., 1-100 µM) to determine the concentration-response relationship.

    • Calculate the IC50 values for the inhibition of both peak and late INa for each mutation.[21]

  • Data Analysis:

    • Compare the IC50 values for different mutations to assess mutation-specific efficacy.

Novel Application: Glycemic Control in Type 2 Diabetes

Scientific Rationale

The mechanism for this compound's antihyperglycemic effect is still under investigation but is thought to involve the preservation of pancreatic β-cells, enhancement of glucose-stimulated insulin secretion, and inhibition of glucagon secretion.[5][22] The latter may be due to the blockade of the Nav1.3 sodium channel isoform in pancreatic α-cells.[4]

Clinical Trial Data Summary

| Trial/Study | Patient Population | N | this compound Dose | Comparator | Key Efficacy Endpoints | Results | | :--- | :--- | :--- | :--- | :--- | :--- | | MERLIN-TIMI 36 (sub-study) [23][24] | NSTE-ACS patients with diabetes | 1,477 (at 4 months) | IV followed by 1000 mg BID | Placebo | Change in HbA1c | Significant reduction in HbA1c with this compound. In patients with baseline HbA1c ≥8%, the placebo-adjusted decrease was 0.59% (p<0.001).[23][24] | | Monotherapy Trial [8][25] | Type 2 diabetes with inadequate glycemic control | 465 | 1000 mg BID | Placebo | Change in HbA1c at 24 weeks | Greater decline in HbA1c with this compound (mean difference -0.56%, p<0.0001).[25] |

Protocol for a Phase III Clinical Trial: this compound for Glycemic Control in Patients with Type 2 Diabetes and Stable Angina

A multicenter, randomized, double-blind, placebo-controlled trial.

  • Inclusion Criteria:

    • Age > 18 years.

    • Established diagnosis of Type 2 Diabetes Mellitus.

    • HbA1c between 7.0% and 10.0%.

    • Stable angina pectoris.

    • On a stable diet and exercise regimen, and/or on stable doses of metformin or a sulfonylurea.

  • Exclusion Criteria:

    • Use of insulin or GLP-1 receptor agonists.

    • Severe renal or hepatic impairment.

    • History of recurrent severe hypoglycemia.

  • Experimental Arm: this compound 1000 mg twice daily added to existing antihyperglycemic therapy.

  • Control Arm: Matching placebo twice daily added to existing antihyperglycemic therapy.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to 24 weeks.

  • Secondary Efficacy Endpoints:

    • Change in fasting plasma glucose.

    • Proportion of patients achieving HbA1c < 7.0%.

    • Change in angina frequency and nitroglycerin use.

  • Safety Endpoints:

    • Incidence of hypoglycemia.

    • Adverse events.

cluster_0 Pancreatic Islet Cells cluster_1 Therapeutic Intervention Alpha_cell α-cell Nav1_3 Nav1.3 Channel Alpha_cell->Nav1_3 Beta_cell β-cell Insulin_secretion ↑ Glucose-Stimulated Insulin Secretion Beta_cell->Insulin_secretion Beta_cell_survival ↑ β-cell Preservation Beta_cell->Beta_cell_survival Glucagon_secretion ↓ Glucagon Secretion Nav1_3->Glucagon_secretion This compound This compound This compound->Nav1_3 Inhibits This compound->Insulin_secretion This compound->Beta_cell_survival

Caption: Potential mechanisms of this compound's glycemic control effects.

Conclusion

The unique pharmacological profile of this compound presents a compelling case for its investigation in a range of cardiovascular and metabolic disorders beyond its current indication. The provided application notes and protocols offer a framework for designing rigorous preclinical and clinical studies to further elucidate the therapeutic potential of this compound in atrial fibrillation, ventricular arrhythmias, long QT syndrome type 3, and as a glucose-lowering agent. Future research in these areas holds the promise of expanding the clinical utility of this novel therapeutic agent.

References

Application Notes and Protocols for Utilizing Animal Models of Myocardial Ischemia to Test Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various animal models of myocardial ischemia to evaluate the therapeutic potential of Ranolazine. Detailed protocols for ischemia induction, drug administration, and endpoint analysis are included to ensure reproducible and robust experimental outcomes.

Introduction to this compound in Myocardial Ischemia

This compound is an anti-anginal agent that exerts its primary therapeutic effect by inhibiting the late inward sodium current (INa) in cardiomyocytes.[1][2] During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration.[3] This sodium overload subsequently reverses the action of the sodium-calcium exchanger (NCX), resulting in an influx of calcium and intracellular calcium overload.[3] Elevated intracellular calcium contributes to diastolic dysfunction, increased ventricular wall tension, and arrhythmias.[2][4] By blocking the late INa, this compound mitigates these detrimental effects, improving myocardial function and reducing ischemic injury without significantly altering heart rate or blood pressure.[1][5]

Animal Models of Myocardial Ischemia

A variety of animal models can be employed to study the effects of this compound on myocardial ischemia and reperfusion injury. The choice of model depends on the specific research question, available resources, and desired endpoints.

Animal Model Species/Strain Ischemia Induction Method Key Applications Relevant Citations
In Vivo Myocardial Infarction Rat (Sprague-Dawley, Wistar), Mouse (C57BL/6)Permanent or transient ligation of the left anterior descending (LAD) coronary artery.- Assessing the effect of this compound on infarct size, cardiac function, and remodeling post-MI. - Investigating the anti-arrhythmic properties of this compound.[6][7][8]
Ex Vivo Isolated Perfused Heart (Langendorff) Rabbit, Rat (Wistar)Global or regional ischemia followed by reperfusion.- Studying the direct effects of this compound on myocardial contractility and metabolism in a controlled environment. - Investigating the mechanisms of cardioprotection during ischemia-reperfusion.[9][10][11]
In Vitro Isolated Cardiomyocytes Rat (Wistar)Simulated ischemia (hypoxia and substrate-free medium).- Elucidating the cellular and molecular mechanisms of this compound's action. - Assessing the impact of this compound on intracellular ion homeostasis (e.g., calcium).[12][13]

Experimental Protocols

In Vivo Myocardial Infarction Model (Rat)

This protocol describes the induction of myocardial infarction by LAD ligation in rats to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic cocktail (e.g., ketamine 100 mg/kg and xylazine 4 mg/kg, intraperitoneally)[7]

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia.

  • Intubate the rat and initiate mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Pass a 6-0 silk suture under the LAD, approximately 2 mm from its origin.[7]

  • For ischemia-reperfusion models, temporarily ligate the LAD for a specified duration (e.g., 30-45 minutes) before removing the suture to allow reperfusion. For permanent infarction models, the ligature is left in place.

  • Close the chest in layers and allow the animal to recover.

  • Administer analgesics as required.

This compound Administration:

  • Intravenous: Administer a bolus of this compound (e.g., 10 mg/kg) or vehicle via the tail vein shortly before or at the onset of reperfusion.[8]

  • Intraperitoneal: For longer-term studies, administer this compound (e.g., 25-50 mg/kg/day) or vehicle via intraperitoneal injection, starting prior to ischemia induction and continuing for the duration of the experiment.[14]

Ex Vivo Isolated Perfused Heart Model (Langendorff)

This protocol allows for the assessment of this compound's direct effects on the heart, independent of systemic influences.

Materials:

  • Rabbit or rat heart

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Cannulation instruments

  • Intraventricular balloon catheter

  • Pressure transducer

  • This compound

Procedure:

  • Anesthetize the animal and administer heparin.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[11][15]

  • Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a baseline period.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion.[9]

This compound Administration:

  • Add this compound (e.g., 5-10 µM) to the Krebs-Henseleit buffer and perfuse the heart before the ischemic period, during reperfusion, or both, depending on the experimental design.[9][10]

Assessment of Infarct Size

Triphenyltetrazolium Chloride (TTC) Staining:

This is a standard method for delineating viable and infarcted myocardial tissue.

Materials:

  • 1% TTC solution in phosphate buffer

  • 10% neutral buffered formalin

  • Heart slicing apparatus

Procedure:

  • At the end of the experiment, excise the heart and remove the atria.

  • Slice the ventricles into uniform sections (e.g., 1-2 mm thick).[16][17]

  • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.[16]

  • Viable tissue will stain red, while the infarcted tissue will remain pale.

  • Fix the stained slices in 10% formalin.

  • Image the slices and quantify the infarct area relative to the total ventricular area using image analysis software.

Assessment of Cardiac Function (In Vivo)

Echocardiography:

Echocardiography is a non-invasive method to serially assess cardiac function in live animals.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia (e.g., isoflurane)

  • Warming pad

Procedure:

  • Anesthetize the animal and maintain its body temperature.

  • Shave the chest area to ensure good probe contact.

  • Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.[1][18]

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.

  • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Infarct Size

Treatment GroupNInfarct Size (% of Area at Risk)Infarct Size (% of Left Ventricle)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Table 2: Hemodynamic and Echocardiographic Parameters

ParameterVehicle ControlThis compound
Hemodynamics (In Vivo)
Heart Rate (bpm)
Mean Arterial Pressure (mmHg)
Echocardiography (In Vivo)
Ejection Fraction (%)
Fractional Shortening (%)
LVIDd (mm)
LVIDs (mm)
Langendorff (Ex Vivo)
Left Ventricular Developed Pressure (mmHg)
Rate of Pressure Development (+dP/dt)
Rate of Pressure Decline (-dP/dt)

Table 3: Cellular Electrophysiology and Calcium Handling

ParameterControl CardiomyocytesThis compound-treated Cardiomyocytes
Diastolic [Ca2+]i
Ca2+ Transient Amplitude
Sarcoplasmic Reticulum Ca2+ Content

Visualizations

Signaling Pathway of this compound in Myocardial Ischemia

Ranolazine_Mechanism Ischemia Myocardial Ischemia Late_INa ↑ Late Na+ Current (INa) Ischemia->Late_INa Na_overload ↑ Intracellular Na+ Late_INa->Na_overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_overload->NCX Ca_overload ↑ Intracellular Ca2+ NCX->Ca_overload Dysfunction Diastolic Dysfunction & Myocardial Injury Ca_overload->Dysfunction This compound This compound This compound->Late_INa Inhibits InVivo_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Baseline_Echo Baseline Echocardiography Animal_Model->Baseline_Echo Surgery Induce Myocardial Ischemia (LAD Ligation) Baseline_Echo->Surgery Grouping Randomize into Groups (Vehicle vs. This compound) Surgery->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Follow_up Follow-up Period (e.g., 24h, 7 days, 28 days) Treatment->Follow_up Functional_Assessment Functional Assessment (Serial Echocardiography) Follow_up->Functional_Assessment Sacrifice Euthanasia & Tissue Harvest Functional_Assessment->Sacrifice Data_Analysis Data Analysis & Interpretation Functional_Assessment->Data_Analysis Infarct_Analysis Infarct Size Analysis (TTC) Histology, Molecular Analysis Sacrifice->Infarct_Analysis Infarct_Analysis->Data_Analysis Logical_Relationship cluster_Ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_Outcome Therapeutic Outcome Late_INa ↑ Late INa Na_Ca_Overload Na+ & Ca2+ Overload Late_INa->Na_Ca_Overload Injury Cellular Injury Na_Ca_Overload->Injury This compound This compound This compound->Late_INa Inhibits Reduced_Overload ↓ Na+ & Ca2+ Overload This compound->Reduced_Overload Leads to Cardioprotection Cardioprotection Reduced_Overload->Cardioprotection

References

Application Notes & Protocols: Spectrophotometric Analysis of Ranolazine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an antianginal medication used for the treatment of chronic stable angina.[1][2][3] Its therapeutic efficacy relies on the precise dosage present in pharmaceutical formulations. Therefore, accurate and reliable analytical methods are crucial for quality control and to ensure the safety and effectiveness of the drug product. Spectrophotometry, being a simple, cost-effective, and widely available technique, offers a robust approach for the quantitative analysis of this compound in both bulk drug and tablet dosage forms.

This document provides detailed protocols for two common spectrophotometric methods for the analysis of this compound: a direct Ultraviolet (UV) Spectrophotometric method and a Visible Spectrophotometric method based on a color-forming reaction. These methods have been validated according to International Council for Harmonisation (ICH) guidelines and are suitable for routine quality control analysis.[4]

Method 1: Direct UV Spectrophotometry

This method involves the direct measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax). Methanol and acetate buffer are commonly used solvents.[2][5]

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[1][2]

2. Reagent and Standard Preparation:

  • Solvent: Analytical grade methanol or acetate buffer (pH 4.0).[2][5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 70 mL of the chosen solvent (methanol or acetate buffer) with the aid of ultrasonication for 15-30 minutes.[2] Make up the volume to the mark with the same solvent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

3. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 this compound tablets (e.g., 500 mg tablets).[1][2]

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of the solvent and sonicate for 30 minutes to ensure complete dissolution of the drug.[2]

  • Make up the volume to 100 mL with the solvent.

  • Filter the solution through a Whatman filter paper (No. 41).[2]

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the solvent to obtain a theoretical concentration of 100 µg/mL.

4. Wavelength Scanning and Calibration Curve:

  • Scan the working standard solution (e.g., 10 µg/mL) in the UV region (200-400 nm) against a solvent blank to determine the λmax. The reported λmax for this compound in methanol is around 272-274 nm.[2][4]

  • Prepare a series of dilutions from the working standard solution to obtain concentrations in the linear range (e.g., 10-100 µg/mL).[2]

  • Measure the absorbance of each dilution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

5. Analysis of Tablet Formulation:

  • Measure the absorbance of the final sample solution at the λmax.

  • Calculate the concentration of this compound in the sample solution from the calibration curve.

  • Determine the amount of this compound per tablet and the percentage assay.

Data Presentation
ParameterUV Method in MethanolUV Method in Acetate Buffer (pH 4.0)
λmax 272 nm[2][6]272 nm[5]
Linearity Range 10-100 µg/mL[2][6]10-50 µg/mL[5][7]
Correlation Coefficient (r²) 0.999[2][6]0.9989[5][7]
LOD 0.27 µg/mL[2]0.83 µg/mL[5][7]
LOQ 0.82 µg/mL[2]2.5 µg/mL[5][7]
Accuracy (% Recovery) 99.77 - 100.33%[2][6]98.5 - 101.7%[5][7]
Precision (%RSD) Intraday: 0.192, Interday: 0.436[2]Intraday: 1.8, Interday: 1.6[5][7]

Experimental Workflow: UV Spectrophotometry

UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh this compound Reference Standard Standard_Dissolve Dissolve in Methanol/Buffer Standard->Standard_Dissolve Tablet Weigh Powdered This compound Tablets Tablet_Dissolve Dissolve in Methanol/Buffer & Sonicate Tablet->Tablet_Dissolve Standard_Dilute Prepare Working Standard & Dilutions Standard_Dissolve->Standard_Dilute Tablet_Filter Filter Sample Solution Tablet_Dissolve->Tablet_Filter Scan Scan for λmax (200-400 nm) Standard_Dilute->Scan Tablet_Dilute Dilute Sample Solution Tablet_Filter->Tablet_Dilute Measure Measure Absorbance at λmax Tablet_Dilute->Measure Scan->Measure Cal_Curve Plot Calibration Curve (Abs vs. Conc) Measure->Cal_Curve Calc Calculate Concentration from Calibration Curve Cal_Curve->Calc Assay Determine % Assay in Tablets Calc->Assay

Caption: Workflow for UV Spectrophotometric Analysis of this compound.

Method 2: Visible Spectrophotometry (Colorimetric Method)

This method is based on the reaction of this compound with a chromogenic reagent to form a colored complex that can be quantified in the visible region of the spectrum. An example is the reaction with resorcinol, which forms an orange-yellow chromogen.[1]

Experimental Protocol

1. Instrumentation:

  • A UV-Visible spectrophotometer with 1 cm matched quartz cells.[1]

2. Reagent and Standard Preparation:

  • Solvent: Distilled water.[1]

  • Hydrochloric Acid (0.5% w/v): Prepare by diluting concentrated HCl with distilled water.

  • Sodium Nitrite (0.1% w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of distilled water.[1]

  • Sodium Hydroxide (2% w/v): Dissolve 2 g of sodium hydroxide in 100 mL of distilled water.[1]

  • Resorcinol (0.5% w/v): Dissolve 0.5 g of resorcinol in 100 mL of distilled water.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of distilled water.[1]

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[1]

3. Sample Preparation (from Tablets):

  • Follow the same procedure as in the UV method, but use distilled water as the solvent.

4. Color Development and Measurement:

  • Pipette aliquots of the working standard solution (ranging from 0.5 to 2.5 mL, equivalent to 50-250 µg) into a series of 10 mL volumetric flasks.[1]

  • To each flask, add the following reagents in sequence:

    • 0.5 mL of 0.5% w/v Hydrochloric acid[1]

    • 1 mL of 0.1% w/v Sodium nitrite[1]

    • 1 mL of 2% w/v Sodium hydroxide[1]

    • 0.5 mL of 0.5% w/v Resorcinol[1]

  • Make up the volume to the mark with distilled water.[1]

  • Measure the absorbance of the resulting orange-yellow colored solution at 447 nm against a reagent blank.[1] The reagent blank is prepared in the same manner but without the addition of this compound.

  • Plot a calibration curve of absorbance versus concentration.

5. Analysis of Tablet Formulation:

  • Take an appropriate aliquot of the sample solution, subject it to the same color development procedure, and measure its absorbance.

  • Calculate the concentration of this compound from the calibration curve.

  • Determine the amount of this compound per tablet and the percentage assay.

Data Presentation
ParameterVisible Spectrophotometry (Resorcinol Method)
λmax 447 nm[1]
Linearity Range 5-25 µg/mL[1]
Correlation Coefficient (r²) 0.9997[1]
Molar Absorptivity Reported to be precise and accurate[1]
Sandell's Sensitivity Reported to be precise and accurate[1]
LOD Reported to be precise and accurate[1]
LOQ Reported to be precise and accurate[1]

Experimental Workflow: Visible Spectrophotometry

Visible_Workflow cluster_prep Preparation cluster_reaction Color Development cluster_analysis Analysis & Quantification Standard Prepare this compound Standard Solution Aliquots Take Aliquots of Standard/Sample Standard->Aliquots Sample Prepare this compound Sample Solution Sample->Aliquots Add_HCl Add 0.5% HCl Aliquots->Add_HCl Add_NaNO2 Add 0.1% NaNO2 Add_HCl->Add_NaNO2 Add_NaOH Add 2% NaOH Add_NaNO2->Add_NaOH Add_Resorcinol Add 0.5% Resorcinol Add_NaOH->Add_Resorcinol Dilute Dilute to Volume Add_Resorcinol->Dilute Measure Measure Absorbance at 447 nm Dilute->Measure Cal_Curve Plot Calibration Curve Measure->Cal_Curve Quantify Calculate Concentration & % Assay Cal_Curve->Quantify

Caption: Workflow for Visible Spectrophotometric Analysis of this compound.

Conclusion

The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical formulations. The direct UV method is simpler and requires fewer reagents, making it ideal for rapid screening. The visible spectrophotometric method, while involving a derivatization step, can be advantageous in situations where interference from excipients is a concern in the UV region. The choice of method will depend on the specific laboratory capabilities and requirements. Both methods, when properly validated, are suitable for routine quality control analysis of this compound.

References

Application Notes: Ranolazine in Heart Failure with Preserved Ejection Fraction (HFpEF)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome characterized by diastolic dysfunction, where the heart's ability to relax and fill with blood is impaired, despite normal contractile function.[1][2] It accounts for over 50% of all heart failure cases, but effective therapeutic options remain limited.[3] Ranolazine, a drug approved for chronic angina, has emerged as a potential therapeutic agent for HFpEF due to its unique mechanism of action that does not significantly alter heart rate or blood pressure.[4] Its primary effect is the inhibition of the late inward sodium current (INa,L), which is often enhanced in pathological conditions like heart failure.[5][6][7][8]

Mechanism of Action

In HFpEF, an increased late sodium current leads to an accumulation of intracellular sodium ([Na+]i).[7][9] This sodium overload alters the function of the sodium-calcium exchanger (NCX), causing a subsequent increase in intracellular calcium ([Ca2+]i) concentration, or calcium overload.[4][6][7] Elevated diastolic [Ca2+]i impairs myocardial relaxation, increases diastolic stiffness, and contributes to the hallmark diastolic dysfunction of HFpEF.[4][7][9][10]

This compound selectively inhibits the late INa,L.[6][7] This action prevents the rise in intracellular sodium, thereby reducing the calcium overload via the NCX.[6][7][8] By restoring more normal intracellular ion homeostasis, this compound improves diastolic function.[7][11] Furthermore, this reduction in calcium overload can suppress downstream hypertrophic signaling pathways, such as the CaM/CaMKII cascade, and may alleviate endoplasmic reticulum stress, potentially preventing adverse cardiac remodeling and apoptosis.[6]

cluster_0 cluster_1 HFpEF HFpEF Pathophysiology INaL ↑ Late Sodium Current (INa,L) HFpEF->INaL Na_i ↑ Intracellular Na+ INaL->Na_i NCX Na+/Ca2+ Exchanger (NCX) Dysfunction Na_i->NCX Ca_i ↑ Intracellular Ca2+ (Calcium Overload) NCX->Ca_i DiastolicDysfunction Impaired Relaxation ↑ Diastolic Stiffness Ca_i->DiastolicDysfunction CaMKII ↑ CaM/CaMKII Signaling Ca_i->CaMKII Hypertrophy Hypertrophy & Fibrosis CaMKII->Hypertrophy This compound This compound This compound->INaL Inhibits

Caption: this compound's mechanism of action in HFpEF.

Data from Preclinical Studies

Preclinical studies using animal models of HFpEF, such as hypertensive rats and mice with pressure-overload induced hypertrophy, have provided evidence for this compound's efficacy in improving diastolic function. These studies demonstrate improvements at both the whole-organ and cellular levels.

ParameterAnimal ModelControl Group (Vehicle)This compound GroupKey FindingCitation
E/E' Ratio DOCA-salt hypertensive mice41.8 ± 2.631.9 ± 2.6This compound improved this key echocardiographic marker of diastolic dysfunction.[1]
EDPVR Slope (mm Hg/µL)DOCA-salt hypertensive mice0.23 ± 0.0260.17 ± 0.01This compound reduced the slope of the end-diastolic pressure-volume relationship, indicating decreased ventricular stiffness.[1]
Myocyte Relaxation (τ) (s)DOCA-salt hypertensive mice0.18 ± 0.020.13 ± 0.01This compound improved the relaxation time constant in isolated cardiomyocytes.[1]
EDPVR Spontaneously Hypertensive Rats (SHR)ElevatedReducedThis compound reduced the end-diastolic pressure-volume relationship slope, particularly during dobutamine challenge.[9]
Intracellular Ca2+ Spontaneously Hypertensive Rats (SHR)Elevated during diastole at high stimulus ratesReducedThis compound reduced myoplasmic free calcium during diastole in isolated cardiomyocytes.[9]
SR Ca2+ Handling Transverse Aortic Constriction (TAC) miceAbnormal SR Ca2+ release and increased leakRestoredThis compound restored aberrant sarcoplasmic reticulum (SR) calcium handling.[6]

Data from Clinical Trials

Clinical trials in HFpEF patients have investigated this compound's effects on hemodynamics, diastolic function, and exercise capacity. The results have shown some benefits, particularly in hemodynamics, although effects on exercise tolerance have been inconsistent.

Study / AnalysisParameterPlacebo GroupThis compound GroupKey FindingCitation
RALI-DHF LVEDP (mm Hg)No significant changeSignificant decrease (p=0.04)This compound acutely reduced left ventricular end-diastolic pressure after 30 minutes of IV infusion.[3]
RALI-DHF PCWP (mm Hg)No significant changeSignificant decrease (p=0.04)This compound acutely reduced pulmonary capillary wedge pressure.[3]
RALI-DHF Mean PAP (mm Hg)No significant changeTrend towards decrease (significant under pacing, p=0.02)A trend towards reduced mean pulmonary artery pressure was observed.[3]
RALI-DHF Relaxation Parameters (τ, dP/dtmin)N/AUnalteredNo significant improvement in active relaxation parameters was observed after 14 days.[3]
RALI-DHF E/E' RatioN/ANo significant changeNo significant change in this echocardiographic marker after 14 days.[3]
Meta-analysis LVEDVLowerSignificantly higherAn increase in LVEDV suggests improved diastolic filling.[4]
Meta-analysis E/E' RatioHigherLower (Mean difference: 0.45)This compound treatment was associated with an improvement in the E/E' ratio.[4]
Meta-analysis Peak O2N/ANo significant difference (p=0.09)The combined findings did not show a significant improvement in peak oxygen consumption.[4]
Meta-analysis Exercise DurationN/ANo significant difference (p=0.18)No significant improvement in exercise duration was found across studies.[4]
Pilot Study (HFpEF-PH) Mean PAPBaseline: 39 mm Hg6 Months: 23 mm Hg (-41%)This compound significantly reduced mean pulmonary arterial pressure in patients with concomitant pulmonary hypertension.[12]
Pilot Study (HFpEF-PH) Mean PCWPBaseline: 22 mm Hg6 Months: 13 mm Hg (-40%)Pulmonary capillary wedge pressure was also significantly reduced.[12]
Pilot Study (HFpEF-PH) 6-Minute Walk DistanceBaseline: 286 m6 Months: 319 mFunctional exercise capacity showed improvement.[12]

Experimental Protocols

Detailed protocols are essential for reproducing and building upon existing research. Below are standardized methodologies for clinical and preclinical investigations of this compound in HFpEF.

Protocol 1: Clinical Trial Protocol for this compound in HFpEF (based on RALI-DHF)

This protocol outlines a proof-of-concept, randomized, double-blind, placebo-controlled study to assess the effects of this compound on hemodynamics and diastolic function in HFpEF patients.

cluster_workflow Clinical Trial Workflow cluster_treatment Treatment Period cluster_assessment Assessment Points Screening Patient Screening (Symptoms of HF) Inclusion Inclusion Criteria Check • EF ≥45% • E/E' >15 or NT-proBNP >220 pg/ml • LVEDP ≥18 mmHg, Tau ≥50 ms Screening->Inclusion A0 Baseline Assessments: Hemodynamics (Catheterization) Echocardiography CPET Inclusion->A0 Randomization Randomization (e.g., 1.5:1 this compound:Placebo) IV Day 0-1: IV Infusion (this compound or Placebo) Randomization->IV Oral Day 2-14: Oral Treatment (this compound or Placebo) IV->Oral A1 Acute Assessment (30 min): Hemodynamics IV->A1 A2 Day 14 Assessment: Echocardiography CPET Oral->A2 A0->Randomization

Caption: Workflow for a clinical trial of this compound in HFpEF.
  • Patient Selection:

    • Inclusion Criteria: Screen patients with clinical symptoms of heart failure.[3] Key inclusion criteria include:

      • Left ventricular ejection fraction (LVEF) ≥ 45%.[3]

      • Evidence of diastolic dysfunction, such as a mitral E-wave velocity to mitral annular velocity ratio (E/E') > 15 OR N-terminal pro-B-type natriuretic peptide (NT-proBNP) > 220 pg/ml.[3]

      • Elevated filling pressures confirmed by left ventricular end-diastolic pressure (LVEDP) ≥ 18 mm Hg.[3]

      • Impaired relaxation confirmed by a time-constant of relaxation (tau) ≥ 50 ms.[3]

    • Exclusion Criteria: Exclude patients with conditions that could confound results, such as primary hypertrophic cardiomyopathy, pericardial constriction, or significant valvular disease.[13]

  • Study Design & Randomization:

    • Employ a prospective, randomized, double-blind, placebo-controlled design.[3]

    • Randomize eligible patients to receive either this compound or a matching placebo. The RALI-DHF study used a 1.5:1 allocation ratio (12 this compound: 8 placebo).[3][13]

  • Drug Administration:

    • Phase 1 (Intravenous): Begin with a 24-hour intravenous infusion of either this compound or placebo to assess acute hemodynamic effects.[3]

    • Phase 2 (Oral): Follow the infusion with a course of oral treatment (e.g., 13 days) to evaluate effects after sustained administration.[3] A typical oral dose for other indications is 500 mg to 1000 mg twice daily.[12]

  • Assessments & Endpoints:

    • Primary Endpoint: Change in diastolic function parameters. This can be assessed invasively by measuring LVEDP and tau via left heart catheterization.[3]

    • Secondary Endpoints:

      • Hemodynamics: Measure pulmonary capillary wedge pressure (PCWP) and mean pulmonary artery pressure (PAP).[3]

      • Echocardiography: Assess changes in diastolic function non-invasively using parameters like the E/E' ratio at baseline and follow-up.[3]

      • Exercise Capacity: Perform cardiopulmonary exercise testing (CPET) to measure peak oxygen consumption (VO2) and total exercise duration at baseline and the end of the treatment period.[3]

      • Biomarkers: Measure NT-proBNP levels.[3]

Protocol 2: Preclinical Evaluation in a Rodent Model of HFpEF

This protocol describes the use of a deoxycorticosterone acetate (DOCA)-salt hypertensive mouse model to evaluate the effects of this compound on cardiac structure and function.

cluster_workflow Preclinical Animal Study Workflow cluster_assessment Functional & Structural Assessments Induction HFpEF Model Induction (e.g., DOCA-salt hypertension) Grouping Animal Grouping (n=4) 1. Sham 2. Sham + this compound 3. DOCA-salt 4. DOCA-salt + this compound Induction->Grouping Treatment Treatment Period (e.g., this compound via osmotic minipump) Grouping->Treatment Echo Echocardiography (LV function, E/E') Treatment->Echo PV Pressure-Volume Loop Analysis (EDPVR, Tau) Treatment->PV Histo Histology (Hypertrophy, Fibrosis) Treatment->Histo Cellular Cellular/Molecular Analysis (Cardiomyocyte Isolation, Western Blot for Signaling Proteins) Treatment->Cellular

Caption: Workflow for a preclinical study of this compound.
  • Animal Model Induction:

    • Use an established model of HFpEF, such as the DOCA-salt hypertensive model or the spontaneously hypertensive rat (SHR).[1][9] The DOCA-salt model induces cardiac oxidative stress and diastolic dysfunction with preserved systolic function.[1] Another common model is pressure overload induced by transverse aortic constriction (TAC).[6]

  • Experimental Groups:

    • Divide animals into four groups: (1) Sham/Control, (2) Sham/Control + this compound, (3) HFpEF Model (e.g., DOCA-salt), and (4) HFpEF Model + this compound.

  • Drug Administration:

    • Administer this compound or vehicle for a predefined period (e.g., several weeks). Continuous delivery via subcutaneous osmotic minipumps is an effective method to ensure stable drug levels.[6]

  • In Vivo Functional Assessment:

    • Echocardiography: Perform serial echocardiograms to assess left ventricular structure, systolic function (EF), and diastolic function (e.g., E/E' ratio, E'/A' ratio).[1]

    • Invasive Hemodynamics: At the study endpoint, perform pressure-volume (PV) loop analysis to obtain detailed diastolic parameters, including the end-diastolic pressure-volume relationship (EDPVR) slope (a measure of stiffness) and the relaxation time constant (tau).[1]

  • Ex Vivo and Cellular Analysis:

    • Histology: Harvest hearts for histological analysis to assess for hypertrophy (myocyte size) and fibrosis (collagen deposition).[6]

    • Cardiomyocyte Isolation: Isolate ventricular myocytes to study cellular function.[1][9]

      • Contractility and Relaxation: Pace isolated myocytes and measure sarcomere shortening and relengthening to assess cellular contractile and relaxation properties (e.g., time to 90% peak shortening, τ).[1]

      • Calcium Transients: Use calcium-sensitive dyes (e.g., Fura-2) to measure intracellular calcium transients and diastolic calcium levels.[1]

    • Molecular Analysis: Use techniques like Western blotting to analyze the expression and phosphorylation of key proteins in hypertrophic signaling pathways (e.g., CaMKII).[6]

References

Use of fluorescent probes to visualize Ranolazine's effect on intracellular sodium

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Ranolazine is an anti-anginal medication that exerts its therapeutic effects through a unique mechanism of action: the selective inhibition of the late inward sodium current (INa,late) in cardiomyocytes.[1][2] Under pathological conditions such as myocardial ischemia, an increase in the late sodium current leads to an elevation of intracellular sodium concentration ([Na+]i).[3][4] This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium and intracellular calcium overload, which contributes to mechanical and electrical dysfunction of the heart.[5][6] By blocking the late sodium current, this compound effectively reduces intracellular sodium accumulation and consequently mitigates calcium overload, thereby improving myocardial function.[1][5]

The ability to visualize and quantify changes in intracellular sodium concentration is crucial for studying the efficacy and mechanism of drugs like this compound. Fluorescent probes that are sensitive to [Na+]i provide a powerful tool for researchers to monitor these dynamic changes in living cells in real-time.[7][8] This application note provides a detailed protocol for using fluorescent sodium indicators to visualize and quantify the effect of this compound on intracellular sodium levels.

Principle of the Assay

This method utilizes sodium-sensitive fluorescent dyes, such as Sodium-Binding Benzofuran Isophthalate (SBFI) or CoroNa™ Green, to measure changes in [Na+]i. These dyes exhibit a change in their fluorescent properties upon binding to sodium ions.

  • SBFI is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to Na+.[9][10] By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm), a quantitative measure of [Na+]i can be obtained that is independent of dye concentration, path length, and photobleaching.[9]

  • CoroNa™ Green is a non-ratiometric indicator that shows an increase in fluorescence intensity upon binding to Na+.[11][12] While simpler to use, it is more susceptible to variations in dye loading and cell volume.

The general workflow involves loading cultured cells (e.g., cardiomyocytes or a relevant cell line) with the acetoxymethyl (AM) ester form of the fluorescent dye.[8] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of the dye in the cytoplasm. After establishing a baseline fluorescence, cells are treated with a stimulus to increase intracellular sodium (e.g., a sodium channel agonist or simulated ischemic conditions) in the presence or absence of this compound. The resulting changes in fluorescence are monitored using fluorescence microscopy, allowing for the visualization and quantification of this compound's inhibitory effect on the rise in intracellular sodium.

Signaling Pathway of this compound's Effect on Intracellular Sodium

Ranolazine_Effect cluster_cell Cardiomyocyte Na_channel Voltage-Gated Sodium Channel (Nav1.5) late_INa Late Sodium Current (I_Na,late) Na_channel->late_INa Ischemia/ Pathological Conditions Na_in Increased Intracellular Sodium ([Na+]i) late_INa->Na_in NCX Sodium-Calcium Exchanger (NCX) Na_in->NCX Reverse Mode Operation Ca_in Increased Intracellular Calcium ([Ca2+]i) NCX->Ca_in dysfunction Myocardial Dysfunction (Arrhythmias, Impaired Relaxation) Ca_in->dysfunction This compound This compound This compound->late_INa

Caption: this compound inhibits the late sodium current, preventing intracellular sodium and subsequent calcium overload.

Experimental Protocols

Materials and Reagents
  • Cell Line: Primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells expressing the appropriate sodium channel subtype).

  • Fluorescent Sodium Indicator:

    • SBFI-AM (Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)

    • CoroNa™ Green, AM

  • This compound

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO) , anhydrous

  • Balanced Salt Solution (BSS): e.g., Hank's Balanced Salt Solution (HBSS) or Tyrode's solution.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Sodium Channel Agonist (optional): e.g., Veratridine, to induce sodium influx.

  • Ionophores for Calibration: Gramicidin, Monensin.

  • Microplates: 96-well, black, clear-bottom for fluorescence measurements.

Equipment
  • Fluorescence microscope equipped with appropriate filter sets for the chosen dye (e.g., for SBFI: excitation at 340 nm and 380 nm, emission at 505 nm; for CoroNa™ Green: excitation at ~492 nm, emission at ~516 nm).

  • Digital camera (e.g., sCMOS or EMCCD).

  • Image analysis software.

  • Incubator for cell culture (37°C, 5% CO2).

  • Microplate reader (optional, for higher throughput).

Experimental Workflow

Experimental_Workflow cell_culture 1. Cell Culture (e.g., Cardiomyocytes) dye_loading 2. Fluorescent Dye Loading (e.g., SBFI-AM) cell_culture->dye_loading wash 3. Wash to Remove Extracellular Dye dye_loading->wash baseline 4. Baseline Fluorescence Measurement wash->baseline treatment 5. Treatment (this compound +/- Stimulus) baseline->treatment image_acquisition 6. Image Acquisition (Time-lapse Microscopy) treatment->image_acquisition data_analysis 7. Data Analysis (Quantification of Fluorescence) image_acquisition->data_analysis results 8. Results Interpretation data_analysis->results

Caption: A stepwise workflow for visualizing this compound's effect on intracellular sodium.

Detailed Procedure

1. Cell Preparation:

  • Seed cells onto glass-bottom dishes or 96-well black, clear-bottom plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Culture cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • Prepare a stock solution of the fluorescent indicator (e.g., 1-5 mM SBFI-AM or CoroNa™ Green, AM) in anhydrous DMSO.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • On the day of the experiment, prepare the loading buffer by diluting the dye stock solution and the Pluronic F-127 stock solution into BSS to the final desired concentrations (see table below for recommendations). The final concentration of Pluronic F-127 should be around 0.02-0.04%.

  • Remove the culture medium from the cells and wash once with BSS.

  • Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes. The optimal loading time and temperature may need to be determined empirically for each cell type.[12][13]

3. This compound Treatment and Fluorescence Imaging:

  • After incubation, wash the cells twice with BSS to remove extracellular dye.

  • Add fresh BSS to the cells.

  • Place the dish or plate on the fluorescence microscope stage and allow the temperature to equilibrate.

  • Acquire baseline fluorescence images for 2-5 minutes.

  • Add this compound (at desired concentrations, e.g., 1-30 µM) to the cells and incubate for a predetermined time (e.g., 10-15 minutes).[6]

  • If applicable, add a stimulus to induce sodium influx (e.g., Veratridine).

  • Immediately begin acquiring time-lapse fluorescence images at regular intervals.

4. Data Analysis:

  • Define regions of interest (ROIs) around individual cells or groups of cells.

  • For SBFI , calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each ROI at each time point.

  • For CoroNa™ Green , measure the average fluorescence intensity within each ROI at each time point.

  • Normalize the fluorescence ratio or intensity to the baseline value to represent the change in [Na+]i (ΔR/R0 or ΔF/F0).

  • Plot the normalized fluorescence change over time for control and this compound-treated groups.

  • For quantitative measurements, a calibration curve can be generated at the end of each experiment using ionophores (e.g., gramicidin and monensin) in solutions with known sodium concentrations to relate the fluorescence signal to the absolute [Na+]i.[13]

Data Presentation

The following table summarizes key quantitative parameters for the experimental setup.

ParameterSBFICoroNa™ GreenReference
Excitation Wavelength 340 nm / 380 nm~492 nm[9][12]
Emission Wavelength ~505 nm~516 nm[9][12]
Loading Concentration 5-10 µM5-10 µM[12][13]
Loading Time 60-90 min30-45 min[12][13]
Dissociation Constant (Kd for Na+) ~11-20 mM (in physiological K+)~80 mM[12][14]
This compound Concentration 1-30 µM1-30 µM[6]
Expected Outcome Attenuation of the increase in F340/F380 ratioAttenuation of the increase in fluorescence intensity[15][16]

Troubleshooting

  • Low Fluorescence Signal: Increase dye loading concentration or incubation time. Ensure the correct filter sets are being used.

  • High Background Fluorescence: Ensure thorough washing after dye loading to remove all extracellular dye.

  • Cell Death/Toxicity: Reduce dye concentration, loading time, or light exposure during imaging.

  • Dye Compartmentalization: Loading at a lower temperature (e.g., room temperature) may reduce the sequestration of the dye into organelles.[14]

Conclusion

The use of fluorescent sodium probes provides a robust and dynamic method to visualize and quantify the effects of this compound on intracellular sodium concentration. This application note offers a comprehensive protocol that can be adapted for various cell types and experimental conditions, enabling researchers to further investigate the cellular mechanisms of this compound and other drugs targeting ion homeostasis.

References

Application Notes and Protocols: In Vivo Imaging to Monitor Ranolazine's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal medication that exerts its therapeutic effects primarily through the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1][2][3][4][5] This mechanism leads to a reduction in intracellular sodium and subsequent calcium overload, particularly under ischemic conditions.[1][2][3][4] The downstream effects include improved diastolic relaxation, reduced ventricular wall stress, and enhanced myocardial perfusion.[2][5] Additionally, evidence suggests that this compound may modulate mitochondrial function and reduce oxidative stress.[6][7][8] This document provides detailed application notes and protocols for various in vivo imaging techniques to monitor these therapeutic effects of this compound in preclinical and clinical research.

Signaling Pathways of this compound

To visualize the mechanisms of this compound, the following signaling pathway diagrams are provided.

cluster_0 Cardiomyocyte Ischemia Myocardial Ischemia Late_INa ↑ Late Na+ Current (INaL) Ischemia->Late_INa Na_Ca_Exchanger ↑ Na+/Ca2+ Exchanger (NCX) Activity Late_INa->Na_Ca_Exchanger Improved_Function Improved Diastolic Function (↓ Wall Tension, ↑ Relaxation) Ca_Overload ↑ Intracellular Ca2+ Overload Na_Ca_Exchanger->Ca_Overload Diastolic_Dysfunction Diastolic Dysfunction (↑ Wall Tension, ↓ Relaxation) Ca_Overload->Diastolic_Dysfunction This compound This compound This compound->Late_INa Inhibits

Caption: this compound's primary mechanism of action.

cluster_1 Mitochondrial Effects Ca_Overload ↑ Mitochondrial Ca2+ Overload ROS ↑ Reactive Oxygen Species (ROS) Ca_Overload->ROS mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->mPTP Reduced_ROS ↓ ROS Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Improved_Mito Improved Mitochondrial Integrity Apoptosis Apoptosis Cytochrome_c->Apoptosis This compound This compound This compound->Ca_Overload Reduces This compound->ROS Reduces

Caption: this compound's effects on mitochondrial function.

In Vivo Imaging Techniques and Protocols

This section details the application of various in vivo imaging modalities to assess the therapeutic effects of this compound.

Single-Photon Emission Computed Tomography (SPECT) Myocardial Perfusion Imaging (MPI)

Application: To assess improvements in myocardial blood flow and reduction in ischemia.

Experimental Workflow:

cluster_2 SPECT MPI Workflow Patient_Prep Patient Preparation (Fasting, Medication Review) Baseline_Scan Baseline Rest/Stress SPECT MPI Patient_Prep->Baseline_Scan Ranolazine_Admin This compound Administration (e.g., 500-1000 mg BID) Baseline_Scan->Ranolazine_Admin Followup_Scan Follow-up Rest/Stress SPECT MPI Ranolazine_Admin->Followup_Scan Image_Analysis Quantitative Image Analysis (SSS, SDS, Perfusion Defect Size) Followup_Scan->Image_Analysis

Caption: Workflow for SPECT MPI studies with this compound.

Quantitative Data Summary:

ParameterBaseline (Mean ± SD)Post-Ranolazine (Mean ± SD)p-valueReference
Summed Stress Score (SSS)13 ± 810 ± 70.04[2]
Summed Difference Score (SDS)7.4 ± 54.7 ± 40.0037[2]
Total Perfusion Abnormality (%)26 ± 1719 ± 15<0.05[2]
Reversible Perfusion Abnormality (%)16 ± 108 ± 6<0.05[2]

Protocol:

  • Patient Selection: Patients with known or suspected coronary artery disease and evidence of reversible ischemia on a baseline SPECT MPI.

  • Patient Preparation: Patients should fast for at least 4 hours prior to the scan. A review of current medications is necessary, and decisions on holding certain medications should be made based on the study protocol.

  • Baseline SPECT MPI:

    • Stress Protocol: A standardized exercise treadmill test (e.g., Bruce protocol) is typically used.[9]

    • Radiotracer Injection: At peak exercise, inject a bolus of a Technetium-99m (99mTc)-labeled perfusion agent (e.g., 99mTc-sestamibi or 99mTc-tetrofosmin).[9]

    • Stress Image Acquisition: Begin SPECT imaging 15-60 minutes after radiotracer injection.

    • Rest Image Acquisition: On a separate day, or several hours after the stress study (using a higher dose of radiotracer), acquire rest images following the injection of the 99mTc agent while the patient is at rest.

  • This compound Administration: Administer this compound at a dose of 500 mg to 1000 mg twice daily for a predefined period (e.g., 4-6 weeks).[2]

  • Follow-up SPECT MPI: Repeat the stress and rest SPECT MPI protocol as described in step 3.

  • Image Analysis:

    • Reconstruct SPECT images using standard filtered back-projection or iterative reconstruction algorithms.

    • Use a validated software package to perform quantitative analysis.

    • Calculate the Summed Stress Score (SSS), Summed Rest Score (SRS), and Summed Difference Score (SDS) using a 17- or 20-segment model of the left ventricle.

    • Quantify the extent and severity of total and reversible perfusion defects.

Positron Emission Tomography (PET) for Coronary Flow Reserve (CFR)

Application: To quantitatively measure changes in myocardial blood flow and coronary flow reserve.

Quantitative Data Summary:

ParameterBaseline (Mean ± SD)Post-Ranolazine (Mean ± SD)p-valueReference
Coronary Flow Reserve (CFR)1.6 ± 0.31.9 ± 0.40.005[10]

Protocol:

  • Patient Selection: Patients with symptoms of angina and suspected coronary microvascular dysfunction.

  • Patient Preparation: Patients should abstain from caffeine for at least 12 hours.

  • PET/CT Imaging:

    • Rest Imaging:

      • Position the patient in the PET/CT scanner.

      • Administer a bolus of a PET perfusion tracer, such as Rubidium-82 (82Rb) or 13N-Ammonia.

    • Stress Imaging:

      • Administer a pharmacological stress agent (e.g., regadenoson, dipyridamole, or adenosine).[11][12]

      • At peak stress, administer a second bolus of the PET perfusion tracer.

      • Acquire dynamic images to measure stress MBF.

  • This compound Administration: Administer this compound as per the study design.

  • Follow-up PET/CT: Repeat the rest and stress PET/CT imaging protocol after the treatment period.

  • Image Analysis:

    • Use specialized software to perform kinetic modeling of the dynamic PET data to calculate MBF in ml/min/g for different myocardial territories.

    • Calculate Coronary Flow Reserve (CFR) as the ratio of stress MBF to rest MBF.

Echocardiography for Diastolic Function

Application: To assess improvements in left ventricular diastolic function.

Quantitative Data Summary:

ParameterBaseline (Mean ± SD)Post-Ranolazine (Mean ± SD)p-valueReference
E/A Ratio0.81 ± 0.140.97 ± 0.17<0.005[13]
Deceleration Time (DT) (ms)201.22 ± 34.16189.59 ± 26.13<0.001[14]
Isovolumic Relaxation Time (IVRT) (ms)87.85 ± 18.6782.24 ± 17.770.005[14]
E/E' Ratio10.7 ± 1.18.9 ± 0.9<0.001[13]

Protocol:

  • Patient Selection: Patients with evidence of diastolic dysfunction.[15]

  • Echocardiographic Acquisition:

    • Perform a comprehensive 2D transthoracic echocardiogram (TTE) according to the American Society of Echocardiography guidelines.

    • Acquire standard views (parasternal long-axis, short-axis, apical 4-chamber, and 2-chamber).

    • Pulsed-Wave Doppler: From the apical 4-chamber view, place the sample volume at the tips of the mitral leaflets to record mitral inflow velocities. Measure the peak early (E) and late (A) diastolic filling velocities and the E/A ratio. Measure the deceleration time (DT) of the E-wave.

    • Tissue Doppler Imaging (TDI): Place the sample volume at the septal and lateral mitral annulus to measure the early (e') and late (a') diastolic velocities. Calculate the average E/e' ratio.

    • Isovolumic Relaxation Time (IVRT): Measure the time interval between the end of aortic outflow and the onset of mitral inflow.

  • This compound Administration: Administer this compound as per the study protocol.[13][14]

  • Follow-up Echocardiography: Repeat the comprehensive echocardiogram after the treatment period.

  • Data Analysis: Compare the baseline and follow-up measurements of the diastolic function parameters.

In Vivo Bioluminescence Imaging for Calcium Flux (Conceptual Protocol)

Application: To visualize the reduction in intracellular calcium overload in a preclinical setting.

Protocol:

  • Animal Model: Utilize a transgenic animal model (e.g., mouse) expressing a genetically encoded calcium indicator (GECI) with bioluminescent properties, such as aequorin or a luciferase-based sensor, specifically targeted to cardiomyocytes.[16][17]

  • Baseline Imaging:

    • Anesthetize the animal and place it in a light-tight imaging chamber.

    • Administer the appropriate luciferin substrate (e.g., coelenterazine).

    • Acquire bioluminescence images using a sensitive CCD camera.

    • Induce a cardiac stress (e.g., ischemia-reperfusion) to elevate intracellular calcium and record the bioluminescent signal.

  • This compound Administration: Administer this compound to the animal.

  • Post-Ranolazine Imaging:

    • Repeat the cardiac stress protocol.

    • Acquire bioluminescence images and quantify the signal intensity. A reduction in the bioluminescent signal would indicate a decrease in intracellular calcium.

In Vivo Fluorescence Imaging for Mitochondrial Function (Conceptual Protocol)

Application: To monitor this compound's effects on mitochondrial reactive oxygen species (ROS) production in a preclinical setting.

Protocol:

  • Animal Model: Use a suitable animal model of cardiac disease.

  • Probe Administration: Administer a mitochondria-targeted fluorescent probe that is sensitive to ROS (e.g., a hydrocyanine-based probe).

  • Baseline Imaging:

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Use an intravital fluorescence microscope to image the heart.

    • Induce cardiac stress (e.g., ischemia-reperfusion) and acquire fluorescence images to establish baseline ROS levels.

  • This compound Administration: Administer this compound.

  • Post-Ranolazine Imaging:

    • Repeat the cardiac stress.

    • Acquire fluorescence images and quantify the fluorescence intensity. A decrease in fluorescence would suggest a reduction in mitochondrial ROS production.

Conclusion

A variety of in vivo imaging techniques can be effectively employed to monitor the therapeutic effects of this compound. SPECT and PET are well-established for assessing improvements in myocardial perfusion, while echocardiography is a valuable tool for evaluating diastolic function. While in vivo bioluminescence and fluorescence imaging for direct visualization of calcium flux and mitochondrial function in the context of this compound therapy are still emerging, they hold promise for providing deeper mechanistic insights in preclinical studies. The protocols outlined in these application notes provide a framework for researchers to design and execute studies to further elucidate and quantify the beneficial effects of this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of Ranolazine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Ranolazine in experimental buffers.

Troubleshooting Guide

Researchers may encounter challenges with this compound solubility during experimental setup. The following guide provides solutions to common problems.

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. This compound has very low water solubility, which is also pH-dependent.[1][2][3]Prepare a stock solution in an organic solvent such as DMSO or ethanol first. This compound is soluble in DMSO up to 25 mg/mL and in ethanol up to 20 mg/mL.[4] For direct dissolution in aqueous buffers, use a buffer with a pH below 4.40, where this compound is freely soluble.[1]
Precipitation occurs when adding the this compound stock solution to the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO, ethanol) in the buffer may be too low to maintain this compound's solubility. The pH of the final solution may be in a range where this compound is less soluble.Ensure the final concentration of the organic solvent is sufficient to maintain solubility. It is recommended to keep the final DMSO or ethanol concentration as low as possible to avoid solvent effects on the experiment, but a concentration may be necessary. Consider adjusting the pH of the final buffer solution to be more acidic if the experimental conditions allow.
The this compound solution is cloudy or hazy. This may indicate incomplete dissolution or the formation of a fine precipitate.Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. If cloudiness persists, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles.
Inconsistent experimental results are observed. This could be due to variable this compound concentration resulting from incomplete dissolution or precipitation over time.Always prepare fresh working solutions of this compound for each experiment. If storing a stock solution, keep it at -20°C for up to one month.[4] Before use, allow the stock solution to come to room temperature and vortex to ensure it is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: this compound is a white to off-white solid powder with a molecular weight of 427.54 g/mol .[1][5] Its solubility is highly dependent on pH.[1][6][7] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[6][8] The log P value for this compound is approximately 2.07, indicating its lipophilic nature.[1]

Q2: What is the solubility of this compound in common organic solvents?

A2: this compound is soluble in several organic solvents. The table below summarizes its solubility in commonly used laboratory solvents.

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)Up to 25 mg/mL[4]
EthanolUp to 20 mg/mL[4]
DichloromethaneSoluble[1][2][3]
MethanolSoluble[1][2][3]
TetrahydrofuranSparingly soluble[1][2][3]
AcetonitrileSparingly soluble[1][2][3]
AcetoneSparingly soluble[1][2][3]

Q3: How does pH affect the aqueous solubility of this compound?

A3: The aqueous solubility of this compound is highly pH-dependent. It is freely soluble in acidic conditions and its solubility decreases as the pH increases.

pH Range Solubility Description Reference
< 4.40Freely soluble[1]
4.82 - 5.01Soluble[1]
5.25Sparingly soluble[1]
5.76 - 6.29Slightly soluble[1]
> 6.99Very slightly soluble[1]

Q4: What are the recommended storage conditions for this compound solutions?

A4: this compound stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to one month.[4] It is recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than one day.[9]

Q5: Are there any advanced methods to improve this compound's solubility?

A5: Yes, researchers have explored several methods to enhance the aqueous solubility of this compound. These include the formation of solid dispersions with hydrophilic polymers like HPMC, PEG 6000, PVP K30, and Soluplus, which has been shown to increase solubility up to 10-fold.[10][11][12][13] Another approach is co-crystallization with conformers like nicotinamide, which has demonstrated a significant increase in solubility, particularly in neutral and basic pH conditions.[6][14][8] Hydrotropic solubilization using agents like urea has also been shown to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 427.54 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 427.54 g/mol = 0.0042754 g = 4.28 mg

  • Weigh out 4.28 mg of this compound powder using an analytical balance and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Experimental Buffer

This protocol describes the preparation of a 10 µM this compound working solution in a phosphate-buffered saline (PBS), pH 7.4.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tubes

Procedure:

  • Allow the 10 mM this compound stock solution to thaw completely and come to room temperature.

  • Vortex the stock solution to ensure it is homogeneous.

  • Calculate the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution:

    • (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

    • (10,000 µM) * (Initial Volume) = (10 µM) * (10,000 µL)

    • Initial Volume = (10 * 10,000) / 10,000 = 10 µL

  • Add 9,990 µL (9.99 mL) of PBS (pH 7.4) to a sterile conical tube.

  • Add 10 µL of the 10 mM this compound stock solution to the PBS.

  • Vortex the working solution gently to mix. The final DMSO concentration will be 0.1%.

  • Use the working solution immediately for your experiment.

Visualizations

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Organic Solvent weigh->dissolve prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) store Store Stock Solution (-20°C) prepare_stock->store dilute Dilute Stock in Experimental Buffer prepare_stock->dilute vortex Vortex/Sonicate (Warm if needed) dissolve->vortex vortex->prepare_stock store->dilute prepare_working Prepare Working Solution use Use in Experiment prepare_working->use mix Vortex Gently dilute->mix mix->prepare_working ranolazine_moa cluster_membrane Myocardial Cell Membrane late_na_channel Late Na+ Channel (INa) intracellular_na Increased Intracellular [Na+] late_na_channel->intracellular_na leads to na_ca_exchanger Na+/Ca2+ Exchanger intracellular_ca Increased Intracellular [Ca2+] na_ca_exchanger->intracellular_ca increases This compound This compound This compound->inhibition inhibition->late_na_channel intracellular_na->na_ca_exchanger activates reverse mode of diastolic_tension Increased Diastolic Wall Tension intracellular_ca->diastolic_tension angina Angina diastolic_tension->angina myocardial_ischemia Myocardial Ischemia myocardial_ischemia->late_na_channel enhances

References

Optimizing Ranolazine dosage for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Ranolazine dosage and experimental design in in vitro cell culture settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

This compound's primary mechanism is the inhibition of the late sodium current (INa) in cardiac myocytes.[1][2][3] This action prevents sodium overload in the cell, which in turn ameliorates disturbances in intracellular ion homeostasis by reducing the subsequent elevation of intracellular calcium.[1][2][3] By preventing this calcium overload, this compound helps to reduce diastolic tension in cardiomyocytes.[2] Additionally, this compound can inhibit the late rectifier potassium current (IKr) and has been noted to be a partial inhibitor of fatty acid oxidation (FAO).[2][4][5]

Q2: How should I prepare a stock solution of this compound?

This compound hydrochloride is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 20 mg/mL.[6] It is also soluble in PBS (pH 7.2) at about 10 mg/mL.[6] For cell culture experiments, preparing a concentrated stock solution in DMSO is common practice. It is recommended to aliquot the stock solution into tightly sealed vials and use within one month to avoid repeated freeze-thaw cycles.[5] When diluting the stock into your aqueous culture medium, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects on your cells.[6]

Q3: What are the recommended working concentrations for in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Concentrations ranging from the nanomolar to the micromolar scale have been used. For example, studies on rat astrocytes and neurons used concentrations of 10−7 M, 10−6 M, and 10−5 M (0.1 µM, 1 µM, and 10 µM).[7] In cancer cell lines, anti-invasive effects were observed at concentrations as low as 2.5 µM under hypoxic conditions.[8] IC50 values for inhibiting the late sodium current (INa) and the late potassium current (IKr) are reported to be around 6 µM and 12 µM, respectively.[4][5]

Q4: What is a typical treatment duration for this compound in cell culture?

Treatment times can range from minutes to several days. For studying acute effects on ion channel function, incubation can be as short as 10 minutes.[9] For assessing changes in cell viability, proliferation, or protein expression, a 24-hour incubation period is commonly used.[7] Longer-term experiments over 48 and 72 hours have also been performed to calculate IC50 values for cytotoxicity.[10] The optimal duration will depend on the specific research question and the cellular processes being investigated.

Q5: What are some known off-target effects of this compound?

Besides its primary targets (late INa and IKr), this compound can inhibit radioligand binding to α1-, β1-, and β2-adrenergic receptors with Ki values in the micromolar range.[6] It has also been shown to have weak calcium channel antagonistic effects at higher concentrations (>30 µM) in rat intrarenal arteries.[11]

Troubleshooting Guide

Problem: My this compound is precipitating in the cell culture medium.

  • Cause: The solubility of this compound in aqueous solutions is limited.[6] The final concentration of this compound in your medium may be exceeding its solubility limit, especially if the stock solution was not adequately diluted.

  • Solution 1: Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is low (typically <0.1%) and does not affect cell health on its own.[6]

  • Solution 2: Prepare Fresh Dilutions: Prepare fresh working solutions from your stock immediately before each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

  • Solution 3: Lower Working Concentration: Test a lower concentration range to find the highest soluble and effective dose for your specific cell culture medium and conditions.

Problem: I am not observing any effect from my this compound treatment.

  • Cause 1: Inappropriate Concentration: The concentration used may be too low to elicit a response in your specific cell model. Effective concentrations are highly cell-type dependent.[7][8]

  • Solution 1: Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the optimal effective dose for your experimental endpoint.

  • Cause 2: Insufficient Treatment Time: The duration of the treatment may be too short for the biological effect to become apparent.

  • Solution 2: Optimize Treatment Duration: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.

  • Cause 3: Compound Inactivity: The this compound stock may have degraded.

  • Solution 3: Use Fresh Stock: Prepare a new stock solution from a reliable source. Store aliquots at -20°C to maintain stability.[12]

Problem: I am observing unexpected or excessive cytotoxicity.

  • Cause 1: High Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity.

  • Solution 1: Lower the Concentration: Refer to published studies using similar cell types to establish a non-toxic working range and perform a dose-response experiment to determine the IC50 value.[10]

  • Cause 2: Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.

  • Solution 2: Include a Vehicle Control: Always include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound) to distinguish between the effects of the drug and the solvent.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent/SolutionApproximate SolubilityReference
DMSO≥17.4 mg/mL to 86 mg/mL[12][13][14]
Dimethyl Formamide (DMF)~20 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[6]
WaterInsoluble[14]

Table 2: Examples of Effective this compound Concentrations in In Vitro Studies

Cell Type/ModelConcentration RangeObserved EffectReference
Rat Astrocytes0.1 µM - 10 µMIncreased cell viability and proliferation[7]
Human Endothelial Cells (HUVEC)Not specifiedReduction of inflammatory adhesion molecules[9]
ΔKPQ Mouse Ventricular Myocytes10 µMShortened action potential duration[15]
Cancer Cells (Hypoxic)2.5 µMInhibition of cellular invasiveness[8]
Ventricular MyocytesIC50: ~6 µMInhibition of late sodium current (INa)[4][16]
HEK293 & MyocytesIC50: ~12-14.4 µMInhibition of potassium current (IKr)[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound hydrochloride (FW: 500.46 g/mol for dihydrochloride), anhydrous DMSO, sterile microcentrifuge tubes.[5]

  • Calculation: To prepare a 10 mM stock solution, weigh out 5.00 mg of this compound dihydrochloride.

  • Dissolution: Add the 5.00 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for up to one month.[5]

Protocol 2: Assessing Cell Viability with MTT Assay

This protocol is adapted from a study on astrocytes and neurons.[7]

  • Cell Seeding: Plate cells in a 96-well culture plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound in your cell culture medium from the 10 mM DMSO stock. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the treatments.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.[7]

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control group.

Visualizations

Ranolazine_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Dilutions & Vehicle Control prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells for Defined Duration (e.g., 24h) seed_cells->treat_cells prep_working->treat_cells perform_assay Perform Endpoint Assay (e.g., MTT, Western Blot, Patch Clamp) treat_cells->perform_assay data_acq Data Acquisition perform_assay->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis

Caption: Standard workflow for in vitro cell culture experiments using this compound.

Ranolazine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound late_na_channel Late Na+ Channel (I_Na) This compound->late_na_channel Inhibits na_ion Intracellular Na+ Concentration late_na_channel->na_ion Reduced Na+ Influx na_ca_exchanger Na+/Ca2+ Exchanger (Reverse Mode) ca_ion Intracellular Ca2+ Concentration na_ca_exchanger->ca_ion Reduced Ca2+ Influx na_ion->na_ca_exchanger Decreases Driving Force ca_overload Calcium Overload & Cell Dysfunction ca_ion->ca_overload Prevents

References

Troubleshooting unexpected off-target effects of Ranolazine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ranolazine Assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when using this compound in their experiments. This guide provides a structured approach to troubleshooting potential off-target effects through a comprehensive set of frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and provides a logical workflow to identify and mitigate unexpected off-target effects of this compound.

Q1: My non-cardiac cells are showing an unexpected response to this compound. What could be the cause?

A1: While this compound is primarily known as a cardiac late sodium channel (INaL) inhibitor, it has known off-target effects on various other ion channels and receptors that are expressed in non-cardiac tissues, including the nervous and vascular systems.[1][2][3]

  • Troubleshooting Steps:

    • Identify Potential Off-Targets: Review the quantitative data table below to determine if known off-targets of this compound are expressed in your cell type. Key considerations include neuronal sodium channel subtypes (e.g., Nav1.2, Nav1.7), L-type calcium channels, and α1-adrenergic receptors.[1][2][4][5]

    • Perform Concentration-Response Analysis: Determine if the unexpected effect is dose-dependent. Compare the effective concentration in your assay with the known IC50 values for this compound's off-target interactions.

    • Use Selective Blockers: If you suspect a specific off-target, use a selective antagonist for that target in conjunction with this compound to see if the unexpected effect is reversed. For example, use prazosin to block α1-adrenergic receptors.[6]

Q2: I am observing changes in cellular metabolism that are not explained by sodium channel inhibition. What metabolic pathways might this compound be affecting?

A2: this compound has been reported to inhibit mitochondrial fatty acid oxidation (FAO), which can shift cellular energy metabolism towards glucose oxidation.[7][8][9] This effect is independent of its action on ion channels.

  • Troubleshooting Steps:

    • Assess Fatty Acid Oxidation: Utilize an experimental protocol to measure the rate of FAO in your experimental system, both in the presence and absence of this compound.

    • Measure Glucose Oxidation: Concurrently, measure the rate of glucose oxidation to determine if a metabolic shift is occurring.[9]

    • Consider Experimental Conditions: The inhibitory effect of this compound on FAO can be concentration-dependent and may vary between different tissue types and metabolic states.[7][10]

Q3: My electrophysiology recordings show changes in action potential duration that are inconsistent with only late INa block. What other currents might be affected?

A3: this compound is known to inhibit other cardiac ion channels, most notably the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene, and to a lesser extent, the L-type calcium current (ICa,L).[4][5][11] Inhibition of IKr can prolong the action potential duration, which might counteract the shortening effect expected from INaL inhibition under certain conditions.

  • Troubleshooting Workflow:

    Start Unexpected Action Potential Duration Change Check_Concentration Is this compound concentration within therapeutic range (2-10 µM)? Start->Check_Concentration High_Concentration Suspect multiple ion channel effects. Check_Concentration->High_Concentration No Low_Concentration Focus on primary targets (Late I_Na, I_Kr). Check_Concentration->Low_Concentration Yes Patch_Clamp Perform voltage-clamp experiments to isolate currents. High_Concentration->Patch_Clamp Low_Concentration->Patch_Clamp Isolate_IKr Use I_Kr-specific protocol. (See Protocol 2) Patch_Clamp->Isolate_IKr Isolate_ICaL Use I_Ca,L-specific protocol. (See Protocol 3) Patch_Clamp->Isolate_ICaL Analyze_Data Compare IC50 values with observed effective concentration. Isolate_IKr->Analyze_Data Isolate_ICaL->Analyze_Data

Q4: I am working with vascular smooth muscle cells and see a vasorelaxant effect. What is the mechanism?

A4: this compound can induce vasorelaxation through antagonism of α1-adrenergic receptors and inhibition of voltage-gated sodium channels in vascular smooth muscle cells. [6][12]This effect is independent of its primary antianginal mechanism.

  • Troubleshooting Steps:

    • Adrenergic Receptor Binding Assay: Perform a competitive binding assay with a known α1-adrenergic receptor ligand to quantify this compound's affinity.

    • Functional Vascular Assays: In isolated blood vessel preparations, pre-contract with an α1-agonist like phenylephrine and then apply this compound to measure relaxation. Co-application with an α1-blocker (e.g., prazosin) should attenuate the this compound-induced relaxation if the effect is receptor-mediated. [13][14]

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its primary and off-target interactions.

Table 1: this compound IC50 Values for Various Ion Channels

Target Ion ChannelSpecies/Cell LineIC50 (µM)ConditionsReference(s)
Primary Target
Late INa (Nav1.5)Canine Ventricular Myocytes5 - 21Voltage and frequency-dependent[15]
Late INa (R1623Q mutant)HEK2931.94 - 7.45Frequency-dependent[4][16]
Off-Targets
Peak INa (Nav1.5)Canine Ventricular Myocytes244 - 294[4]
Peak INa (Nav1.5)HEK29335 - 428Voltage-dependent[4]
IKr (hERG)Canine Ventricular Myocytes11.5[4]
IKr (hERG)Xenopus Oocytes106[5][11]
Late ICa,LCanine Ventricular Myocytes50[4][15]
Peak ICa,LCanine Ventricular Myocytes~300[4][5]
IKsXenopus Oocytes1700[5][11]
INa-Ca ExchangerCanine Ventricular Myocytes91[15]
Nav1.2CHO Cells59.2 (pH 7.4)Use-dependent inactivation[1]
Nav1.8DRG NeuronsSimilar to Nav1.7[17]

Table 2: this compound Binding Affinities for Adrenergic Receptors

Target ReceptorTissue SourceKi (µM)Reference(s)
α1A-AdrenergicRat Salivary Gland8.2 ± 1.8[2]
α1B-AdrenergicRat Liver19.5 ± 1.4[2]
β1-AdrenergicRat8.6[2]
β2-AdrenergicRat14.8[2]

Key Experimental Protocols

Protocol 1: Measurement of Late Sodium Current (INaL) using Whole-Cell Patch-Clamp

This protocol is adapted for measuring INaL in cells expressing voltage-gated sodium channels.

  • Objective: To isolate and quantify the late component of the sodium current and assess its inhibition by this compound.

  • Materials:

    • HEK293 cells stably expressing the sodium channel of interest (e.g., Nav1.5).

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

    • Patch-clamp rig with amplifier and data acquisition system.

    • This compound stock solution.

    • Tetrodotoxin (TTX) as a negative control.

  • Methodology:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -100 mV to ensure availability of sodium channels. [18][19] 3. Apply a depolarizing voltage step to -10 mV for 300 ms. [18][19] 4. Record the resulting current. The peak current is the transient INa, while the sustained current towards the end of the pulse is the late INaL.

    • Measure INaL as the average current during the last 100 ms of the depolarizing pulse. [19] 6. Perfuse the cell with varying concentrations of this compound and repeat steps 3-5 to determine the dose-dependent inhibition.

    • At the end of the experiment, apply a saturating concentration of TTX (e.g., 30 µM) to block all sodium currents and measure the remaining leak current, which should be subtracted from all previous measurements. [18][19][20]

    Start Start Patch Establish Whole-Cell Patch Clamp Start->Patch Hold Hold at -100 mV Patch->Hold Depolarize Depolarize to -10 mV for 300 ms Hold->Depolarize Record Record Current Depolarize->Record Measure Measure Late I_Na (last 100 ms) Record->Measure Apply_this compound Apply this compound Measure->Apply_this compound Subtract_Leak Subtract Leak Current Measure->Subtract_Leak Apply_this compound->Hold Apply_TTX Apply TTX (Negative Control) Apply_this compound->Apply_TTX Apply_TTX->Hold Analyze Analyze Data Subtract_Leak->Analyze

    Caption: Experimental workflow for measuring late sodium current.

Protocol 2: Assessment of IKr (hERG) Inhibition

  • Objective: To measure the effect of this compound on the rapidly activating delayed rectifier potassium current (IKr).

  • Methodology:

    • Use a cell line stably expressing hERG channels.

    • The voltage protocol typically involves a depolarizing step to activate the channels (e.g., to +20 mV), followed by a repolarizing step to a more negative potential (e.g., -50 mV) to measure the characteristic "tail" current, which is a hallmark of IKr.

    • Apply this compound and measure the reduction in the tail current amplitude to determine the IC50.

    • A selective IKr blocker like E-4031 can be used as a positive control.

Protocol 3: Evaluation of L-type Calcium Channel (ICa,L) Blockade

  • Objective: To determine the inhibitory effect of this compound on L-type calcium channels.

  • Methodology:

    • Use cells endogenously expressing or overexpressing Cav1.2 channels (e.g., ventricular cardiomyocytes).

    • The external solution should contain Ba2+ instead of Ca2+ to increase the current amplitude and reduce calcium-dependent inactivation.

    • From a holding potential that inactivates sodium channels (e.g., -40 mV), apply a depolarizing step to 0 mV to elicit the ICa,L.

    • Apply this compound to determine the concentration-dependent block of the peak inward current.

Protocol 4: Investigating Effects on Fatty Acid Oxidation (FAO)

  • Objective: To assess whether this compound inhibits FAO in a given cell type or tissue.

  • Methodology:

    • This can be done using isolated mitochondria or whole cells.

    • Provide a radiolabeled fatty acid substrate (e.g., [14C]palmitate). [9][10] 3. Measure the production of 14CO2 or acid-soluble metabolites as an index of FAO rate.

    • Incubate with different concentrations of this compound to assess its inhibitory effect.

    • A known FAO inhibitor like etomoxir can be used as a positive control.

By following this structured troubleshooting guide, utilizing the provided quantitative data, and employing the detailed experimental protocols, researchers can effectively identify and account for the potential off-target effects of this compound in their assays, leading to more accurate and reliable experimental outcomes.

References

Improving the stability of Ranolazine stock solutions for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ranolazine. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preparing and storing this compound stock solutions to ensure stability and reproducibility in long-term studies.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for research purposes? For high-concentration stock solutions, organic solvents are recommended. This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and dimethylformamide at approximately 20 mg/mL[1]. This compound base is soluble in dichloromethane and methanol[2][3][4]. For final dilutions into aqueous media for biological experiments, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects[1].

Q2: What is the solubility of this compound in different solvents? this compound's solubility varies significantly depending on the solvent and the pH of aqueous solutions. It is very slightly soluble in water but freely soluble in certain organic solvents and at low pH[2][3]. A summary of its solubility is provided in Table 1.

Q3: What are the optimal storage conditions for this compound stock solutions? For long-term stability, stock solutions of this compound hydrochloride in anhydrous DMSO or dimethylformamide should be stored at -20°C in tightly sealed vials, preferably under an inert gas[1]. The solid, crystalline form of this compound hydrochloride is stable for at least four years when stored at -20°C[1]. Solid this compound powder can be stored at room temperature (20°C to 25°C), protected from heat, moisture, and direct light[5][6][7].

Q4: For how long can I store a this compound stock solution? While a stock solution in a suitable organic solvent like DMSO can be stored at -20°C for extended periods, it is best practice to prepare fresh stocks regularly and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day[1]. For long-term studies, it is advisable to conduct periodic quality control checks on the stock solution.

Q5: My this compound solution has precipitated. What should I do? Precipitation can occur due to several factors, including solvent choice, concentration, and storage temperature. If precipitation is observed, gently warm the solution to see if the compound redissolves. If using an aqueous buffer, precipitation may occur due to the low solubility of this compound at neutral or high pH[2]. Refer to the Troubleshooting Guide below for a more detailed workflow.

Q6: How does pH affect the solubility and stability of this compound? The aqueous solubility of this compound is highly pH-dependent. It is freely soluble at a pH below 4.40 but becomes very slightly soluble at a pH above 6.99[2]. Regarding stability, this compound is stable to base hydrolysis but is susceptible to degradation under acidic and oxidative conditions[8][9]. Therefore, for preparing aqueous working solutions, a buffer with a slightly acidic pH may improve solubility, but the potential for acid-induced degradation over time should be considered.

Q7: Are there any known degradation pathways for this compound I should be aware of? Yes, forced degradation studies have shown that this compound degrades under hydrolytic (acidic) and oxidative stress. It is stable under basic hydrolysis conditions[8][9]. Three primary degradation products are formed under acid stress, and two are formed under oxidative stress[8][9]. To minimize degradation, stock solutions should be protected from light, strong acids, and oxidizing agents.

II. Troubleshooting Guide

This guide addresses common issues encountered when preparing and storing this compound solutions.

start Start: Issue with This compound Solution p1 Problem: Precipitation in Solution start->p1 p2 Problem: Inconsistent Experimental Results start->p2 p3 Problem: Compound Fails to Dissolve start->p3 c1_1 Cause: Solution was frozen p1->c1_1 c1_2 Cause: Solvent evaporation p1->c1_2 c1_3 Cause: Diluted in aqueous buffer p1->c1_3 c2_1 Cause: Solution degradation (light, heat, oxidation) p2->c2_1 c2_2 Cause: Repeated freeze-thaw cycles p2->c2_2 c3_1 Cause: Incorrect solvent or concentration too high p3->c3_1 s1_1 Action: Gently warm solution. Aliquot to avoid re-freezing. c1_1->s1_1 s1_2 Action: Ensure vial is sealed. Prepare fresh solution. c1_2->s1_2 s1_3 Action: Prepare fresh aqueous dilutions daily. Do not store aqueous solutions >24h. c1_3->s1_3 s2_1 Action: Prepare fresh stock. Store protected from light at -20°C. c2_1->s2_1 s2_2 Action: Aliquot stock into single-use vials. c2_2->s2_2 s3_1 Action: Verify solvent (use DMSO). Try gentle warming/sonication. Reduce concentration. c3_1->s3_1

Caption: Troubleshooting guide for common this compound solution issues.

III. Data Presentation

Table 1: Solubility Profile of this compound

Solvent/ConditionSolubility DescriptionReference
DichloromethaneSoluble[2][3][4]
MethanolSoluble[2][3][4]
DMSOSoluble (~20 mg/mL for HCl salt)[1]
DimethylformamideSoluble (~20 mg/mL for HCl salt)[1]
TetrahydrofuranSparingly Soluble[2][3]
EthanolSparingly Soluble[2][3]
AcetonitrileSparingly Soluble[2][3]
AcetoneSparingly Soluble[2][3]
Ethyl AcetateSlightly Soluble[2][3]
IsopropanolSlightly Soluble[2][3]
WaterVery Slightly Soluble[2][3]
PBS (pH 7.2)~10 mg/mL (for HCl salt)[1]
Aqueous (pH < 4.40)Freely Soluble[2]
Aqueous (pH > 6.99)Very Slightly Soluble[2]

Table 2: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDurationKey ConsiderationsReference
Solid PowderRoom Temp (20-25°C)Long-termProtect from heat, moisture, and light[5][6][7]
Solid HCl Salt-20°C≥ 4 yearsFor long-term archival[1]
Stock in DMSO/DMF-20°CMonthsAliquot, purge with inert gas, seal tightly[1]
Aqueous Solution2-8°C or Room Temp≤ 24 hoursProne to precipitation and degradation[1]

IV. Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood. Allow the this compound (hydrochloride salt is recommended for better handling) and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the weighed this compound to an appropriate sterile, amber glass or polypropylene vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Inert Gas Purge: (Optional, but recommended for long-term storage) Gently purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and reduce oxidative degradation.

  • Aliquoting & Storage: Aliquot the stock solution into single-use, tightly sealed vials. Label clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C.

start_end start_end process_step process_step decision decision storage storage start Start step1 1. Weigh this compound and prepare solvent (DMSO) start->step1 step2 2. Add solvent to solid in an appropriate vial step1->step2 step3 3. Vortex to dissolve step2->step3 check1 Fully Dissolved? step3->check1 step4 4. Use gentle warming or sonication check1->step4 No step5 5. Purge with inert gas (optional) check1->step5 Yes step4->step3 step6 6. Aliquot into single-use vials step5->step6 store Store at -20°C step6->store

Caption: Workflow for preparing a stable this compound stock solution.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)

  • Thaw Stock: Remove a single-use aliquot of the high-concentration DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental buffer (e.g., PBS, pH 7.2). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity in cell-based assays.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution in DMSO before the final dilution into the aqueous buffer.

  • Final Dilution: Add the calculated volume of the DMSO stock solution to the experimental buffer. Mix immediately and thoroughly by vortexing or inversion.

  • Usage: Use the freshly prepared aqueous working solution immediately or within the same day. Do not store aqueous dilutions for more than 24 hours[1].

V. Mechanism of Action Overview

Understanding the mechanism of action is critical for experimental design. This compound's primary effect is the inhibition of the late inward sodium current (INa) in cardiac myocytes[10][11].

cluster_0 Ischemic Cascade This compound This compound late_na Late Inward Na+ Current (INa) This compound->late_na Inhibits ikr IKr K+ Current This compound->ikr Inhibits na_overload Intracellular Na+ Overload late_na->na_overload na_ca_exchanger Na+/Ca2+ Exchanger (Reverse Mode) na_overload->na_ca_exchanger ca_overload Intracellular Ca2+ Overload na_ca_exchanger->ca_overload wall_tension Increased Diastolic Wall Tension & O2 Demand ca_overload->wall_tension outcome Reduced Myocardial Ischemia qt QT Prolongation ikr->qt invis->outcome Reduces

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Addressing variability in electrophysiological recordings with Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Ranolazine in electrophysiological recordings.

Troubleshooting Guides

Variability in electrophysiological recordings is a common challenge. This section addresses specific issues you might encounter when working with this compound.

Issue Potential Cause Recommended Solution
Reduced or no inhibition of late sodium current (INaL) Incorrect Voltage Protocol: The holding potential may not be optimal for removing inactivation of the sodium channels.Ensure the holding potential is sufficiently negative (e.g., -100 mV to -140 mV) to allow for the complete recovery of sodium channels from inactivation between depolarizing pulses.[1]
Low Stimulation Frequency: this compound's block of the late sodium current is use-dependent, meaning its effect is more pronounced at higher stimulation frequencies.Increase the frequency of the depolarizing pulses (e.g., 0.33 Hz or higher) to enhance the use-dependent block of the late sodium current.[1]
Inappropriate Temperature: The efficacy of this compound can be temperature-dependent.Maintain a physiological temperature (35-37°C) during your recordings, as temperature can influence the kinetics of both the ion channel and the drug-channel interaction.[2]
Drug Solution Degradation: this compound solution may have degraded over time.Prepare fresh this compound solutions for each experiment from a stock solution. This compound dihydrochloride can be dissolved in DMSO to make a stock solution.[1]
Inconsistent Use-Dependent Block Inadequate "Loading" Pulse Train: A sufficient number of depolarizing pulses are required to reach a steady-state block.Apply a train of at least 40 depolarizing pulses to allow for the development of a steady-state use-dependent block before measuring the effect of this compound.[3]
Variable Diastolic Interval: The time between depolarizing pulses can affect the recovery from block.Maintain a constant diastolic interval throughout the experiment to ensure consistent levels of use-dependent block.
Unexpected Changes in Action Potential Duration (APD) Dual Effect on IKr and INaL: this compound inhibits both the rapidly activating delayed rectifier potassium current (IKr) and the late sodium current (INaL). The net effect on APD depends on the balance of these two effects.Be aware that at therapeutic concentrations, the inhibition of INaL can counteract the APD-prolonging effect of IKr block. The observed change in APD can vary depending on the cell type and experimental conditions.[4]
Cell Type Differences: The density and kinetics of ion channels can vary between different cell types (e.g., atrial vs. ventricular myocytes), leading to different responses to this compound.When comparing results, ensure you are using the same cell type and be mindful of inherent electrophysiological differences.
High Recording Noise or Unstable Recordings Poor Seal Quality: A low-resistance seal between the patch pipette and the cell membrane can introduce noise.Ensure a giga-ohm seal is formed before proceeding to whole-cell configuration. If you are having trouble, try fire-polishing the pipette tips.
Electrode Drift: Movement of the recording electrode can cause instability.Ensure the electrode holder and micromanipulator are securely fastened. Allow the setup to stabilize before starting recordings.
Grounding Issues: Improper grounding is a common source of electrical noise.Check that all components of your setup are properly grounded to a common ground point.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels. Note that these values can vary depending on the experimental conditions such as temperature, stimulation frequency, and voltage protocol.

Ion Channel IC50 (µM) Cell Type/Expression System Key Conditions
Late INa 5.9 - 21Canine Ventricular MyocytesVoltage- and frequency-dependent[5][6]
7.5 (at 0.1 Hz)HEK293 cells expressing R1623Q mutantTonic block[7]
1.9 (at 5 Hz)HEK293 cells expressing R1623Q mutantUse-dependent block[7]
Peak INa 294Canine Ventricular Myocytes
430 (at 0.1 Hz)HEK293 cells expressing WT SCN5ATonic block[7]
150 (at 5 Hz)HEK293 cells expressing WT SCN5AUse-dependent block[7]
IKr (hERG) 11.5Canine Ventricular Myocytes[5][6]
8.03HEK293 cells expressing hERGConventional voltage clamp[8]
106Xenopus oocytes expressing hERGTwo-electrode voltage clamp[9]
IKs ~1700 (1.7 mM)Xenopus oocytes expressing IsKTwo-electrode voltage clamp[9]
Peak ICa 296Canine Ventricular Myocytes[5][6]
Late ICa 50Canine Ventricular Myocytes[5][6]
INa-Ca 91Canine Ventricular Myocytes[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound at therapeutic concentrations?

A1: this compound's primary mechanism of action is the selective inhibition of the late inward sodium current (late INa) in cardiac cells.[10] This inhibition reduces the intracellular sodium and subsequent calcium overload, which is particularly beneficial in ischemic conditions.

Q2: How does stimulation frequency affect this compound's potency?

A2: this compound exhibits use-dependent (or frequency-dependent) block of sodium channels. This means its inhibitory effect on both peak and late INa is enhanced at higher stimulation frequencies (i.e., faster heart rates).[7]

Q3: Does this compound affect potassium channels?

A3: Yes, this compound also inhibits the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[5][6] This effect can lead to a modest prolongation of the action potential duration and the QT interval. However, its potent inhibition of the late INa often counteracts this effect, reducing the risk of proarrhythmia.[4]

Q4: Why do I see different effects of this compound on action potential duration in different cell types?

A4: The net effect of this compound on action potential duration is a balance between its inhibition of the inward late INa and the outward IKr. The relative contribution of these currents can differ between cell types (e.g., atrial vs. ventricular myocytes, or epicardial vs. endocardial cells), leading to variable effects on APD.

Q5: What is a typical concentration range for in vitro experiments with this compound?

A5: A typical concentration range for in vitro experiments is between 1 µM and 100 µM, depending on the specific ion channel and effect being studied. Therapeutic plasma concentrations in humans are generally in the range of 2 to 6 µM.

Q6: How should I prepare this compound for my experiments?

A6: this compound dihydrochloride can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] This stock solution can then be diluted to the final desired concentration in the extracellular recording solution. It is recommended to prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Measuring Late Sodium Current (INaL) Inhibition by this compound using Whole-Cell Patch-Clamp

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Nav1.5 channel or isolate primary cardiomyocytes.

  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Solutions:

  • External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with NaOH.[1]

  • Internal Solution (in mM): 70 Cs-aspartate, 60 CsCl, 1 CaCl2, 1 MgCl2, 5 Na2ATP, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]

  • This compound Stock Solution: 10 mM this compound dihydrochloride in DMSO.[1]

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 1-2 MΩ when filled with internal solution.

  • Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration.

  • Compensate for pipette capacitance and series resistance (>80%).

4. Voltage-Clamp Protocol:

  • Hold the cell at a potential of -100 mV to -120 mV to ensure sodium channels are available for activation.[1]

  • Apply a depolarizing pulse to -10 mV for 300 ms at a frequency of 0.33 Hz.[1]

  • Record the resulting sodium current. The late component (INaL) can be measured as the average current during the last 100 ms of the depolarizing pulse.[1]

5. Data Analysis:

  • Establish a stable baseline recording in the control external solution.

  • Perfuse the cell with the desired concentration of this compound and record the current until a steady-state effect is reached.

  • To isolate the late sodium current, at the end of the experiment, apply 30 µM tetrodotoxin (TTX) to block all sodium currents. The TTX-sensitive current represents the total sodium current.[1]

  • Calculate the percentage of inhibition of INaL by this compound by comparing the current in the presence of the drug to the control current.

Protocol 2: Assessing Use-Dependent Block of Sodium Channels by this compound

1. Cell Preparation and Solutions:

  • Follow the same procedures as in Protocol 1.

2. Voltage-Clamp Protocol:

  • Hold the cell at a potential of -140 mV.

  • Apply a train of 40-60 depolarizing pulses to -20 mV for 10-50 ms.[7][11]

  • Vary the frequency of the pulse train (e.g., 1 Hz, 2 Hz, 5 Hz) to assess frequency dependence.[7]

3. Data Analysis:

  • Measure the peak inward current for each pulse in the train.

  • Normalize the peak current of each pulse to the peak current of the first pulse.

  • Plot the normalized peak current against the pulse number to visualize the development of use-dependent block.

  • Compare the degree of block at different frequencies to characterize the use-dependent properties of this compound.

Mandatory Visualizations

Ranolazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nav1_5 Peak I_Na Late I_Na This compound->Nav1_5:late Inhibits Na_ion Increased Intracellular Na+ Nav1_5:late->Na_ion Na+ Influx NCX Na+/Ca2+ Exchanger (NCX) (Reverse Mode) Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Ca2+ Influx Na_ion->NCX Activates Dysfunction Diastolic Dysfunction & Arrhythmias Ca_ion->Dysfunction Leads to

Caption: Signaling pathway of this compound in a cardiac myocyte.

Ranolazine_Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., HEK293 with Nav1.5 or Cardiomyocytes) Patch Whole-Cell Patch Clamp Cell_Prep->Patch Solution_Prep Solution Preparation (Internal, External, this compound Stock) Solution_Prep->Patch Baseline Record Baseline Current (Control) Patch->Baseline Drug_App Apply this compound Baseline->Drug_App Record_Effect Record Steady-State Effect Drug_App->Record_Effect Washout Washout (Optional) Record_Effect->Washout Measure Measure Current Parameters (e.g., Late I_Na, Peak I_Na) Record_Effect->Measure Washout->Measure Calculate Calculate % Inhibition Measure->Calculate Dose_Response Generate Dose-Response Curve (IC50 Calculation) Calculate->Dose_Response

References

Best practices for minimizing Ranolazine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Ranolazine, ensuring sample integrity is paramount for accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, with a focus on minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

This compound is susceptible to degradation under specific conditions. The primary factors to control during sample preparation are:

  • Acidic pH: this compound degrades in acidic conditions.[1][2] Forced degradation studies have shown the formation of multiple degradation products under acid stress.[1][2]

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of N-oxide and other oxidation products.[1][2][3]

  • Evaporation to Dryness: A key finding indicates that this compound is unstable when evaporated to dryness following liquid-liquid extraction.[4] This can be a critical source of sample loss.

Q2: Is this compound sensitive to light or heat?

Based on forced degradation studies, this compound is found to be relatively stable under photolytic and thermal stress conditions.[3][5] However, it is still considered good laboratory practice to minimize exposure to direct, intense light and elevated temperatures for prolonged periods.

Q3: How does pH affect this compound's solubility and stability during sample preparation?

This compound's solubility is highly pH-dependent. It is freely soluble in aqueous solutions with a pH below 4.5, and its solubility decreases significantly as the pH increases.[6][7] While lower pH enhances solubility, it's a critical balance, as strongly acidic conditions can cause degradation.[1][2] For sample preparation, maintaining a pH that ensures solubility while avoiding harsh acidic conditions is crucial.

Q4: Are there any known enzymatic degradation pathways for this compound that could affect samples from biological matrices?

Yes, this compound is extensively metabolized in vivo, primarily by cytochrome P450 (CYP) 3A enzymes and to a lesser extent by CYP2D6.[8] When working with biological matrices that may contain active enzymes (e.g., liver microsomes, fresh plasma), it is important to inhibit enzymatic activity to prevent metabolic degradation of the parent drug. This can be achieved by immediate freezing, using enzyme inhibitors, or employing appropriate extraction techniques that denature proteins.

Troubleshooting Guide

Problem 1: Low recovery of this compound after liquid-liquid extraction (LLE) and evaporation.

  • Possible Cause: this compound is unstable upon complete evaporation to dryness.[4]

  • Solution: Avoid evaporating the organic solvent to complete dryness. Instead, evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) until a small volume of the solvent remains.[4] Immediately reconstitute the residue in the mobile phase or a suitable solvent.

Problem 2: Appearance of unknown peaks in the chromatogram.

  • Possible Cause 1: Acid-induced degradation. If the sample was exposed to acidic conditions (e.g., during extraction or storage), degradation products may have formed.[1][2]

  • Solution 1: Neutralize acidic extracts as soon as possible. Use a buffer system to maintain a stable pH during extraction and storage.

  • Possible Cause 2: Oxidative degradation. Exposure to air or oxidizing agents can lead to the formation of oxidation products.[1][2]

  • Solution 2: Minimize sample exposure to air. Consider working under an inert atmosphere (e.g., nitrogen) for sensitive samples. Avoid using solvents that may contain peroxide impurities.

Problem 3: Inconsistent results between sample replicates.

  • Possible Cause: Inconsistent handling of samples, leading to variable degradation. This could include differences in the duration of exposure to light, temperature fluctuations, or variations in the time between sample collection and processing.

  • Solution: Standardize the entire sample preparation workflow. Ensure all samples are processed under identical conditions, including time, temperature, and light exposure. Use of an internal standard can also help to correct for variability.[4]

This compound Stability Profile

The following table summarizes the stability of this compound under various stress conditions based on forced degradation studies.

Stress ConditionStability of this compoundDegradation Products FormedReference
Acidic Hydrolysis (e.g., HCl) UnstableMultiple degradation products (e.g., DP-1, DP-2, DP-3)[1][2]
Basic Hydrolysis (e.g., NaOH) StableNo degradation products observed[1][2]
Oxidative (e.g., H₂O₂) UnstableN-oxide and Di-N-oxide products (e.g., DP-OX1, DP-OX2)[1][2][3]
Thermal (e.g., 60-105°C) Stable-[9][10]
Photolytic (UV light) Stable-[5][11]

Recommended Experimental Protocol: this compound Extraction from Human Plasma

This protocol is a synthesis of methodologies reported in the literature and is designed to minimize degradation.[4]

1. Sample Collection and Storage:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
  • Centrifuge immediately at 2000 g for 10 minutes to separate plasma.
  • If not analyzed immediately, store plasma samples frozen at -20°C or lower.

2. Protein Precipitation and Liquid-Liquid Extraction:

  • To 200 µL of plasma, add an internal standard solution.
  • Add a protein precipitation agent (e.g., methanol). Vortex for 1 minute.
  • Perform liquid-liquid extraction by adding 2 mL of an organic solvent mixture (e.g., diethyl ether-dichloromethane, 60:40 v/v).
  • Vortex for 10 minutes.
  • Centrifuge at 2000 g for 5 minutes to separate the layers.

3. Evaporation and Reconstitution:

  • Transfer the organic phase to a clean tube.
  • Evaporate the organic solvent under a gentle stream of nitrogen at 40°C. Crucially, do not evaporate to complete dryness.
  • Once a small volume of solvent remains, stop the evaporation process.
  • Immediately add 180 µL of the reconstitution solvent (e.g., methanol or mobile phase).
  • Vortex for 1 minute to ensure the analyte is fully dissolved.

4. Analysis:

  • Transfer the reconstituted sample to an autosampler vial.
  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Visualizing Workflows and Degradation Pathways

To further aid in understanding the best practices, the following diagrams illustrate a recommended experimental workflow and the logical relationships of this compound degradation.

G cluster_pre Pre-Analytical Steps cluster_extraction Extraction cluster_post Post-Extraction cluster_critical Critical Control Points SampleCollection Sample Collection (e.g., Plasma) ImmediateProcessing Immediate Processing or Storage at -20°C SampleCollection->ImmediateProcessing Thawing Thaw Sample ImmediateProcessing->Thawing C1 Minimize Time ImmediateProcessing->C1 Spiking Spike with Internal Standard Thawing->Spiking Extraction Liquid-Liquid Extraction (pH control) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation C2 Control pH Extraction->C2 Evaporation Evaporation (Partial, avoid dryness) Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution C3 Avoid Complete Dryness Evaporation->C3 Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for this compound sample preparation.

G cluster_stress Stress Conditions This compound This compound Acid Acidic Conditions (e.g., HCl) This compound->Acid Oxidative Oxidative Stress (e.g., H₂O₂) This compound->Oxidative Base Basic Conditions (e.g., NaOH) This compound->Base Thermal Thermal Stress This compound->Thermal Photolytic Photolytic Stress This compound->Photolytic Degradation Degradation Products Acid->Degradation Forms multiple degradants Oxidative->Degradation Forms N-oxides Stable Stable (No Degradation) Base->Stable Thermal->Stable Photolytic->Stable

Caption: this compound degradation under different stress conditions.

References

Mitigating the impact of Ranolazine on QT interval prolongation in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Ranolazine on QT interval prolongation in experimental models.

Frequently Asked Questions (FAQs)

Q1: We observe QT interval prolongation in our model after applying this compound. Is this expected, and should we be concerned about proarrhythmic risk?

A1: Yes, a modest prolongation of the QT interval is an expected effect of this compound.[1][2][3][4] This occurs because this compound, in addition to its primary target, also inhibits the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][3][5][6] This current is crucial for cardiac repolarization, and its inhibition leads to a longer action potential duration and, consequently, a prolonged QT interval on the electrocardiogram (ECG).

However, unlike pure IKr blockers, this compound's proarrhythmic risk is considered low.[4][6] This is due to its primary mechanism of action: the inhibition of the late inward sodium current (late INa).[1][7] The inhibition of this inward depolarizing current counteracts the QT-prolonging effect of the IKr block, especially in midmyocardial (M) cells, which are particularly sensitive to early afterdepolarizations (EADs).[1][2] This dual-channel effect reduces the transmural dispersion of repolarization (TDR), a key factor in the development of Torsades de Pointes (TdP).[1][2]

Q2: In our cellular experiments, the extent of this compound-induced action potential duration (APD) prolongation is inconsistent across different cell types. Why is this happening?

A2: This is a known and important characteristic of this compound's electrophysiological profile. The net effect of this compound on APD is a balance between its inhibition of the outward IKr and the inward late INa. The relative contribution of these currents varies between different cardiac cell types.

  • In epicardial and endocardial cells , the effect of IKr inhibition predominates, leading to a lengthening of the APD.[1][2]

  • In midmyocardial (M) cells and Purkinje fibers , the late INa is more prominent. This compound's inhibition of this current is the dominant effect, leading to a shortening of the APD in these specific cell types.[1][2][7]

Therefore, it is crucial to identify the cell type used in your experiments. Inconsistencies may arise if you are using a mixed population of ventricular myocytes or are not specifically targeting a particular cell layer.

Q3: We are using a Long QT Syndrome Type 3 (LQT3) model and, contrary to expectations, this compound is shortening the QT interval. Is this a valid finding?

A3: Yes, this is a valid and significant finding. LQT3 is caused by gain-of-function mutations in the SCN5A gene, leading to an enhanced late INa.[8][9][10] Since this compound is a potent inhibitor of the late INa, it directly targets the underlying pathological mechanism in LQT3.[4][8][9] In this context, the effect of late INa inhibition outweighs the effect of IKr block, resulting in a shortening of the action potential duration and the QT interval.[8][9][10] This demonstrates this compound's potential as an antiarrhythmic agent in specific disease models.

Q4: Our results show a greater-than-expected QT prolongation at a given this compound concentration. What could be the cause?

A4: Several factors could lead to an exaggerated QT prolongation effect:

  • Drug Interactions: this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[11] Co-administration with inhibitors of these enzymes (e.g., ketoconazole, diltiazem, verapamil) can significantly increase plasma concentrations of this compound, leading to a more pronounced IKr block and greater QT prolongation.[11][12] Ensure your experimental perfusate does not contain confounding compounds.

  • Model System: The baseline ionic current profile of your experimental model is critical. Models with a lower "repolarization reserve" (i.e., reduced function of other repolarizing currents like IKs) may be more sensitive to this compound's IKr-blocking effects.

  • Low Extracellular Potassium: Hypokalemia can exacerbate the effects of IKr blockers. Ensure that your perfusion solutions contain physiological potassium concentrations (typically around 4 mmol/L).[2]

  • Incorrect Concentration: Verify the final concentration of your this compound stock solution and ensure accurate dilution.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Excessive QT Prolongation or EADs Observed Late INa is not sufficiently expressed or active in the model, unmasking the IKr block.1. Use a model known to express significant late INa (e.g., M-cells, Purkinje fibers, or LQT3 models).[1][2][8] 2. Consider co-application of a late INa enhancer (e.g., Anemone Toxin-II) to study this compound's counteracting effect.[4]
No significant change in APD/QT interval The this compound concentration may be too low, or the model is insensitive.1. Confirm the drug concentration and purity. 2. Perform a dose-response curve. The IC50 for IKr (hERG) block is around 12 µM, while for late INa it is approximately 6 µM.[1][6] 3. Check the health and viability of your preparation (e.g., cell viability, heart contractility).
High variability in results between experiments Inconsistent experimental conditions or biological variability.1. Standardize all experimental parameters, including temperature, pH, and composition of perfusion solutions. 2. If using isolated hearts, ensure consistent animal strain, age, and sex. 3. For cellular studies, ensure consistent cell passage number and culture conditions.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's effects on cardiac ion channels.

Table 1: this compound IC50 Values for Key Cardiac Ion Currents

Ion CurrentChannelIC50 (µM)Experimental ModelReference
Late INaNav1.5~6Ventricular Myocytes[1]
IKrhERG~12HEK293 Cells[6]
IKrhERG11.5Canine Ventricular Myocytes[2]
ICa, L (late)Cav1.250Canine Ventricular Myocytes[2]
INa-CaNCX91Canine Ventricular Myocytes[2]

Table 2: Differential Effects of this compound on Action Potential Duration (APD)

Cell TypePrimary Effect on APDUnderlying MechanismReference
Epicardial Cells ProlongationIKr inhibition is dominant[1][2][7]
Midmyocardial (M) Cells ShorteningLate INa inhibition is dominant[1][2][7]
Purkinje Fibers ShorteningLate INa inhibition is dominant[1][7]
Atrial Myocytes ProlongationInhibition of peak INa and IKr[5]

Visualizations

Signaling and Ion Channel Effects

Na_Channel Na+ Channel (Nav1.5) APD Action Potential Duration (APD) Na_Channel->APD Depolarizing Current (Prolongs APD) Int_Na ↑ Intracellular [Na+] Na_Channel->Int_Na Na+ Influx K_Channel K+ Channel (hERG/IKr) K_Channel->APD Repolarizing Current (Shortens APD) Ca_Channel Ca2+ Channel (Cav1.2) NCX Na+/Ca2+ Exchanger Int_Ca ↑ Intracellular [Ca2+] (Calcium Overload) NCX->Int_Ca Ca2+ Influx This compound This compound This compound->Na_Channel Inhibits Late INa This compound->K_Channel Inhibits IKr Int_Na->NCX Activates Reverse Mode EADs Early Afterdepolarizations (Proarrhythmic) Int_Ca->EADs Triggers EADs

Caption: this compound's dual inhibitory action on late INa and IKr currents.

Experimental Workflow: Assessing this compound's Effect on APD

cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis P1 Isolate Cardiomyocytes (e.g., Epicardial or M-cells) P2 Establish Whole-Cell Patch Clamp Configuration P1->P2 E1 Record Baseline Action Potentials (Control) P2->E1 E2 Perfuse with this compound (e.g., 5-20 µM) E1->E2 E3 Record Action Potentials in Presence of this compound E2->E3 E4 Washout this compound and Record Recovery E3->E4 A1 Measure APD at 90% Repolarization (APD90) E3->A1 A2 Compare APD90: Control vs. This compound vs. Washout A1->A2 A3 Analyze data based on cell type (Expect prolongation in Epi, shortening in M-cells) A2->A3

Caption: Workflow for patch-clamp analysis of this compound's effect on APD.

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound on IKr (hERG) and Late INa

Objective: To determine the IC50 of this compound for hERG current and to characterize its effect on late INa in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from canine or guinea pig) or a stable cell line expressing hERG channels (e.g., HEK293).

  • Patch-clamp rig with amplifier and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (Tyrode's) solution: (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4.

  • Intracellular solution (for IKr): (in mM) 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH 7.2.

  • This compound stock solution (e.g., 10 mM in DMSO).

Methodology:

  • Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols or culture HEK-hERG cells.

  • Establish Whole-Cell Configuration: Achieve a gigaseal and establish whole-cell configuration. Compensate for series resistance and capacitance.

  • IKr (hERG) Protocol:

    • Hold the cell at -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate and inactivate the channels.

    • Repolarize to -50 mV to record the peak tail current, which represents IKr.

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds).

  • Late INa Protocol:

    • Hold the cell at -120 mV.

    • Apply a depolarizing pulse to -20 mV for 500 ms.

    • Measure the sustained current component near the end of the pulse (e.g., between 400-490 ms) relative to the current after applying a potent Na+ channel blocker like tetrodotoxin (TTX).

  • Drug Application:

    • Record baseline currents in the extracellular solution.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM), allowing the current to reach a steady state at each concentration (typically 3-5 minutes).

    • Perform a final washout step with the control extracellular solution.

  • Data Analysis:

    • For IKr, measure the peak tail current at each concentration and normalize to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

    • For late INa, measure the reduction in the sustained current at each this compound concentration.

Protocol 2: Langendorff-Perfused Heart Model for ECG Analysis

Objective: To assess the net effect of this compound on the QT interval and arrhythmic potential in an isolated whole-heart model.

Materials:

  • Langendorff perfusion system with constant flow or pressure capabilities.

  • ECG recording electrodes and acquisition system.

  • Krebs-Henseleit buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2; gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Animal model (e.g., rabbit, guinea pig).

Methodology:

  • Heart Isolation: Anesthetize the animal, perform a thoracotomy, and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion to clear the coronary arteries of blood.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring a stable heart rate, coronary pressure, and ECG signal.

  • Baseline Recording: Record a stable baseline ECG for at least 10 minutes.

  • Drug Perfusion: Switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound (e.g., 10 µM).

  • ECG Monitoring: Continuously record the ECG throughout the perfusion period (e.g., 30 minutes). Monitor for changes in heart rate, PR interval, QRS duration, and QT interval. Note any arrhythmic events.

  • Washout: Switch back to the control Krebs-Henseleit buffer and record for a 20-30 minute washout period.

  • Data Analysis:

    • Measure the QT interval from multiple beats at each time point (baseline, during this compound perfusion, washout).

    • Correct the QT interval for heart rate using an appropriate formula for the species (e.g., Bazett's or Fridericia's for humans, but species-specific formulas are preferred).

    • Statistically compare the corrected QT (QTc) interval between the different experimental phases.

References

Strategies for reducing background noise in Ranolazine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to reduce background noise in Ranolazine binding assays. High background can obscure specific binding signals, leading to inaccurate affinity and potency measurements. This resource offers troubleshooting advice and optimized protocols to enhance the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background noise in this compound binding assays?

A2: High background noise in this compound binding assays typically stems from several factors, including:

  • Non-specific binding of the radioligand: The labeled ligand may adhere to components other than the target receptor, such as filter membranes, assay plates, or other proteins within the membrane preparation.[1][2]

  • Suboptimal assay conditions: Inappropriate concentrations of the radioligand, membrane preparation, or issues with the buffer composition (e.g., pH, ionic strength) can increase background.[1]

  • Inefficient washing: Inadequate or slow washing steps in filtration-based assays can fail to remove all unbound radioligand, artificially inflating the background signal.[1][3]

  • Poor quality of membrane preparation: Contaminated or poorly prepared cell membranes with low expression of the target receptor can lead to a poor signal-to-noise ratio.[1][4]

  • Radioligand degradation: Impurities or degradation of the radiolabeled ligand can result in components that bind non-specifically.[5]

Q2: How can I minimize non-specific binding of the radioligand?

A2: To reduce non-specific binding (NSB), consider the following strategies:

  • Optimize Radioligand Concentration: Use the lowest possible concentration of the radioligand that still provides a robust specific signal, ideally at or below its dissociation constant (Kd).[2]

  • Incorporate Blocking Agents: Add bovine serum albumin (BSA) to the assay buffer (typically 0.1-1%) to block non-specific binding sites on assay tubes and filters.[2][4]

  • Pre-treat Filters: For filtration assays, pre-soak the filter plates in a solution such as 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filter material.[2][5]

  • Select an Appropriate Competitor for NSB Determination: Use a high concentration (typically 100- to 1000-fold over the radioligand's Kd) of an unlabeled ligand to define non-specific binding.[5]

Q3: What is an acceptable level of non-specific binding in an assay?

A3: Ideally, non-specific binding should be less than 10-20% of the total binding.[1] If non-specific binding exceeds 50% of the total binding, it becomes challenging to obtain high-quality, reproducible data, and assay optimization is strongly recommended.[1][5] A signal-to-noise ratio (total binding divided by non-specific binding) of at least 3:1 is considered acceptable, while a ratio of 5:1 or higher is excellent.[5]

Q4: What are the optimal washing conditions for a filtration-based this compound binding assay?

A4: Optimal washing is crucial for removing unbound radioligand without causing significant dissociation of the specifically bound ligand. Key considerations include:

  • Use Ice-Cold Wash Buffer: This slows the dissociation rate of the ligand-receptor complex.

  • Increase Wash Steps: Perform multiple, rapid washes (e.g., 3 to 5 times) instead of a single long wash.[5]

  • Optimize Wash Volume and Time: Wash quickly with a sufficient volume of buffer. A typical wash cycle is around 10 seconds.[1]

  • Ensure Efficient Filtration: Use a vacuum manifold with a strong, consistent vacuum to ensure rapid and complete removal of the wash buffer.[1]

Troubleshooting Guides

High background noise is a common issue that can compromise the integrity of your results. The following sections provide a structured approach to troubleshooting and optimizing your this compound binding assay.

Impact of Optimization on Signal-to-Noise Ratio

The table below provides an illustrative example of how different optimization steps can affect the counts per minute (CPM) for total binding, non-specific binding (NSB), and the resulting signal-to-noise ratio in a hypothetical this compound binding assay.

Condition Total Binding (CPM) Non-Specific Binding (NSB) (CPM) Specific Binding (CPM) Signal-to-Noise Ratio (Total/NSB) Notes
Initial Assay 2,5001,5001,0001.7High background, poor signal resolution.
+ 0.5% BSA 2,2009001,3002.4BSA reduces NSB to assay components.
+ PEI Filter Pre-treatment 2,1506501,5003.3PEI reduces radioligand binding to the filter.
Optimized Wash (4x) 2,0504001,6505.1Improved washing removes more unbound ligand.
Reduced Radioligand Conc. 1,6002501,3506.4Lowering ligand concentration reduces NSB.
Troubleshooting Workflow

If you are experiencing high background noise, follow this logical workflow to identify and address the potential causes.

G start High Background Noise (NSB > 50% of Total) check_wash Review Washing Protocol start->check_wash Is washing a potential issue? check_blocking Evaluate Blocking Efficiency start->check_blocking Is non-specific binding to surfaces likely? check_ligand Assess Radioligand Concentration & Purity start->check_ligand Could the ligand be the source? check_membranes Verify Membrane Preparation Quality start->check_membranes Is the biological material suspect? increase_wash Increase Wash Volume/Steps Use Ice-Cold Buffer check_wash->increase_wash add_blocker Add/Increase BSA (0.1-1%) in Assay Buffer check_blocking->add_blocker optimize_ligand Titrate Radioligand (Use at or below Kd) check_ligand->optimize_ligand new_membranes Prepare Fresh Membranes Quantify Receptor Expression check_membranes->new_membranes solution Problem Resolved: Low Background Achieved increase_wash->solution pretreat_filter Pre-treat Filters with PEI add_blocker->pretreat_filter pretreat_filter->solution check_competitor Verify Unlabeled Competitor Concentration is Sufficient optimize_ligand->check_competitor check_competitor->solution new_membranes->solution

Caption: Troubleshooting workflow for high background noise.

Experimental Protocols

Protocol: [³H]-Ranolazine Radioligand Binding Assay (Filtration)

This protocol provides a general framework for a filtration-based radioligand binding assay using [³H]-Ranolazine. It is essential to empirically optimize concentrations and incubation times for your specific system.

1. Reagent Preparation:

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand Stock: [³H]-Ranolazine at a specific activity, diluted in binding buffer to the desired concentration (e.g., 2x the final concentration).

  • Unlabeled Competitor: A high concentration of unlabeled this compound (e.g., 1000x the Kd of the radioligand) for determining non-specific binding.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., sodium channels) and dilute to the desired concentration in binding buffer.

2. Assay Procedure:

  • Pre-treat a 96-well glass fiber filter plate (e.g., GF/B) by soaking in 0.5% polyethyleneimine (PEI) for at least 30 minutes. Wash the plate with distilled water before use.

  • Set up the assay in triplicate in a 96-well plate:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of membrane preparation, and 50 µL of [³H]-Ranolazine.

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled this compound, 50 µL of membrane preparation, and 50 µL of [³H]-Ranolazine.

    • Competition Binding: Add 50 µL of test compound dilutions, 50 µL of membrane preparation, and 50 µL of [³H]-Ranolazine.

  • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a constant temperature (e.g., room temperature or 37°C) to reach equilibrium.

3. Filtration and Detection:

  • Terminate the reaction by rapidly filtering the contents of the plate through the pre-treated filter plate using a vacuum manifold.

  • Wash the filters immediately with 4 x 200 µL of ice-cold wash buffer per well.

  • Dry the filter plate completely under a heat lamp or in an oven.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Binding Interactions Diagram

The following diagram illustrates the fundamental concepts of specific and non-specific binding that are central to optimizing a this compound binding assay.

G cluster_0 Assay Environment ligand [³H]-Ranolazine receptor Target Receptor (e.g., Na+ Channel) ligand->receptor Specific Binding (High Affinity, Saturable) nsb_site1 Filter Plate ligand->nsb_site1 Non-Specific Binding (Low Affinity, Non-saturable) nsb_site2 Other Proteins ligand->nsb_site2 Non-Specific Binding

Caption: Specific vs. Non-Specific Binding in an Assay.

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Ranolazine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranolazine in a preclinical setting. The information is designed to address specific experimental challenges and improve the translational relevance of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a preclinical setting?

A1: this compound's primary mechanism of action is the inhibition of the late inward sodium current (INa-late) in cardiomyocytes.[1][2] Under pathological conditions like ischemia, an increase in INa-late leads to an elevation of intracellular sodium, which in turn causes calcium overload via the sodium-calcium exchanger.[2] this compound mitigates this calcium overload, reducing diastolic wall stress and improving coronary blood flow.[1]

Q2: Are there species-specific differences in the preclinical response to this compound?

A2: Yes, species-specific differences in ion channel pharmacology and physiology can impact the effects of this compound. For instance, the density and kinetics of sodium and potassium channels can vary between species, potentially altering the drug's potency and efficacy. Researchers should carefully consider the choice of animal model and be cautious when extrapolating data to humans.

Q3: How does this compound affect cardiac metabolism in preclinical models?

A3: this compound has been shown to shift myocardial energy metabolism from fatty acid oxidation to glucose oxidation.[3][4] This is considered a more oxygen-efficient process, which can be beneficial under ischemic conditions. This metabolic shift is thought to contribute to its anti-ischemic effects.

Q4: What are the known off-target effects of this compound in preclinical studies?

A4: Besides its primary target, the late sodium current, this compound also inhibits the rapid delayed rectifier potassium current (IKr), carried by the hERG channel, which can lead to QT interval prolongation.[1][5] However, it's suggested that this compound's simultaneous inhibition of other channels may mitigate the proarrhythmic risk.[6] It has also been reported to have effects on L-type calcium channels at higher concentrations.[5]

Troubleshooting Guides

Electrophysiology (Patch-Clamp)

Issue: Difficulty in isolating and measuring the late sodium current (INa-late).

  • Question: How can I reliably isolate and measure INa-late in my patch-clamp experiments with this compound?

  • Answer:

    • Voltage Protocol: Use a voltage protocol with a long depolarizing step (e.g., 300 ms) from a holding potential of around -100 mV to a test potential of -10 mV. This allows for the inactivation of the peak sodium current and the measurement of the sustained late component.[7]

    • Pharmacological Isolation: To isolate the sodium current, use specific blockers for other major currents, such as calcium and potassium channel blockers, in your external solution.

    • TTX Subtraction: To specifically measure the TTX-sensitive late sodium current, first record the total current in the presence of this compound. Then, perfuse with a high concentration of tetrodotoxin (TTX) (e.g., 10-30 µM) to block all sodium channels and record the remaining current. The difference between the two recordings represents the TTX-sensitive sodium current.[8]

    • Signal-to-Noise Ratio: If the signal is noisy, you can average multiple traces (e.g., the last 5 pulses of a train) to improve the signal-to-noise ratio.[8]

Issue: Rundown of the hERG (IKr) current during recordings.

  • Question: My hERG currents are diminishing over the course of my experiment. How can I prevent this rundown?

  • Answer:

    • Temperature Control: Maintaining a stable and physiological temperature (around 35-37°C) is crucial, as hERG channel kinetics are temperature-sensitive.[9] However, be aware that higher temperatures can sometimes exacerbate current rundown. If rundown persists, performing experiments at room temperature might be a more stable, albeit less physiological, alternative.

    • Internal Solution Composition: Ensure your internal solution contains ATP and GTP to support channel function and prevent metabolic rundown.

    • Recording Interval: Minimize the time between obtaining a whole-cell configuration and starting your recording protocol. Limit the duration of continuous recording from a single cell.

    • Cell Health: Use healthy, well-passaged cells for your experiments. Over-passaged or unhealthy cells are more prone to current rundown.

Intracellular Calcium Imaging

Issue: Phototoxicity and photobleaching of Fura-2 AM during calcium imaging.

  • Question: I'm observing cell damage and a decrease in my Fura-2 signal during my experiments with this compound. What can I do to minimize phototoxicity and photobleaching?

  • Answer:

    • Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[10][11]

    • Minimize Exposure Time: Limit the duration of UV light exposure to the cells to a few seconds per time point.[10]

    • Optimize Dye Concentration: Use the lowest effective concentration of Fura-2 AM (typically 1-2 µM) to achieve a good signal without causing excessive calcium buffering or toxicity.[12]

    • Oxygen Scavengers: In some cases, adding oxygen scavengers to the imaging medium can help reduce photobleaching.[11]

    • De-esterification Time: Allow sufficient time (e.g., 20 minutes) after loading for the cells to de-esterify the Fura-2 AM completely before starting your measurements.[12]

Ischemia-Reperfusion Models

Issue: High variability in infarct size in my Langendorff-perfused heart model.

  • Question: I'm seeing a lot of variability in the infarct size between my control and this compound-treated hearts. How can I improve the consistency of my ischemia-reperfusion experiments?

  • Answer:

    • Standardized Protocol: Strictly adhere to a standardized protocol for heart isolation, cannulation, and perfusion.[13][14] The duration of ischemia and reperfusion should be precisely controlled.[15]

    • Temperature Control: Maintain a constant and physiological temperature of the perfusion buffer and the heart chamber throughout the experiment (typically 37°C for rats).[16]

    • Perfusion Pressure/Flow: Use either a constant pressure or constant flow perfusion system and ensure it is consistent across all experiments.[13]

    • Bubble Trap: Ensure your perfusion system has an effective bubble trap to prevent air emboli from entering the coronary circulation.

    • Animal Strain and Age: Use animals of the same strain, sex, and age to minimize biological variability.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels in Preclinical Models

Ion ChannelPreclinical ModelIC50 (µM)Reference(s)
Late INaCanine Ventricular Myocytes5.9 - 21[17]
IKr (hERG)Canine Ventricular Myocytes11.5[17]
IKr (hERG)HEK293 Cells8.03 - 12.0[7][18][19]
IKr (hERG)Xenopus Oocytes106[5][13]
Peak ICaCanine Ventricular Myocytes296[17]
Late ICaCanine Ventricular Myocytes50[17]
INa-CaCanine Ventricular Myocytes91[17]
IsKXenopus Oocytes1700[5][13]

Table 2: Effects of this compound on Myocardial Metabolism in Isolated Rat Hearts

Metabolic ParameterConditionThis compound Concentration (µM)EffectReference(s)
Glucose OxidationNormoxic10Significant Increase[3][4]
Fatty Acid OxidationNormoxic10No Significant Change/Reduction[3]
Glucose OxidationIschemia-Reperfusion10Significant Increase[3][4]
Fatty Acid OxidationIschemia-Reperfusion10Significant Reduction[3]

Experimental Protocols

Protocol 1: Measurement of Late Sodium Current (INa-late) using Whole-Cell Patch-Clamp
  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., canine, rabbit, rat) using standard enzymatic digestion protocols.

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). Include blockers for other currents (e.g., nifedipine for ICa, appropriate K+ channel blockers).

    • Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -100 mV.

    • Apply a depolarizing pulse to -10 mV for 300 ms to inactivate the peak Na+ current.

    • Record the sustained current during the last 50 ms of the depolarizing pulse.

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage protocol.

  • TTX Subtraction: After recording in the presence of this compound, perfuse with a solution containing 30 µM TTX to block all Na+ channels. The difference in current before and after TTX application represents the TTX-sensitive INa-late.[7][8]

Protocol 2: Intracellular Calcium Imaging with Fura-2 AM
  • Cell Preparation and Loading:

    • Isolate cardiomyocytes and allow them to adhere to laminin-coated coverslips.

    • Incubate cells with 1-2 µM Fura-2 AM in a suitable buffer (e.g., Tyrode's solution) for 20 minutes at room temperature, protected from light.[12][20]

    • Wash the cells twice with Fura-2-free buffer to remove excess dye.

    • Allow for a 20-minute de-esterification period before imaging.[12]

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

    • Record baseline fluorescence ratios before applying any stimulus or drug.

  • Experimental Procedure:

    • Perfuse the cells with the control buffer, followed by the buffer containing this compound at the desired concentration.

    • Induce a pathological state if required (e.g., simulated ischemia by perfusing with an ischemic solution).

    • Record the changes in the 340/380 nm fluorescence ratio over time.

Protocol 3: Langendorff-Perfused Heart Model of Ischemia-Reperfusion
  • Heart Isolation and Perfusion:

    • Anesthetize the animal (e.g., rat) and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and a physiological temperature (37°C).[13][14][16]

  • Stabilization: Allow the heart to stabilize for a period of 15-20 minutes.

  • This compound Treatment (Pre-ischemia): Perfuse the heart with Krebs-Henseleit buffer containing this compound for a defined period before inducing ischemia.

  • Ischemia: Induce global no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).[21]

  • Reperfusion: Restore perfusion with either control buffer or buffer containing this compound for a defined period (e.g., 120 minutes).[21]

  • Functional Assessment: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate) using a balloon inserted into the left ventricle.

  • Infarct Size Measurement: At the end of reperfusion, slice the ventricle and incubate with triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

Mandatory Visualizations

Ranolazine_Signaling_Pathway Ischemia Ischemia Late_INa Increased Late INa Ischemia->Late_INa Intra_Na Increased Intracellular [Na+] Late_INa->Intra_Na NCX Reverse Mode Na+/Ca2+ Exchanger Intra_Na->NCX Activates Intra_Ca Increased Intracellular [Ca2+] (Calcium Overload) NCX->Intra_Ca Increases Mito_Dys Mitochondrial Dysfunction & Oxidative Stress Intra_Ca->Mito_Dys Diastolic_Tension Increased Diastolic Tension Intra_Ca->Diastolic_Tension This compound This compound This compound->Late_INa Inhibits Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Activates Coronary_Flow Decreased Coronary Flow Diastolic_Tension->Coronary_Flow Cell_Survival Increased Cell Survival Akt_mTOR->Cell_Survival

Caption: this compound's primary signaling pathway in cardiac ischemia.

Experimental_Workflow_Patch_Clamp Start Start: Isolate Cardiomyocytes Patch Establish Whole-Cell Patch-Clamp Start->Patch Control_Rec Record Baseline Current (Control) Patch->Control_Rec Rano_App Apply this compound Control_Rec->Rano_App Rano_Rec Record Current (this compound) Rano_App->Rano_Rec TTX_App Apply TTX Rano_Rec->TTX_App TTX_Rec Record Current (TTX) TTX_App->TTX_Rec Analysis Data Analysis: TTX Subtraction TTX_Rec->Analysis End End Analysis->End

Caption: Workflow for late sodium current measurement with this compound.

Experimental_Workflow_Ischemia_Reperfusion Start Start: Isolate Heart Langendorff Mount on Langendorff Apparatus Start->Langendorff Stabilize Stabilization (15-20 min) Langendorff->Stabilize Treatment Pre-treat with this compound or Vehicle Stabilize->Treatment Ischemia Global Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfusion (e.g., 120 min) Ischemia->Reperfusion Assessment Functional & Infarct Size Assessment Reperfusion->Assessment End End Assessment->End

References

Adjusting experimental protocols for Ranolazine's CYP3A4 metabolism interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental protocols related to Ranolazine's interactions with CYP3A4 metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][4] To a lesser extent, it is also metabolized by CYP2D6.[1][2][3] Due to its heavy reliance on CYP3A4 for clearance, this compound's plasma concentrations are significantly affected by co-administered CYP3A4 inhibitors and inducers.[3]

Q2: How do CYP3A4 inhibitors affect this compound's pharmacokinetics?

Co-administration of this compound with potent CYP3A4 inhibitors, such as ketoconazole, can lead to a significant increase in this compound's plasma concentrations.[2] Moderate inhibitors like diltiazem and verapamil also increase this compound exposure.[2] This is a critical consideration in clinical settings and in the design of in vivo studies, as elevated this compound levels can increase the risk of adverse effects, including QT interval prolongation.[5]

Q3: Does this compound inhibit CYP3A4 activity?

Yes, this compound is considered a weak inhibitor of CYP3A4.[1][2] This means that at therapeutic concentrations, it can slightly increase the plasma concentrations of other drugs that are substrates of CYP3A4, such as simvastatin.[1][2]

Q4: Is this compound a CYP3A4 inducer?

Current evidence does not suggest that this compound is a significant inducer of CYP3A4. Its primary interaction with the enzyme is as a substrate and a weak inhibitor. Therefore, it is not expected to decrease the plasma concentrations of co-administered CYP3A4 substrates through induction.

Q5: What are the major metabolites of this compound formed by CYP3A4?

CYP3A4-mediated metabolism of this compound results in the formation of several metabolites through processes like N-dealkylation, O-demethylation, and hydroxylation. While numerous metabolites have been identified, their clinical significance and contribution to the overall pharmacological effect are not fully elucidated.

Troubleshooting Experimental Protocols

In Vitro CYP3A4 Inhibition Assays

Issue 1: High variability in IC50 values for this compound.

  • Possible Cause: this compound has poor aqueous solubility, which can lead to inconsistent concentrations in the assay medium.

  • Troubleshooting Steps:

    • Solubility Enhancement: Prepare stock solutions of this compound in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the incubation mixture is low (typically <1%) to avoid solvent effects on enzyme activity. The use of solid dispersion techniques with polymers like Soluplus has been shown to improve this compound's solubility.[6][7][8]

    • Pre-incubation: Allow for a sufficient pre-incubation time of the test compound with the microsomes before adding the substrate to ensure adequate partitioning into the microsomal membrane.

    • Protein Concentration: Use a low microsomal protein concentration (e.g., <0.5 mg/mL) to minimize non-specific binding.

Issue 2: No significant inhibition of CYP3A4 activity observed.

  • Possible Cause: As a weak inhibitor, the inhibitory effect of this compound might be difficult to detect at low concentrations.

  • Troubleshooting Steps:

    • Concentration Range: Ensure the tested concentration range of this compound is wide enough to capture a potential inhibitory effect.

    • Positive Control: Always include a known potent CYP3A4 inhibitor (e.g., ketoconazole) as a positive control to validate the assay's sensitivity.

    • Substrate Selection: Use a CYP3A4 probe substrate with a Km value close to its concentration in the assay to maximize the sensitivity to competitive inhibition.

LC-MS/MS Analysis of this compound and its Metabolites

Issue 3: Poor peak shape and low sensitivity for this compound.

  • Possible Cause: this compound is a basic compound and can exhibit poor chromatographic behavior on standard C18 columns.

  • Troubleshooting Steps:

    • Column Selection: Consider using a column with a different stationary phase, such as a cyano or phenyl-hexyl column, which can offer better peak shape for basic compounds.

    • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency in positive ion mode mass spectrometry.

    • Sample Preparation: Optimize the sample preparation method to minimize matrix effects. Protein precipitation is a common method, but solid-phase extraction (SPE) may provide a cleaner sample.

Issue 4: Inaccurate quantification of metabolites.

  • Possible Cause: Lack of authentic metabolite standards and potential for ion suppression from the matrix.

  • Troubleshooting Steps:

    • Standard Curve: Whenever possible, use stable isotope-labeled internal standards for both the parent drug and its metabolites to correct for matrix effects and variations in instrument response.

    • Matrix Effect Evaluation: Perform post-column infusion experiments to assess ion suppression or enhancement at the retention times of the analytes of interest.

    • Dilution: If significant matrix effects are observed, diluting the sample may help to mitigate them.

Data Presentation

Table 1: In Vivo Drug Interaction Data for this compound and CYP3A4 Modulators

Co-administered DrugCYP3A4 InteractionEffect on this compound PharmacokineticsReference
KetoconazolePotent InhibitorIncreases this compound AUC up to 3.9-fold[2]
DiltiazemModerate InhibitorIncreases this compound AUC by 1.5 to 2.8-fold[2][9]
VerapamilModerate InhibitorIncreases this compound exposure approximately 2-fold[2]
RifampinInducerDecreases this compound plasma levels[3]

Table 2: Effect of this compound on CYP3A4 Substrates

CYP3A4 SubstrateEffect of this compound Co-administrationReference
SimvastatinIncreases AUC and Cmax of simvastatin by <2-fold[1][2]
DigoxinIncreases Digoxin AUC by 40-60% (P-gp inhibition)[1]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines a general procedure to determine the IC50 of this compound for CYP3A4-mediated metabolism of a probe substrate.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of working concentrations.

    • Prepare a stock solution of the CYP3A4 probe substrate in an appropriate solvent.

    • Prepare the NADPH regenerating system in buffer.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer, HLM (e.g., 0.2 mg/mL final concentration), and the this compound working solutions.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the CYP3A4 probe substrate.

    • After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with shaking.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition of CYP3A4 activity at each this compound concentration relative to a vehicle control (containing no this compound).

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in in vitro samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or a suitable alternative column for basic compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient elution to separate this compound from potential interfering substances.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion of this compound to a specific product ion. A common transition is m/z 428.2 -> 279.1.

  • Internal Standard: Use a stable isotope-labeled this compound or a structurally similar compound as an internal standard.

Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to relevant regulatory guidelines.

Visualizations

Ranolazine_Metabolism_Pathway This compound This compound CYP3A4 CYP3A4 (Primary Pathway) This compound->CYP3A4 Metabolism CYP2D6 CYP2D6 (Minor Pathway) This compound->CYP2D6 Metabolism Metabolites Inactive Metabolites (N-dealkylation, O-demethylation, etc.) CYP3A4->Metabolites CYP2D6->Metabolites Excretion Renal and Fecal Excretion Metabolites->Excretion Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibition Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Induction CYP3A4_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - HLM - CYP3A4 substrate - NADPH system start->prep_reagents pre_incubation Pre-incubate this compound and HLM at 37°C prep_reagents->pre_incubation initiate_reaction Initiate reaction with CYP3A4 substrate and NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate reaction with cold solvent + internal standard incubation->terminate_reaction process_sample Centrifuge and collect supernatant terminate_reaction->process_sample lcms_analysis Analyze by LC-MS/MS process_sample->lcms_analysis data_analysis Calculate % inhibition and determine IC50 lcms_analysis->data_analysis end End data_analysis->end

References

Validation & Comparative

A Comparative Analysis of Ranolazine and Trimetazidine in the Management of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ranolazine and Trimetazidine in treating myocardial ischemia. The information presented is collated from a range of clinical trials, meta-analyses, and head-to-head studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound and Trimetazidine are both anti-anginal agents that improve myocardial ischemia, but through distinct mechanisms of action. This compound primarily acts by inhibiting the late inward sodium current (INa) in cardiomyocytes, which reduces intracellular sodium and subsequent calcium overload, leading to improved diastolic function and reduced myocardial oxygen consumption.[1][2][3][4] Trimetazidine, on the other hand, is a metabolic modulator that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway by inhibiting the enzyme long-chain 3-ketoacyl-CoA thiolase.[5][6][7][8]

Clinical evidence suggests that while both drugs are effective in reducing angina episodes and improving exercise tolerance, this compound may offer superior benefits, particularly in terms of quality of life and in patients with diabetes.[9][10] Head-to-head studies have demonstrated that this compound leads to greater improvements in exercise duration and higher scores on the Seattle Angina Questionnaire (SAQ), a measure of physical limitation, angina frequency, and quality of life.[9][10]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data from comparative studies on this compound and Trimetazidine.

Table 1: Comparative Efficacy on Exercise Tolerance and Angina Symptoms

ParameterThis compound GroupTrimetazidine Groupp-valueStudy Reference
Change in Exercise Duration (seconds)
Baseline540.72551.250.716[10]
After 1 month715.44611.41<0.001[10]
Change in SAQ-7 Quality of Life Score
Baseline49.3853.180.073[10]
After 1 month81.8870.31<0.001[10]
Relief of Anginal Symptoms (%) 67.9%39.6%-[11][12]

Table 2: Comparative Effects on Endothelial Function

ParameterThis compound GroupTrimetazidine Groupp-value (between groups)Study Reference
Flow-Mediated Dilation (FMD) % Change
Baseline2.4 ± 4.33.5 ± 7.4-[13][14]
After 12 weeks9.5 ± 7.7 (p<0.037 vs baseline)13.8 ± 9.4 (p<0.013 vs baseline)0.444[13][14]
Nitroglycerine-Induced Dilation (GTN) % Change
Baseline13.8 ± 9.616.1 ± 9.2-[13][14]
After 12 weeks21.7 ± 13.7 (p<0.006 vs baseline)21.2 ± 19.3 (p<0.022 vs baseline)0.309[13][14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative studies.

Representative Clinical Trial Protocol for Efficacy Comparison

This protocol is a composite based on methodologies reported in head-to-head comparative studies of this compound and Trimetazidine.[10][11][13]

1. Study Design:

  • A prospective, randomized, double-blind, parallel-group study.

  • Duration: 12 weeks of treatment with assessments at baseline and at the end of the treatment period.

2. Patient Population:

  • Inclusion Criteria:

    • Male and female patients aged 18-70 years.

    • Diagnosed with chronic stable angina.

    • Documented coronary artery disease.

    • Still symptomatic despite being on conventional anti-anginal medications (e.g., beta-blockers, calcium channel blockers, nitrates).

  • Exclusion Criteria:

    • Recent myocardial infarction or unstable angina.

    • Severe heart failure.

    • Significant valvular heart disease.

    • Uncontrolled hypertension.

    • Severe renal or hepatic impairment.

3. Treatment Regimen:

  • Group A (this compound): this compound administered orally, typically starting at 375 mg or 500 mg twice daily, with a possible titration to a higher dose.[13]

  • Group B (Trimetazidine): Trimetazidine administered orally, typically at a dose of 35 mg twice daily.[13]

  • Patients continue their background conventional anti-anginal therapy throughout the study.

4. Efficacy Endpoints:

  • Primary Endpoint: Change from baseline in total exercise duration as measured by a standardized treadmill test.

  • Secondary Endpoints:

    • Change in scores on the Seattle Angina Questionnaire-7 (SAQ-7) to assess quality of life.

    • Frequency of angina attacks per week.

    • Weekly consumption of short-acting nitrates.

5. Assessment Methods:

  • Treadmill Test (TMT):

    • Protocol: Modified Bruce protocol.

    • Procedure: The test begins at a low workload (1.7 mph at 0% grade) and the speed and/or grade are increased every 3 minutes in stages. The test is terminated upon patient fatigue, achievement of target heart rate, or development of significant symptoms or ECG changes.[1][2][3]

  • Seattle Angina Questionnaire-7 (SAQ-7):

    • A self-administered 7-item questionnaire assessing physical limitation, angina frequency, and quality of life. Scores for each domain are transformed to a 0-100 scale, with higher scores indicating better health status.[13]

6. Statistical Analysis:

  • An independent t-test is used to compare the mean changes in continuous variables (e.g., exercise duration, SAQ-7 scores) between the two treatment groups.

  • A p-value of <0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of action of this compound and Trimetazidine are illustrated in the following diagrams.

Ranolazine_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cell Cardiomyocyte Late_Na_Channel Late Na+ Channel Na_ion Intracellular Na+ Late_Na_Channel->Na_ion Increases Na+ influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_ion Intracellular Ca2+ NCX->Ca_ion Increases Ca2+ influx Na_ion->NCX Activates Diastolic_Tension Increased Diastolic Wall Tension Ca_ion->Diastolic_Tension MVO2 Increased Myocardial Oxygen Consumption Diastolic_Tension->MVO2 Myocardial_Ischemia Myocardial Ischemia Myocardial_Ischemia->Late_Na_Channel Enhances This compound This compound This compound->Late_Na_Channel Inhibits

Caption: this compound's mechanism of action on the late sodium current in myocardial ischemia.

Trimetazidine_Pathway cluster_mitochondrion Mitochondrion FAO Fatty Acid β-oxidation LC_3_KAT Long-chain 3-ketoacyl- CoA thiolase FAO->LC_3_KAT Oxygen_Consumption High Oxygen Consumption FAO->Oxygen_Consumption Glucose_Oxidation Glucose Oxidation LC_3_KAT->Glucose_Oxidation Shifts metabolism to ATP_Production ATP Production LC_3_KAT->ATP_Production Glucose_Oxidation->ATP_Production Efficient_O2_Use More Efficient Oxygen Use Glucose_Oxidation->Efficient_O2_Use Myocardial_Ischemia Myocardial Ischemia Myocardial_Ischemia->FAO Relies on Trimetazidine Trimetazidine Trimetazidine->LC_3_KAT Inhibits

Caption: Trimetazidine's metabolic modulation in myocardial ischemia.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and Trimetazidine.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment (Week 0) cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Assessment (Week 12) Patient_Recruitment Patient Recruitment (Chronic Stable Angina) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Data Collect Baseline Demographics & Clinical Data Informed_Consent->Baseline_Data Baseline_TMT Treadmill Test (Modified Bruce Protocol) Randomization Randomization Baseline_TMT->Randomization Baseline_SAQ7 Seattle Angina Questionnaire-7 (SAQ-7) Baseline_SAQ7->Randomization Baseline_Data->Baseline_TMT Baseline_Data->Baseline_SAQ7 Group_A Group A: This compound Randomization->Group_A Group_B Group B: Trimetazidine Randomization->Group_B Followup_TMT Treadmill Test (Modified Bruce Protocol) Group_A->Followup_TMT Followup_SAQ7 Seattle Angina Questionnaire-7 (SAQ-7) Group_A->Followup_SAQ7 Group_B->Followup_TMT Group_B->Followup_SAQ7 Data_Analysis Data Analysis & Comparison Followup_TMT->Data_Analysis Followup_SAQ7->Data_Analysis

Caption: A typical experimental workflow for a comparative clinical trial.

Conclusion

Both this compound and Trimetazidine are valuable second-line therapeutic options for patients with chronic stable angina who remain symptomatic on conventional treatments.[10] Their distinct mechanisms of action provide different approaches to mitigating myocardial ischemia. The available evidence from head-to-head clinical trials suggests that this compound may offer a greater improvement in exercise capacity and quality of life compared to Trimetazidine.[10][11] However, both drugs have demonstrated the ability to improve endothelial function.[13][14] The choice between these agents may be influenced by patient-specific factors, such as comorbidities like diabetes, where this compound has shown potential benefits in glycemic control.[9] Further large-scale, long-term comparative studies would be beneficial to more definitively delineate the relative merits of these two anti-anginal agents.

References

A Head-to-Head Comparison of Ranolazine and Ivabradine in Preclinical Models of Stable Angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two key anti-anginal agents, Ranolazine and Ivabradine, based on their performance in preclinical stable angina models. While direct head-to-head preclinical studies in a single stable angina model are limited, this document synthesizes available experimental data to offer a comparative overview of their mechanisms of action, efficacy, and hemodynamic effects.

Core Mechanisms of Action

This compound and Ivabradine employ distinct mechanisms to alleviate myocardial ischemia, the underlying cause of stable angina. This compound acts on myocyte ion channels to optimize cardiac metabolism, whereas Ivabradine targets the sinoatrial node to reduce heart rate.

This compound: This agent is a selective inhibitor of the late inward sodium current (INaL)[1]. During myocardial ischemia, the late INaL is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently drives the sodium-calcium exchanger (NCX) to work in reverse mode, causing an influx of calcium and resulting in intracellular calcium overload[2]. This calcium overload contributes to increased diastolic wall tension, reduced myocardial relaxation, and consequently, decreased coronary blood flow and increased myocardial oxygen consumption[2][3]. By inhibiting the late INaL, this compound mitigates these detrimental effects without significantly altering heart rate or blood pressure[4][5][6].

Ivabradine: In contrast, Ivabradine is a selective and specific inhibitor of the "funny" current (If) in the sinoatrial (SA) node[7][8]. The If current is a mixed sodium-potassium current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby controlling the heart rate[8][9]. By inhibiting this current, Ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate[10][11][12]. This reduction in heart rate lowers myocardial oxygen demand and increases the duration of diastole, which can improve coronary perfusion[9][13][14]. Notably, Ivabradine's action is specific to the SA node and does not affect myocardial contractility, atrioventricular conduction, or ventricular repolarization[15].

Signaling Pathway and Mechanism of Action Diagrams

Figure 1: this compound's mechanism of action in ischemic cardiomyocytes.

Ivabradine_Mechanism cluster_sa_node Sinoatrial (SA) Node Pacemaker Cell cluster_effects Systemic Effects If_channel Funny (If) Channel Diastolic_Depol Spontaneous Diastolic Depolarization If_channel->Diastolic_Depol Drives Heart_Rate ↓ Heart Rate Diastolic_Depol->Heart_Rate Determines MVO2 ↓ Myocardial O2 Demand Heart_Rate->MVO2 Diastole_Time ↑ Diastolic Time Heart_Rate->Diastole_Time Coronary_Perfusion ↑ Coronary Perfusion Diastole_Time->Coronary_Perfusion Ivabradine Ivabradine Ivabradine->If_channel Inhibits

Figure 2: Ivabradine's mechanism of action in the SA node.

Head-to-Head Comparison of Preclinical Efficacy

Direct comparative studies of this compound and Ivabradine in the same preclinical model of stable angina are scarce. However, a comparative analysis can be synthesized from individual studies in relevant animal models.

ParameterThis compoundIvabradine
Primary Mechanism Inhibition of late INaLSelective inhibition of If current
Effect on Heart Rate Minimal to no effect[4][6]Dose-dependent reduction[10][11][12]
Effect on Blood Pressure Minimal to no effect[4][6]Generally no significant effect at therapeutic doses[10]
Effect on Myocardial Contractility No direct negative inotropic effect; may improve diastolic function[2]No effect on myocardial contractility[15]
Effect on Myocardial Oxygen Consumption Reduces MVO2 by decreasing diastolic wall tension[2][3]Reduces MVO2 by lowering heart rate[10][11][12]
Key Preclinical Model(s) Isolated rabbit/rat hearts (ischemia-reperfusion), canine ventricular myocytesIn vivo dog models (at rest and during exercise), rabbit sinoatrial node cells
Observed Preclinical Effects Reduced myocardial stunning, improved post-ischemic recovery, reduced cellular Ca2+ overload[10][11]Decreased heart rate, reduced myocardial oxygen demand, increased diastolic time[10][11][12]

Detailed Experimental Protocols

This compound: Ischemia-Reperfusion in Isolated Rabbit Heart

This protocol is based on studies investigating the cardioprotective effects of this compound in an ex vivo model of myocardial ischemia-reperfusion injury.

Objective: To assess the effect of this compound on myocardial function and cellular injury following a period of global ischemia and subsequent reperfusion.

Experimental Workflow:

Ranolazine_Protocol start Heart Isolation (Male New Zealand White Rabbit) langendorff Langendorff Perfusion (Krebs-Henseleit Buffer) start->langendorff equilibration Equilibration (20-30 min) langendorff->equilibration treatment Treatment (this compound or Vehicle) (10-20 min) equilibration->treatment ischemia Global Ischemia (30 min) treatment->ischemia reperfusion Reperfusion (60-120 min) ischemia->reperfusion analysis Functional & Biochemical Analysis reperfusion->analysis

Figure 3: Experimental workflow for this compound in an isolated heart model.

Methodology:

  • Animal Model: Male New Zealand White rabbits are typically used[10].

  • Heart Isolation and Perfusion:

    • Animals are anesthetized, and hearts are rapidly excised.

    • Hearts are mounted on a Langendorff apparatus and retrogradely perfused with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C[10].

  • Experimental Groups:

    • Control (Vehicle) Group

    • This compound-treated Group(s) (e.g., 10 µM, 20 µM)

  • Procedure:

    • Equilibration: Hearts are allowed to stabilize for a period of 20-30 minutes.

    • Treatment: this compound or vehicle is infused for 10-20 minutes prior to ischemia.

    • Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.

    • Reperfusion: Perfusion is restored for 60-120 minutes.

  • Data Collection and Analysis:

    • Hemodynamic Parameters: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.

    • Biochemical Markers: Effluent from the heart is collected to measure markers of cardiac injury such as creatine kinase (CK) and lactate dehydrogenase (LDH).

    • Tissue Analysis: At the end of the experiment, heart tissue can be analyzed for ATP content, calcium concentration, and infarct size (e.g., using triphenyltetrazolium chloride staining).

Ivabradine: Heart Rate and Myocardial Oxygen Consumption in a Canine Model

This protocol is based on in vivo studies assessing the hemodynamic and metabolic effects of Ivabradine in conscious, instrumented dogs.

Objective: To determine the dose-dependent effects of Ivabradine on heart rate, myocardial oxygen consumption, and other hemodynamic parameters at rest and during exercise.

Experimental Workflow:

Ivabradine_Protocol instrumentation Surgical Instrumentation (Beagle Dogs) recovery Post-operative Recovery instrumentation->recovery baseline Baseline Measurements (Rest & Exercise) recovery->baseline treatment Ivabradine/Placebo Administration (IV or Oral) baseline->treatment post_treatment Post-treatment Measurements (Rest & Exercise) treatment->post_treatment analysis Data Analysis (Hemodynamics, MVO2) post_treatment->analysis

Figure 4: Experimental workflow for Ivabradine in a canine model.

Methodology:

  • Animal Model: Chronically instrumented beagle dogs are commonly used[10][11][12].

  • Surgical Instrumentation:

    • Under anesthesia, animals are instrumented with devices to measure left ventricular pressure, aortic and coronary blood flow, and to record electrocardiograms (ECG).

  • Experimental Protocol:

    • After a recovery period, conscious dogs are studied at rest and during a standardized exercise protocol on a treadmill.

    • Baseline measurements are recorded.

    • Ivabradine (at various doses, e.g., 0.25, 0.5, 1.0 mg/kg IV) or placebo is administered[11][12].

    • Measurements are repeated at rest and during exercise after drug administration.

  • Data Collection and Analysis:

    • Hemodynamic Parameters: Heart rate, blood pressure, left ventricular pressure, and coronary blood flow are continuously recorded.

    • Myocardial Oxygen Consumption (MVO2): MVO2 is calculated from coronary blood flow and the arteriovenous oxygen difference.

    • Statistical Analysis: Dose-response relationships and the effects of Ivabradine on various parameters are statistically evaluated.

Summary and Conclusion

This compound and Ivabradine offer distinct, and potentially complementary, approaches to the management of stable angina. Preclinical data robustly supports their individual mechanisms of action. This compound's ability to improve myocardial energetics without altering hemodynamics makes it a unique metabolic modulator. Ivabradine provides a targeted reduction in heart rate, a key determinant of myocardial oxygen demand.

The lack of direct head-to-head comparative studies in preclinical stable angina models is a notable gap in the literature. Such studies would be invaluable for a more definitive comparison of their efficacy and for understanding potential synergistic effects in combination therapy. Future research should aim to address this gap to provide a more complete picture for drug development professionals and researchers in the field of cardiovascular pharmacology.

References

Ranolazine's Cardioprotective Efficacy Across Ischemia-Reperfusion Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ranolazine's cardioprotective effects in various preclinical ischemia-reperfusion (I/R) models. Experimental data is presented to support its mechanism of action and therapeutic potential.

This compound, an anti-anginal agent, has demonstrated significant cardioprotective effects in a variety of experimental settings mimicking myocardial ischemia and reperfusion. Its primary mechanism of action involves the inhibition of the late inward sodium current (INa), which becomes enhanced during ischemic conditions. This inhibition mitigates the intracellular sodium and subsequent calcium overload, key drivers of cellular injury, contractile dysfunction, and arrhythmias following reperfusion.[1][2][3][4] This guide summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of this compound in Preclinical I/R Models

The cardioprotective effects of this compound have been consistently observed across different species and experimental models, including isolated perfused hearts, in vivo models of myocardial infarction, and cellular models of hypoxia-reoxygenation.

Langendorff Isolated Perfused Heart Model

The Langendorff model allows for the study of direct cardiac effects of this compound independent of systemic influences.

SpeciesIschemia DurationReperfusion DurationThis compound ConcentrationKey FindingsReference
Rabbit30 min60 min10 µM and 20 µMDose-dependent improvement in Left Ventricular Developed Pressure (LVDP) recovery; reduction in creatine kinase release and tissue calcium accumulation.Gralinski et al., 1994
Rat30 min30 min1 µMReduced cytosolic and mitochondrial Ca2+ overload; decreased oxidative stress.[5]Aldakkak et al., 2011
RatNot specifiedNot specified10 µM, 30 µM, 100 µMDose-dependent decrease in +dP/dt and -dP/dt in both normal and diabetic hearts.[6]Moghaddasi et al., 2021
In Vivo Coronary Artery Ligation Model

This model more closely mimics the clinical scenario of myocardial infarction.

SpeciesIschemia DurationReperfusion DurationThis compound DosageKey FindingsReference
Rabbit15 min3 hours2 mg/kg bolus + 60 µg/kg/min infusionImproved recovery of fractional thickening (0.51 ± 0.05 vs 0.35 ± 0.04 in vehicle) and ejection fraction.[7][8]Hale & Kloner, 2006
Rabbit60 min3 hoursNot specifiedSignificant reduction in infarct size.[9]Hale & Kloner, 2008
Rat5 min5 min10 mg/kg IV bolusMarkedly reduced incidence of ventricular tachycardia (9% vs 75% in vehicle) and sustained ventricular tachycardia (0% vs 42% in vehicle).[10]Dhalla et al., 2009
Rat24 hours (permanent ligation)N/A15 mg/kg IPImproved ejection fraction and endurance capacity; reduced left ventricular end-diastolic pressure.[11]Seele et al., 2013
Cellular Hypoxia-Reoxygenation Model

This in vitro model allows for the investigation of cellular and molecular mechanisms.

Cell TypeHypoxia DurationReoxygenation DurationThis compound ConcentrationKey FindingsReference
Adult Rat CardiomyocytesNot specifiedNot specifiedNot specifiedWhen applied during ischemia, it improved intracellular calcium handling, preventing calcium overload and preserving the amplitude of intracellular calcium transients.[12]Pérez et al., 2015
H9c2 CardiomyocytesNot specifiedNot specifiedNot specifiedExhibited anti-inflammatory and antioxidant activities.[13]Ozer et al., 2023

Detailed Experimental Protocols

Reproducibility in research is paramount. Below are detailed methodologies for key experiments cited in this guide.

Langendorff Isolated Perfused Heart Protocol (Rat)
  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). Heparin is administered to prevent coagulation.

  • Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C) is initiated.

  • Intraventricular Balloon: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular function (LVDP, +dP/dt, -dP/dt, and heart rate).

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes). Reperfusion is initiated by restoring the flow for a subsequent period (e.g., 30-120 minutes).

  • This compound Administration: this compound is added to the perfusion buffer at the desired concentration, typically before the ischemic period or at the onset of reperfusion.

  • Data Acquisition: Hemodynamic parameters are continuously recorded throughout the experiment. At the end of the experiment, hearts can be processed for biochemical assays or infarct size determination (e.g., TTC staining).

In Vivo Coronary Artery Ligation Protocol (Rat)
  • Animal Preparation: Rats are anesthetized, intubated, and mechanically ventilated. Body temperature is maintained at 37°C.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia and Reperfusion: The ligation is maintained for a specific duration (e.g., 5-60 minutes) to induce ischemia. Reperfusion is achieved by releasing the ligature.

  • This compound Administration: this compound is typically administered intravenously as a bolus followed by a continuous infusion, starting before the coronary artery occlusion.

  • Monitoring: Electrocardiogram (ECG) is monitored to detect arrhythmias. Hemodynamic parameters can also be monitored.

  • Outcome Assessment: At the end of the reperfusion period, the heart is excised. The area at risk and the infarct size are determined using specific staining techniques (e.g., Evans blue and TTC).

Visualizing the Mechanisms and Methods

Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework.

G cluster_0 Ischemia/Reperfusion cluster_1 Cellular Events Ischemia Ischemia Late INa Increase Late INa Increase Ischemia->Late INa Increase Reperfusion Reperfusion Reperfusion->Late INa Increase Intracellular Na+ Overload Intracellular Na+ Overload Late INa Increase->Intracellular Na+ Overload Reverse Mode NCX Reverse Mode NCX Intracellular Na+ Overload->Reverse Mode NCX Intracellular Ca2+ Overload Intracellular Ca2+ Overload Reverse Mode NCX->Intracellular Ca2+ Overload Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Ca2+ Overload->Mitochondrial Dysfunction Cellular Injury Cellular Injury Mitochondrial Dysfunction->Cellular Injury This compound This compound This compound->Late INa Increase Inhibits

Caption: this compound's primary mechanism of action in I/R injury.

G cluster_workflow Langendorff Ischemia-Reperfusion Workflow Start Start Anesthesia & Heart Excision Anesthesia & Heart Excision Start->Anesthesia & Heart Excision Aortic Cannulation Aortic Cannulation Anesthesia & Heart Excision->Aortic Cannulation Stabilization (20-30 min) Stabilization (20-30 min) Aortic Cannulation->Stabilization (20-30 min) This compound/Vehicle Perfusion This compound/Vehicle Perfusion Stabilization (20-30 min)->this compound/Vehicle Perfusion Global Ischemia (e.g., 30 min) Global Ischemia (e.g., 30 min) This compound/Vehicle Perfusion->Global Ischemia (e.g., 30 min) Reperfusion (e.g., 30-120 min) Reperfusion (e.g., 30-120 min) Global Ischemia (e.g., 30 min)->Reperfusion (e.g., 30-120 min) Data Collection & Analysis Data Collection & Analysis Reperfusion (e.g., 30-120 min)->Data Collection & Analysis End End Data Collection & Analysis->End

Caption: Typical experimental workflow for a Langendorff I/R study.

References

A Comparative Guide to Analytical Methods for Ranolazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of analytical techniques for the quantification of Ranolazine, providing researchers, scientists, and drug development professionals with a comparative analysis of commonly employed methodologies. This guide details experimental protocols, performance data, and a workflow for cross-validation to aid in the selection of the most appropriate method for specific research needs.

This compound, an anti-anginal medication, is extensively used in the management of chronic stable angina. Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. This guide provides a comparative overview of these methods, summarizing their performance characteristics to facilitate an informed selection process.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used method for the routine analysis of this compound in bulk drug and pharmaceutical dosage forms is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Sample Preparation:

  • Bulk Drug: A standard stock solution is prepared by accurately weighing and dissolving this compound working standard in a suitable solvent, typically methanol or a mobile phase mixture.[1][2]

  • Tablet Dosage Form: A number of tablets are weighed to determine the average weight, then crushed into a fine powder.[1][3] An amount of powder equivalent to a specific dose of this compound is then weighed and dissolved in a solvent, often with the aid of sonication to ensure complete dissolution.[1][3] The resulting solution is filtered through a 0.45 µm filter before injection into the HPLC system.[3]

Chromatographic Conditions:

  • Column: A common choice is a C18 column, such as a Develosil C18 (150mm x 4.6mm, 5µm) or a Hypersil BDS C18 (150 x 4.6 mm, 5µm).[1][4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a mixture of methanol and water (65:35 v/v) or a buffer like disodium hydrogen orthophosphate (pH 7.0) and acetonitrile (55:45 v/v) can be employed.[1][4]

  • Flow Rate: A flow rate of 0.9 mL/min or 1.4 mL/min is often used.[1][4]

  • Detection: The UV detection wavelength is typically set at 274 nm or 205 nm.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as human plasma, where high sensitivity and selectivity are required, LC-MS/MS is the method of choice.[5][6][7]

Sample Preparation:

  • Protein Precipitation: A simple and rapid method for plasma sample preparation is protein precipitation.[5][6] This involves adding a precipitating agent, such as methanol, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is collected and injected into the LC-MS/MS system.[5]

  • Liquid-Liquid Extraction: Another technique is liquid-liquid extraction, where the drug is extracted from the plasma using an organic solvent like a mixture of diethyl ether and dichloromethane (60:40 v/v).[7][8]

Chromatographic Conditions:

  • Column: A C18 column, such as a Gemini C18 (50 mm × 2.0 mm, 5 μm) or a Zorbax extend C18, is frequently used.[6][7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing an additive like formic acid or ammonium acetate is common.[5][6][7] For instance, an isocratic mobile phase of methanol-water with 1.0% formic acid (65:35, v/v) has been reported.[5]

  • Flow Rate: A flow rate of around 1.0 mL/min is typical.[5][7]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[5][6]

  • Detection: The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6] The transitions monitored for this compound are typically m/z 428.20 → 279.50.[5]

Performance Data Comparison

The following tables summarize the quantitative performance data of the different analytical methods for this compound detection.

Table 1: HPLC-UV Methods Performance Data

ParameterMethod 1[1]Method 2[4]Method 3[9]
Linearity Range 10-60 µg/mL0.07-0.82 ppm (Impurity-I)20-150 µg/mL
Correlation Coefficient (r²) > 0.999Not SpecifiedNot Specified
Accuracy (% Recovery) 99-100.90%Not Specified99.9-100.1%
Precision (% RSD) < 2.0%< 2.0%Intraday: 0.29-0.75%, Interday: 0.51-0.95%
Limit of Detection (LOD) Not SpecifiedNot Specified1 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified4 µg/mL

Table 2: LC-MS/MS Methods Performance Data

ParameterMethod 1[5]Method 2[6]Method 3[7][8]
Linearity Range 5-2000 ng/mL4-2000 ng/mL10-5000 ng/mL
Correlation Coefficient (r²) 0.9937Not SpecifiedNot Specified
Accuracy (% Recovery) 94.53-117.86%Within ±15%96.7-101.6%
Precision (% RSD) 0.14-4.56%Within ±15%Intra-day: < 3.1%, Inter-day: < 2.8%
Limit of Quantification (LOQ) 5 ng/mL4 ng/mL10 ng/mL
Lower Limit of Detection (LOD) Not SpecifiedNot Specified1 ng/mL

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that a new or modified analytical method produces results equivalent to an established method. This is particularly important when transferring methods between laboratories or when updating instrumentation. A general workflow for the cross-validation of analytical methods is depicted below.

CrossValidationWorkflow node_define Define Acceptance Criteria node_select Select Samples for Analysis (Spiked Matrix, Incurred Samples) node_define->node_select node_analyze_ref Analyze Samples using Reference Method node_select->node_analyze_ref node_analyze_new Analyze Samples using New/Modified Method node_select->node_analyze_new node_compare Compare Results Statistically (e.g., Bland-Altman plot, t-test) node_analyze_ref->node_compare node_analyze_new->node_compare node_evaluate Evaluate Against Acceptance Criteria node_compare->node_evaluate node_pass Methods are Interchangeable node_evaluate->node_pass Pass node_fail Investigate Discrepancies & Re-validate node_evaluate->node_fail Fail

Caption: Workflow for Analytical Method Cross-Validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for this compound analysis depends primarily on the application. HPLC-UV methods are robust, cost-effective, and well-suited for the analysis of bulk drug and pharmaceutical formulations where the concentration of the analyte is high.[10] On the other hand, LC-MS/MS methods offer superior sensitivity and selectivity, making them indispensable for bioanalytical applications, such as pharmacokinetic studies in plasma, where the drug concentrations are significantly lower and the matrix is more complex.[5][6][7] The data presented in this guide provides a foundation for researchers to select the most appropriate analytical method and to design and execute a robust cross-validation plan when necessary.

References

Comparative analysis of Ranolazine's effects on different cardiac cell types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential effects of Ranolazine across various cardiac myocyte subtypes, detailing its mechanism of action, experimental validation, and impact on key electrophysiological parameters.

This compound, an antianginal agent, exerts its therapeutic effects through a unique mechanism of action that distinguishes it from traditional cardiac medications. Its primary role as a selective inhibitor of the late inward sodium current (late INa) leads to a reduction in intracellular sodium and subsequent calcium overload, particularly under ischemic conditions.[1][2][3][4] This modulation of ionic homeostasis has profound and varied effects on the electrophysiology of different cardiac cell types, including ventricular myocytes, atrial myocytes, and Purkinje fibers. This guide provides a comparative analysis of this compound's effects on these cells, supported by quantitative data and detailed experimental protocols.

Comparative Effects on Ion Channels

This compound's pharmacological profile is characterized by its multi-channel blocking activity, with a notable preference for the late INa.[5][6] However, its affinity for other crucial cardiac ion channels, such as the rapid delayed rectifier potassium current (IKr) and the L-type calcium current (ICa), contributes to its overall electrophysiological signature.[2][7][8] The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various ion channels, highlighting its relative potency.

Ion ChannelCardiac Cell TypeIC50 (µM)Reference(s)
Late INaCanine Ventricular Myocytes5.9 - 21[7][9]
Canine Failing Ventricular Myocytes6.5[2]
Rabbit Ventricular Myocytes17[10]
Peak INaCanine Ventricular Myocytes294[2][6]
Atrial MyocytesPredominantly inhibits peak INa[8][11][12]
IKr (hERG)Canine Ventricular Myocytes11.5[7][9]
Xenopus Oocytes106[13]
IKsCanine Ventricular Myocytes17% inhibition at 30 µM[7]
Xenopus Oocytes1700[13]
Peak ICaCanine Ventricular Myocytes296[7][9]
Late ICaCanine Ventricular Myocytes50[7]
INa-CaCanine Ventricular Myocytes91[7]

Differential Effects on Action Potential Duration

The impact of this compound on the action potential duration (APD) varies significantly across different cardiac regions, a phenomenon attributed to the heterogeneous expression of ion channels and this compound's multi-channel blocking effects.[14][15]

  • Ventricular Myocytes: this compound exhibits a distinct pattern of APD modulation across the ventricular wall. It tends to prolong the APD in epicardial and endocardial cells, where the block of IKr is more pronounced.[16] In contrast, in midmyocardial (M) cells and Purkinje fibers, which have a more prominent late INa, this compound leads to an abbreviation of the APD.[14][16] This differential effect results in a reduction of the transmural dispersion of repolarization (TDR), which is considered an anti-arrhythmic property.[6][7]

  • Atrial Myocytes: this compound demonstrates some atrial-selective properties.[5] It has been shown to prolong the atrial APD and effective refractory period, contributing to its potential efficacy in managing atrial fibrillation.[6][12] The drug exhibits a greater use-dependent block of the peak INa in atrial myocytes compared to ventricular myocytes.[10]

  • Purkinje Fibers: Similar to M-cells, this compound causes a concentration-dependent shortening of the APD in Purkinje fibers.[14][17] It also effectively suppresses early afterdepolarizations (EADs) induced by IKr blockers in these cells.[7][14]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism involves the inhibition of the late INa, which is enhanced under pathological conditions such as ischemia. This inhibition prevents the subsequent intracellular sodium accumulation and the reverse mode of the sodium-calcium exchanger (NCX), thereby reducing calcium overload.[2][4][18] This reduction in intracellular calcium improves diastolic relaxation and myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[1]

Ranolazine_Mechanism cluster_cell Cardiac Myocyte Ischemia Ischemia Late_INa ↑ Late INa Ischemia->Late_INa Na_overload ↑ [Na+]i Late_INa->Na_overload NCX ↑ NCX (reverse mode) Na_overload->NCX Ca_overload ↑ [Ca2+]i NCX->Ca_overload Dysfunction Diastolic Dysfunction Arrhythmias Ca_overload->Dysfunction This compound This compound This compound->Late_INa Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Isolation Cardiac Cell Isolation (e.g., Ventricular, Atrial) Patch_Clamp Whole-Cell Patch-Clamp (Ion Channel Recordings) Cell_Isolation->Patch_Clamp Tissue_Prep Myocardial Tissue Slice Preparation AP_Recording Action Potential Recordings Tissue_Prep->AP_Recording IC50_Calc IC50 Determination for Ion Channel Inhibition Patch_Clamp->IC50_Calc APD_Analysis APD50 & APD90 Measurement AP_Recording->APD_Analysis TDR_Analysis Transmural Dispersion of Repolarization Analysis APD_Analysis->TDR_Analysis

References

Ranolazine vs. Other Late Sodium Current Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ranolazine and other prominent late sodium current (INaL) inhibitors, focusing on their performance backed by experimental data. The information is intended to assist researchers and professionals in the fields of cardiovascular pharmacology and drug development in understanding the nuances of these therapeutic agents.

Introduction to Late Sodium Current Inhibition

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions such as ischemia and heart failure, INaL is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[3][4][5] This elevation in [Na+]i promotes reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in intracellular calcium ([Ca2+]i) overload.[2][3] The excess calcium contributes to electrical instability, mechanical dysfunction, and arrhythmias.[3][5][6] Late sodium current inhibitors are a class of drugs that selectively target and block this aberrant current, thereby mitigating its downstream pathological effects.[3][7]

This compound is a well-established antianginal agent that exerts its therapeutic effects primarily through the inhibition of INaL.[7][8][9] Unlike many other antianginal drugs, this compound has minimal impact on heart rate and blood pressure.[8][10] In recent years, several other selective INaL inhibitors, such as GS-967 (also known as GS-458967) and eleclazine (GS-6615), have emerged, demonstrating high potency and selectivity for the late sodium current.[1][11][12][13][14] This guide will compare the preclinical and clinical data available for this compound against these and other notable INaL inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected late sodium current inhibitors against both the late sodium current (INaL) and the peak sodium current (INaP). A higher ratio of IC50 (INaP) / IC50 (INaL) indicates greater selectivity for the late sodium current.

CompoundIC50 for Late INaIC50 for Peak INaSelectivity (Peak/Late)Species/Cell TypeReference
This compound 6 µM294 µM~49Canine Ventricular Myocytes[12][15]
17 µM1,329 µM~78Rabbit[12]
GS-967 0.13 µM>10 µM (~7.5% inhibition)>77Rabbit Ventricular Myocytes[12]
0.333 µM>0.333 µM (<15% inhibition)N/AHEK-293 cells (hNav1.5)[12]
Eleclazine (GS-6615) 0.7 µM>10 µM>14Rabbit Ventricular Myocytes[1]
0.62 µM51 µM~82N/A[12]

Comparative Electrophysiological Effects

Effects on Action Potential Duration (APD)

The net effect of late INaL inhibitors on the action potential duration (APD) can be complex. Inhibition of INaL itself tends to shorten the APD.[15] However, some compounds, like this compound, also exhibit off-target effects, such as inhibition of the delayed rectifier potassium current (IKr), which can prolong the APD.[10][15]

  • This compound: The effect of this compound on APD is a balance between its inhibition of INaL and IKr.[15] This typically results in a modest prolongation of the QTc interval by 2 to 6 milliseconds.[7][10] In some experimental models, this compound has been shown to shorten APD in M cells and Purkinje fibers while slightly prolonging it in epicardial cells, thereby reducing transmural dispersion of repolarization.[15][16]

  • GS-967: In contrast to this compound, GS-967 has been shown to shorten the APD in isolated ventricular myocytes.[17] For instance, at a concentration of 300 nmol/l, GS-967 reduced the APD in both wild-type and mutant mouse ventricular myocytes.[17] Studies have shown that GS-967 can cause a rate-dependent shortening of the APD.[18][19]

  • Eleclazine (GS-6615): Eleclazine has also been demonstrated to shorten the APD. In a porcine model, eleclazine shortened the ventricular QT and atrial PTa intervals by 7%.[20] Furthermore, in failing rabbit hearts with ischemia-reperfusion injury, eleclazine reduced APD dispersion.[2]

Experimental Protocols

Whole-Cell Voltage-Clamp for Late Sodium Current Measurement

A standard method for quantifying the inhibitory effects of these compounds on INaL is the whole-cell patch-clamp technique.[21][22]

Methodology:

  • Cell Preparation: Experiments are typically performed on isolated ventricular myocytes from various species (e.g., canine, rabbit) or in cell lines stably expressing the human cardiac sodium channel, Nav1.5 (e.g., HEK293 cells).[12][21]

  • Voltage-Clamp Protocol:

    • Cardiomyocytes are held at a holding potential of approximately -100 mV to -120 mV.[21]

    • Depolarizing voltage pulses (e.g., to -10 mV or -20 mV) of a specific duration (e.g., 300 ms) are applied to elicit the sodium current.[21]

    • The late sodium current is measured as the average current during the latter part of the depolarizing pulse (e.g., the last 100 ms).[21]

  • Pharmacological Application: The test compounds (this compound, GS-967, eleclazine, etc.) are applied at varying concentrations to determine their inhibitory effects on the late sodium current.

  • Data Analysis: The current measurements are used to generate concentration-response curves and calculate the IC50 value for each compound. To isolate the sodium current, specific blockers of other currents may be used, and the remaining current after the application of a potent sodium channel blocker like tetrodotoxin (TTX) is often subtracted.[21]

In Vivo Models of Arrhythmia

To assess the anti-arrhythmic potential of these inhibitors, various in vivo animal models are utilized.

Methodology:

  • Animal Model: Anesthetized animals, such as rats, rabbits, or pigs, are often used.[23][24][25]

  • Arrhythmia Induction: Arrhythmias can be induced through various methods, including:

    • Ischemia/Reperfusion: Occlusion and subsequent reperfusion of a coronary artery.[25]

    • Pharmacological Induction: Administration of pro-arrhythmic agents like Anemonia sulcata toxin (ATX-II), which enhances the late sodium current, or IKr blockers like d-sotalol.[3]

    • Catecholamine Challenge: Infusion of epinephrine to induce ventricular tachycardia.[24]

  • Drug Administration: The late sodium current inhibitors are administered (e.g., intravenously) before or after the induction of arrhythmia to assess their preventative or therapeutic effects.

  • Data Acquisition and Analysis: Electrocardiograms (ECG) and intracardiac electrograms are recorded to monitor cardiac rhythm. The incidence, duration, and severity of arrhythmias are quantified and compared between treated and control groups.

Signaling Pathways and Experimental Workflows

// Connections NaChannel -> LateINa [label="Pathological\nConditions"]; LateINa -> Na_in; Na_in -> NCX [label="Reverse Mode"]; NCX -> Ca_in; Ca_in -> Dysfunction;

This compound -> NaChannel [color="#34A853", arrowhead=T, label="Inhibits"]; OtherInhibitors -> NaChannel [color="#34A853", arrowhead=T, label="Inhibits"]; } caption="Signaling pathway of late sodium current and its inhibition."

// Connections CellCulture -> PatchClamp; PatchClamp -> IC50; IC50 -> IsolatedHeart [style=dashed, label="Inform Dosing"]; IsolatedHeart -> APD; APD -> AnimalModel [style=dashed, label="Inform Dosing"]; AnimalModel -> DrugAdmin; DrugAdmin -> ECG; ECG -> Efficacy; } caption="Experimental workflow for evaluating late sodium current inhibitors."

Conclusion

This compound remains a clinically important late sodium current inhibitor for the management of chronic stable angina.[8] Newer agents, such as GS-967 and eleclazine, demonstrate significantly greater potency and selectivity for the late sodium current in preclinical studies.[11][12][13] This enhanced selectivity may translate to a more favorable side-effect profile, particularly concerning off-target effects on other ion channels. The differential effects on action potential duration between this compound and the more selective inhibitors like GS-967 and eleclazine highlight the nuanced pharmacological profiles of these compounds. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these newer agents relative to this compound in various cardiovascular diseases. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this promising class of therapeutic agents.

References

Assessing the Synergistic Effects of Ranolazine with Beta-Blockers in Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Ranolazine when combined with beta-blockers in various research models. By examining key experimental data from both preclinical and clinical studies, this document aims to elucidate the mechanisms of synergy and provide a clear overview of the enhanced therapeutic potential of this combination therapy for ischemic heart disease.

I. Preclinical Evidence of Synergy

A. In Vivo Canine Model of Heart Failure

A significant preclinical study investigated the effects of this compound alone and in combination with the beta-blocker metoprolol in a canine model of moderate heart failure induced by microembolization.[1][2][3][4] This model is relevant as it mimics many of the pathophysiological changes seen in chronic ischemia and heart failure.

Experimental Protocol:

  • Animal Model: Adult mongrel dogs.[1][4]

  • Induction of Heart Failure: Multiple sequential intracoronary microembolizations were performed to induce left ventricular (LV) dysfunction.[1][4]

  • Treatment Groups: Dogs were randomized to receive oral treatment for 3 months with:

    • Placebo[1][2][4]

    • This compound (Ran) alone (375 mg twice daily)[1][2][4]

    • This compound (375 mg twice daily) + Metoprolol (Met) (25 mg twice daily)[1][2][4]

  • Assessments: Left ventricular function was assessed before and after treatment using ventriculography to measure LV end-diastolic volume (EDV), end-systolic volume (ESV), and ejection fraction (EF).[4]

Quantitative Data Summary:

ParameterPlacebo (Change from Baseline)This compound Alone (Change from Baseline)This compound + Metoprolol (Change from Baseline)
LV Ejection Fraction (%) ↑ (modestly)↑ (markedly)[4]
LV End-Diastolic Volume No significant changeNo significant change[4]
LV End-Systolic Volume No significant change↓ (significantly)[4]

Key Findings:

The combination of this compound and metoprolol resulted in a more pronounced improvement in left ventricular function compared to this compound alone.[4] Specifically, the combination therapy significantly decreased LV end-systolic volume and markedly increased ejection fraction, suggesting a synergistic effect on myocardial contractility and efficiency in the context of heart failure.[4]

B. In Vitro Electrophysiological Models

Studies on isolated cardiac myocytes have provided insights into the cellular mechanisms that may underlie the synergistic effects of this compound and beta-blockers.

Experimental Protocol:

  • Model: Isolated canine ventricular myocytes from normal and failing hearts.[5]

  • Assessments: Whole-cell patch-clamp techniques were used to record various ion channel currents, including the late inward sodium current (INa), the rapidly activating delayed rectifier potassium current (IKr), and the L-type calcium current (ICa,L).[5] Action potentials were also recorded from epicardial and midmyocardial cells.[5]

Quantitative Data Summary (this compound Effects):

Ion Channel/ParameterEffect of this compoundIC50
Late INa Inhibition5.9 µM[5]
IKr Inhibition11.5 µM[5]
Peak ICa Inhibition296 µM[5]
Action Potential Duration (Epicardial) Prolongation-
Action Potential Duration (Midmyocardial) Abbreviation-
Transmural Dispersion of Repolarization Reduction or no change-

Mechanistic Insights:

This compound's primary mechanism of action is the inhibition of the late inward sodium current (INa).[6][7][8] This current is enhanced during ischemia and contributes to intracellular sodium and subsequent calcium overload, leading to diastolic dysfunction and increased myocardial oxygen demand.[7][9] By inhibiting this current, this compound improves myocardial relaxation and efficiency without significantly affecting heart rate or blood pressure.[6][10]

Beta-blockers, on the other hand, primarily reduce myocardial oxygen demand by decreasing heart rate, blood pressure, and contractility. The synergistic effect likely arises from their complementary mechanisms: this compound improves myocardial efficiency at the cellular level, while beta-blockers reduce the overall workload of the heart.

II. Clinical Evidence of Synergy

Numerous clinical trials have demonstrated the additive anti-anginal effects of this compound when used in combination with beta-blockers in patients with chronic stable angina.

A. CARISA Trial (Combination Assessment of this compound in Stable Angina)

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 823 patients with chronic stable angina who remained symptomatic despite treatment with atenolol (50 mg/day), diltiazem (180 mg/day), or amlodipine (5 mg/day).

  • Treatment Groups: Patients were randomized to receive placebo or this compound (750 mg or 1000 mg twice daily) in addition to their existing anti-anginal medication.

  • Primary Endpoint: Change from baseline in exercise duration at trough plasma concentrations of the study drug.

Quantitative Data Summary:

ParameterPlacebo (Change from Baseline)This compound 750 mg BID (Change from Baseline)This compound 1000 mg BID (Change from Baseline)
Exercise Duration (seconds) +91.7+115.6+115.6[5]
Time to Onset of Angina (seconds) IncreaseSignificant IncreaseSignificant Increase[5]
Time to 1 mm ST-segment Depression (seconds) IncreaseSignificant IncreaseSignificant Increase[5]
Angina Attacks per Week 3.32.52.1[6]
Nitroglycerin Consumption per Week DecreaseSignificant DecreaseSignificant Decrease[6]

Key Findings:

The addition of this compound to standard anti-anginal therapy, including the beta-blocker atenolol, significantly improved exercise tolerance and reduced angina frequency and nitroglycerin use compared to placebo.[5][6] These benefits were achieved without significant changes in heart rate or blood pressure, highlighting the complementary nature of this compound's mechanism.[6]

B. Prospective, Open-Label Study with Metoprolol

A prospective study evaluated the efficacy of this compound as an add-on therapy in patients with chronic stable angina who were not adequately controlled with metoprolol or other anti-anginal medications.[11]

Experimental Protocol:

  • Study Design: Prospective, open-label, hospital-based study.[11]

  • Patient Population: 144 patients with chronic stable angina.[11]

  • Treatment Groups: One group received escalating doses of metoprolol, while the second group had this compound (500 mg twice daily or 1 g once daily) added to their existing metoprolol therapy.[11]

  • Follow-up: 6 months.[11]

Quantitative Data Summary:

ParameterMetoprolol MonotherapyThis compound Add-on Therapy
Weekly Anginal Frequency Statistically significant reductionMore significant reduction at 6 months (P < 0.001)[11]
Exercise Tolerance (Treadmill Test) ImprovementGreater improvement[11]

Key Findings:

The addition of this compound to metoprolol therapy resulted in a more significant reduction in anginal frequency and a greater improvement in exercise tolerance compared to metoprolol monotherapy.[11]

III. Visualizing the Mechanisms and Workflows

A. Signaling Pathway of Synergy

Synergy_Pathway cluster_BetaBlocker Beta-Blocker Action cluster_this compound This compound Action cluster_Outcome Synergistic Outcome Beta_Blocker Beta-Blocker (e.g., Metoprolol) Beta_Receptor β1-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks AC Adenylate Cyclase Beta_Receptor->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Calcium_Channels ↓ L-type Ca2+ Channel Phosphorylation PKA->Calcium_Channels Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Contractility Calcium_Channels->Contractility MVO2_BB ↓ Myocardial O2 Demand Heart_Rate->MVO2_BB Contractility->MVO2_BB BP ↓ Blood Pressure BP->MVO2_BB Anti_Anginal_Effect Enhanced Anti-Anginal Effect MVO2_BB->Anti_Anginal_Effect This compound This compound Late_Na_Channel Late Na+ Channel (INa) This compound->Late_Na_Channel Inhibits Na_Influx ↓ Late Na+ Influx Late_Na_Channel->Na_Influx Na_Ca_Exchanger ↓ Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->Na_Ca_Exchanger Ca_Overload ↓ Intracellular Ca2+ Overload Na_Ca_Exchanger->Ca_Overload Diastolic_Tension ↓ Diastolic Wall Tension Ca_Overload->Diastolic_Tension MVO2_Ran ↓ Myocardial O2 Demand Diastolic_Tension->MVO2_Ran Coronary_Flow ↑ Coronary Blood Flow Diastolic_Tension->Coronary_Flow MVO2_Ran->Anti_Anginal_Effect Myocardial_Perfusion ↑ Myocardial O2 Supply Coronary_Flow->Myocardial_Perfusion Myocardial_Perfusion->Anti_Anginal_Effect

Caption: Proposed synergistic signaling pathways of this compound and beta-blockers.

B. Experimental Workflow for In Vivo Canine Model

Canine_Workflow cluster_Induction Heart Failure Induction cluster_Treatment Treatment Phase (3 Months) cluster_Assessment Functional Assessment cluster_Outcome Outcome Start Healthy Adult Mongrel Dogs Microembolization Sequential Intracoronary Microembolizations Start->Microembolization HF_Model Established Model of Moderate Heart Failure Microembolization->HF_Model Randomization Randomization HF_Model->Randomization Baseline_Ventriculography Baseline Ventriculography (Pre-Treatment) HF_Model->Baseline_Ventriculography Group1 Placebo Randomization->Group1 Group2 This compound Alone Randomization->Group2 Group3 This compound + Metoprolol Randomization->Group3 Final_Ventriculography Final Ventriculography (Post-Treatment) Group1->Final_Ventriculography Group2->Final_Ventriculography Group3->Final_Ventriculography Data_Analysis Data Analysis (LV EF, EDV, ESV) Baseline_Ventriculography->Data_Analysis Final_Ventriculography->Data_Analysis Conclusion Assessment of Synergistic Cardioprotective Effects Data_Analysis->Conclusion

Caption: Experimental workflow for the in vivo canine heart failure model.

IV. Conclusion

The combination of this compound and beta-blockers demonstrates significant synergistic effects in both preclinical and clinical research models. Preclinical studies, particularly in a canine model of heart failure, provide evidence for enhanced improvement in cardiac function with combination therapy. In vitro studies elucidate the distinct and complementary cellular mechanisms of action. Clinical trials consistently show that the addition of this compound to beta-blocker therapy in patients with chronic stable angina leads to superior anti-anginal efficacy, improved exercise tolerance, and a reduction in nitroglycerin use, without adverse hemodynamic effects. These findings strongly support the rationale for combining this compound with beta-blockers for the management of ischemic heart disease.

References

Independent replication of published findings on Ranolazine's antiarrhythmic effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the antiarrhythmic effects of ranolazine, with a focus on independently replicated experimental data. This compound, an antianginal agent, has garnered significant interest for its antiarrhythmic properties, which are primarily attributed to its inhibitory effects on the late sodium current (INa) and, to a lesser extent, the rapidly activating delayed-rectifier potassium current (IKr).[1][2] This document summarizes key quantitative data from various studies, details the experimental protocols used, and visualizes the underlying mechanisms and workflows.

I. Quantitative Data Summary

The antiarrhythmic effects of this compound have been quantified across numerous preclinical studies. The following tables summarize the inhibitory concentrations (IC50) of this compound on key cardiac ion channels and its effects on arrhythmia induction and duration in various experimental models.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Currents

Ion CurrentSpecies/Cell TypeIC50 (µM)Reference
Late INaCanine Ventricular Myocytes5.9[3][4]
Late INaHEK293 cells (R1623Q mutation)7.5 (at 0.1 Hz)[5]
IKr (hERG)Canine Ventricular Myocytes11.5[3][4]
IKr (hERG)Xenopus oocytes106[6]
IKsCanine Ventricular Myocytes>30 (17% inhibition at 30 µM)[3][4]
IKsXenopus oocytes1700[6]
Peak ICaCanine Ventricular Myocytes296[3][4]
Late ICaCanine Ventricular Myocytes50[3][4]
Peak INaHEK293 cells (Wild-Type)430 (at 0.1 Hz, holding potential -120 mV)[5]

Table 2: Effects of this compound in Experimental Arrhythmia Models

Arrhythmia ModelSpeciesThis compound Concentration/DoseKey FindingReference
Atrial Fibrillation (Sterile Pericarditis)Canine3.2 mg/kg IV bolus + 0.17 mg/kg/min infusionTerminated 7 of 9 atrial flutter and 3 of 4 atrial fibrillation episodes.[7]
Atrial Fibrillation (Heart Failure Model)Canine5 µMSuppressed induction of AF in 7 of 10 atria.[8]
Ventricular Tachycardia (Subacute Myocardial Infarction)Rabbit4.8 mg/kg IVSuppressed inducibility of VT in 2 of 10 animals and significantly prolonged VT cycle length in others.[9]
Torsades de Pointes (d-sotalol induced)Canine5-20 µMSuppressed early afterdepolarizations (EADs) and prevented TdP.[3][4]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

A. Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion currents (e.g., Late INa, IKr).

General Protocol:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., canine ventricle) or cultured cell lines expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels) are used.[3][5][10]

  • Recording: The whole-cell patch-clamp technique is employed to record ion currents. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: Specific voltage protocols are applied to isolate and measure the current of interest. For example, to measure IKr, depolarizing pulses are followed by a repolarizing step to elicit "tail currents," which are characteristic of this channel.[6] To measure late INa, a long depolarizing pulse is used, and the sustained inward current is measured.[3]

  • Drug Application: this compound is applied at various concentrations to the extracellular solution.

  • Data Analysis: The current amplitude before and after drug application is measured to determine the percentage of inhibition. A concentration-response curve is then generated to calculate the IC50 value.[3][5][6]

B. Isolated Perfused Heart (Langendorff) Model

Objective: To assess the effects of this compound on arrhythmias in an ex vivo whole-heart preparation.

General Protocol:

  • Heart Isolation: The heart is excised from an anesthetized animal (e.g., rabbit) and mounted on a Langendorff apparatus.[11]

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological solution (e.g., Tyrode's solution).

  • Electrophysiological Recordings: Monophasic action potentials or electrocardiograms are recorded from the epicardial surface to measure parameters like action potential duration (APD) and effective refractory period (ERP).[11]

  • Arrhythmia Induction: Arrhythmias, such as ventricular tachycardia, are induced by programmed electrical stimulation (e.g., burst pacing).[9]

  • Drug Administration: this compound is added to the perfusate at a desired concentration.

  • Outcome Measurement: The inducibility, duration, and cycle length of the arrhythmia are measured before and after this compound administration.[9][11]

C. In Vivo Animal Models of Arrhythmia

Objective: To evaluate the antiarrhythmic efficacy of this compound in a living animal.

General Protocol:

  • Animal Model Creation: An arrhythmia substrate is created in an anesthetized animal. For example, a sterile pericarditis model in dogs can be used to induce atrial fibrillation, or coronary artery ligation in rabbits can create a model of myocardial infarction susceptible to ventricular tachycardia.[7][9]

  • Electrophysiological Study: Catheters are placed in the heart to record intracardiac electrograms and to perform programmed electrical stimulation.

  • Baseline Measurements: Baseline electrophysiological parameters (e.g., refractory periods, conduction times) are measured, and the inducibility of the target arrhythmia is confirmed.[7]

  • Drug Infusion: this compound is administered intravenously, typically as a bolus followed by a continuous infusion to achieve a therapeutic plasma concentration.[7]

  • Post-Drug Assessment: The electrophysiological study is repeated to assess changes in cardiac parameters and the ability to induce or terminate the arrhythmia.[7]

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of this compound's antiarrhythmic action and a typical experimental workflow for its evaluation.

cluster_0 Cellular Electrophysiology This compound This compound Late_INa Late Sodium Current (INa) This compound->Late_INa Inhibition IKr Potassium Current (IKr) This compound->IKr Inhibition Intra_Na Intracellular Na+ Late_INa->Intra_Na Increases APD Action Potential Duration Late_INa->APD Prolongs IKr->APD Shortens NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Activates Intra_Ca Intracellular Ca2+ EAD_DAD Early/Delayed Afterdepolarizations Intra_Ca->EAD_DAD Promotes NCX->Intra_Ca Increases APD->EAD_DAD Modulates Arrhythmia Arrhythmia Trigger EAD_DAD->Arrhythmia

Caption: Mechanism of this compound's Antiarrhythmic Action at the Cellular Level.

cluster_1 Experimental Workflow for this compound Evaluation Animal_Model Arrhythmia Animal Model (e.g., MI Rabbit) Baseline_EP Baseline Electrophysiology Study - Record ECG/MAPs - Programmed Stimulation Animal_Model->Baseline_EP Arrhythmia_Induction Induce Arrhythmia (e.g., VT) Baseline_EP->Arrhythmia_Induction Ranolazine_Admin Administer this compound (IV) Arrhythmia_Induction->Ranolazine_Admin Post_Drug_EP Repeat Electrophysiology Study Ranolazine_Admin->Post_Drug_EP Data_Analysis Analyze Data: - Arrhythmia Incidence - APD, ERP, Cycle Length Post_Drug_EP->Data_Analysis

Caption: Typical In Vivo Experimental Workflow for Evaluating this compound.

References

Evaluating the Long-Term Efficacy and Safety of Ranolazine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term efficacy and safety of Ranolazine in preclinical models. It objectively compares this compound's performance with other anti-anginal alternatives, supported by experimental data, to inform cardiovascular research and drug development.

Executive Summary

This compound is an anti-anginal agent with a unique mechanism of action, primarily centered on the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1][2] This action mitigates the sodium and calcium overload characteristic of myocardial ischemia, thereby improving diastolic function without significantly altering heart rate or blood pressure.[2][3] Preclinical studies across various animal models, including rats, dogs, and mice, have demonstrated its efficacy in improving cardiac function, reducing myocardial remodeling, and exhibiting anti-arrhythmic properties. In comparative preclinical studies, this compound has shown distinct advantages and differences when compared to traditional anti-anginal agents such as beta-blockers and calcium channel blockers.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism involves the inhibition of the late sodium current (INaL), which is enhanced during pathological conditions like myocardial ischemia. This inhibition leads to a cascade of downstream effects that protect the myocardium.

Ranolazine_Mechanism cluster_0 Myocardial Ischemia cluster_1 Cellular Effects cluster_2 This compound Intervention Ischemia Ischemia Late_INa ↑ Late INa Ischemia->Late_INa enhances Na_Overload ↑ Intracellular Na+ Late_INa->Na_Overload NCX Reverse Mode Na+/Ca2+ Exchanger Na_Overload->NCX activates Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Diastolic_Dysfunction Diastolic Dysfunction (↑ Wall Tension) Ca_Overload->Diastolic_Dysfunction Arrhythmias Arrhythmias (EADs, DADs) Ca_Overload->Arrhythmias This compound This compound This compound->Late_INa inhibits

This compound's primary mechanism of action.

Long-Term Efficacy in Preclinical Models

Preclinical studies have consistently demonstrated this compound's efficacy in various models of cardiovascular disease.

Cardiac Function and Remodeling

In a rat model of chronic myocardial infarction, long-term treatment with this compound showed significant improvements in cardiac function and attenuation of adverse remodeling.

ParameterShamMyocardial Infarction (MI) + SalineMI + this compound (15mg/kg)MI + Ramipril (133µg/kg)MI + this compound + Ramipril
Ejection Fraction (%) 75 ± 345 ± 455 ± 352 ± 458 ± 3#
LV End-Diastolic Pressure (mmHg) 5 ± 120 ± 312 ± 214 ± 210 ± 2#
Infarct Size (%) N/A35 ± 528 ± 430 ± 425 ± 3#
Apoptosis (TUNEL+ cells/mm²) 2 ± 125 ± 510 ± 312 ± 38 ± 2#
p < 0.05 vs. MI + Saline; #p < 0.05 vs. MI + Ramipril. Data adapted from a study in a rat model of chronic myocardial infarction.[4]

Similarly, in a dog model of moderate heart failure, chronic administration of this compound, alone or in combination with enalapril or metoprolol, prevented progressive left ventricular dysfunction and remodeling.[5] this compound monotherapy prevented the increase in end-diastolic and end-systolic volumes and modestly increased ejection fraction.[5]

Anti-Arrhythmic Effects

This compound has shown significant anti-arrhythmic properties in various preclinical settings. In a dog model of chronic atrioventricular block, this compound prevented malignant ventricular arrhythmias by normalizing Ca2+ homeostasis and reducing repolarization heterogeneity.[6] Furthermore, in isolated canine right atrium, this compound was as effective as amiodarone in preventing acetylcholine-induced atrial fibrillation.[3]

Animal ModelArrhythmia TypeThis compound Effect
Dog (Chronic AV block)Ventricular TachycardiaPrevention of malignant VAs.[6]
Dog (Isolated atrium)Atrial FibrillationPrevention of ACh-induced AF.[3]
Guinea Pig (Ventricular Myocytes)Early Afterdepolarizations (EADs)Suppression of EADs.[6]

Comparative Performance with Other Anti-Anginal Agents

Preclinical data provides insights into how this compound compares to traditional anti-anginal therapies.

FeatureThis compoundBeta-Blockers (e.g., Metoprolol)Calcium Channel Blockers (e.g., Amlodipine)
Primary Mechanism Inhibition of late INa.[1][2]β-adrenergic receptor blockade.L-type calcium channel blockade.
Heart Rate No significant effect.[3]Decreases.Variable effects.
Blood Pressure No significant effect.[3]Decreases.Decreases.
Myocardial Oxygen Demand Indirectly reduces via improved diastolic function.[3]Directly reduces by decreasing heart rate and contractility.Directly reduces by decreasing afterload and contractility.
Preclinical Efficacy in MI Reduces infarct size, improves EF.[4][7]Reduces infarct size, improves survival.Variable effects, can be detrimental in some settings.
Anti-Arrhythmic Potential Effective against atrial and ventricular arrhythmias.[3][6]Primarily effective for rate control in atrial fibrillation and suppressing adrenergically-driven arrhythmias.Generally less effective, some may have pro-arrhythmic potential.

In a rat model of chronic myocardial infarction, this compound demonstrated a more pronounced recovery of ejection fraction and endurance capacity compared to the ACE inhibitor ramipril.[4]

Long-Term Safety Profile in Preclinical Models

Long-term preclinical safety studies have generally shown this compound to be well-tolerated.

General Toxicology

In long-term rodent studies, no significant target organ toxicity was identified at clinically relevant exposures. Histopathological examinations in these studies did not reveal significant drug-related findings in major organs.

Cardiovascular Safety

While this compound can cause a modest, dose-dependent prolongation of the QT interval by inhibiting the IKr current, this has not been associated with an increased risk of Torsades de Pointes in preclinical models.[6] This is attributed to its multi-channel blocking effects, including inhibition of the late INa and L-type calcium channels, which may offset the pro-arrhythmic potential of IKr blockade.[6]

Experimental Protocols

Myocardial Infarction and Heart Failure Model in Rats

Objective: To evaluate the long-term effects of this compound on cardiac function and remodeling following myocardial infarction.

Animal Model: Male Wistar rats (250-300g).[4]

Experimental Workflow:

MI_Workflow Surgery LAD Ligation or Sham Surgery Treatment Drug Administration (1 hr post-op) - Saline - this compound (15mg/kg) - Ramipril (133µg/kg) - this compound + Ramipril Surgery->Treatment Follow_Up Long-term Follow-up (4 weeks) Treatment->Follow_Up Evaluation Functional & Histological Evaluation - Echocardiography - Hemodynamics - Infarct Size - Apoptosis (TUNEL) Follow_Up->Evaluation

Workflow for MI model in rats.

Methodology:

  • Induction of Myocardial Infarction: Anesthesia is induced, and a left thoracotomy is performed. The left anterior descending (LAD) coronary artery is permanently ligated. Sham-operated animals undergo the same procedure without ligation.[4]

  • Drug Administration: One hour after surgery, animals receive an intraperitoneal injection of saline, this compound, ramipril, or a combination of this compound and ramipril. Treatment is continued daily for the duration of the study.[4]

  • Functional Assessment: Echocardiography is performed at baseline and at the end of the study to assess left ventricular ejection fraction, and end-diastolic and end-systolic volumes. Hemodynamic measurements, including left ventricular end-diastolic pressure, are taken via a transapical catheter.[4]

  • Histological Analysis: At the end of the study, hearts are excised. Infarct size is determined using triphenyltetrazolium chloride (TTC) staining. Apoptosis is quantified by TUNEL staining.

Late Sodium Current Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the late sodium current.

Model: Isolated ventricular myocytes from canine hearts or human embryonic kidney (HEK293) cells expressing the human cardiac sodium channel (Nav1.5).[8]

Experimental Workflow:

INaL_Workflow Cell_Prep Cell Isolation / Culture (Canine Myocytes or HEK293) Patch_Clamp Whole-Cell Patch Clamp Cell_Prep->Patch_Clamp Drug_Application Application of this compound (various concentrations) Patch_Clamp->Drug_Application Data_Acquisition Recording of Late INa Drug_Application->Data_Acquisition Analysis IC50 Calculation Data_Acquisition->Analysis

Workflow for Late INa Inhibition Assay.

Methodology:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from the ventricles of canine hearts. Alternatively, HEK293 cells are cultured and transfected with the gene encoding the Nav1.5 channel.[8]

  • Electrophysiological Recording: The whole-cell patch-clamp technique is used to record sodium currents. Cells are held at a holding potential of -120 mV.[8]

  • Current Elicitation: A depolarizing pulse to -20 mV for 500 ms is applied to elicit the sodium current. The late component of the current is measured as the mean current during the last 100 ms of the pulse.[8]

  • Drug Perfusion: this compound is perfused at increasing concentrations, and the effect on the late sodium current is recorded.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

Conclusion

Preclinical evidence robustly supports the long-term efficacy and safety of this compound in various models of cardiovascular disease. Its unique mechanism of inhibiting the late sodium current provides cardioprotective effects that are distinct from traditional anti-anginal agents. This compound effectively improves cardiac function, mitigates adverse remodeling, and possesses anti-arrhythmic properties without negatively impacting hemodynamics. These preclinical findings have laid a strong foundation for its clinical use and suggest its potential in broader cardiovascular applications. Further preclinical research comparing this compound head-to-head with newer anti-anginal agents in chronic settings would be valuable.

References

Ranolazine's metabolic effects compared to other anti-anginal agents in diabetic models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of anti-anginal therapies in the context of diabetes, this guide offers a detailed comparison of the metabolic effects of ranolazine against other prominent anti-anginal agents. Drawing upon preclinical data from diabetic animal models, we dissect the nuanced metabolic shifts induced by these therapies, providing a foundational resource for informed research and development decisions.

In the diabetic heart, a metabolic shift towards increased fatty acid oxidation and reduced glucose utilization is a hallmark of cardiac dysfunction. This metabolic inflexibility exacerbates ischemic injury and impairs cardiac efficiency. This compound, a piperazine derivative, distinguishes itself from traditional anti-anginal agents by its unique mechanism of action that directly targets these metabolic derangements. Unlike beta-blockers and calcium channel blockers, which primarily reduce myocardial oxygen demand by altering hemodynamics, this compound optimizes energy substrate metabolism within the cardiomyocyte. This guide provides a comprehensive overview of the comparative metabolic effects, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Comparative Metabolic Effects in Diabetic Models

The following tables summarize the quantitative data from preclinical studies in diabetic animal models, comparing the effects of this compound with other anti-anginal agents on key metabolic parameters.

Table 1: Effects on Myocardial Substrate Oxidation

AgentDiabetic ModelChange in Fatty Acid OxidationChange in Glucose OxidationCitation
This compound Streptozotocin-induced diabetic rat[1]
Trimetazidine Not specified in diabetic model, but general mechanism is inhibition of long-chain 3-ketoacyl-CoA thiolase[2][3][4]
Beta-blockers Data from direct comparative diabetic animal model studies on substrate oxidation is limited. Effects are primarily hemodynamic.--
Calcium Channel Blockers Data from direct comparative diabetic animal model studies on substrate oxidation is limited. Effects are primarily hemodynamic.--

Table 2: Effects on Glycemic Control and Cardiac Function in Diabetic Models

AgentDiabetic ModelKey FindingsCitation
This compound Streptozotocin-induced diabetic ratImproved recovery of cardiac function post-myocardial infarction, associated with activation of Akt/mTOR and AMPK signaling. Increased insulin and lowered glucose levels in serum.[5]
High-fat diet/Streptozotocin-induced diabetic ratImproved glucose responsiveness.[6][7]
Streptozotocin-nicotinamide induced diabetic ratSignificantly lowered serum troponin-I and oxidative stress markers.[8]
Trimetazidine General (not specific to diabetic model)Shifts myocardial metabolism from fatty acid to glucose oxidation, improving myocardial efficiency under ischemic conditions.[2][9]
Beta-blockers GeneralMay negatively impact glucose metabolism and insulin sensitivity.[10]
Calcium Channel Blockers GeneralGenerally neutral effects on glucose metabolism.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.

Induction of Diabetes Mellitus in Rodent Models

a) Streptozotocin (STZ)-Induced Type 1 Diabetes Model:

  • Animal Model: Male Wistar rats.

  • Procedure: A single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered.

  • Confirmation of Diabetes: Blood glucose levels are monitored. Diabetes is typically confirmed when fasting blood glucose levels exceed a predetermined threshold (e.g., >16 mmol/L or 300 mg/dL) a few days after STZ injection.[11]

b) High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes Model:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 2 to 8 weeks to induce insulin resistance.[12][13][14]

    • Following the HFD period, a single low dose of STZ (e.g., 25-35 mg/kg body weight) is administered intraperitoneally.[11][12][14]

  • Confirmation of Diabetes: Characterized by hyperglycemia, hyperinsulinemia (initially), and insulin resistance, mimicking the pathophysiology of human type 2 diabetes.[12][14]

Isolated Perfused Heart (Langendorff) System for Cardiac Function and Metabolism Assessment
  • Objective: To assess cardiac function and metabolism ex vivo, independent of systemic influences.

  • Procedure:

    • Rats are anesthetized, and hearts are rapidly excised and arrested in ice-cold buffer.

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused with a Krebs-Henseleit buffer (containing glucose, fatty acids, and insulin) at a constant pressure and temperature.

    • A balloon-tipped catheter is inserted into the left ventricle to measure cardiac function parameters (e.g., left ventricular developed pressure, +dP/dt, -dP/dt).[15][16][17]

    • The drug of interest (e.g., this compound) is added to the perfusion buffer at desired concentrations.[15][16][17]

    • Metabolic measurements, such as substrate oxidation rates, can be determined by adding radiolabeled substrates (e.g., [14C]glucose, [3H]palmitate) to the perfusate and collecting the effluent to measure radiolabeled CO2 and H2O production.[17]

Signaling Pathways and Mechanisms of Action

The distinct metabolic effects of this compound and other metabolic modulators stem from their specific molecular targets. The following diagrams, generated using Graphviz, illustrate these pathways.

cluster_this compound This compound's Mechanism This compound This compound pFOX Partial Inhibition of Fatty Acid β-oxidation This compound->pFOX LateINa Inhibition of Late Sodium Current (INa) This compound->LateINa PDH Pyruvate Dehydrogenase (PDH) Activity pFOX->PDH Relieves inhibition GlucoseOx ↑ Glucose Oxidation PDH->GlucoseOx CaOverload ↓ Intracellular Ca2+ Overload LateINa->CaOverload DiastolicTension ↓ Diastolic Wall Tension CaOverload->DiastolicTension MVO2 ↓ Myocardial O2 Consumption DiastolicTension->MVO2

This compound's dual action on metabolism and ion channels.

cluster_Trimetazidine Trimetazidine's Mechanism Trimetazidine Trimetazidine LC3KAT Inhibition of Long-chain 3-ketoacyl-CoA thiolase (3-KAT) Trimetazidine->LC3KAT FA_Ox ↓ Fatty Acid Oxidation LC3KAT->FA_Ox Glucose_Ox ↑ Glucose Oxidation FA_Ox->Glucose_Ox Shifts substrate preference ATP_O2 ↑ ATP Production per O2 (Improved Myocardial Efficiency) Glucose_Ox->ATP_O2

Trimetazidine's targeted inhibition of fatty acid oxidation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of anti-anginal agents in a diabetic rat model.

cluster_Workflow Experimental Workflow start Start: Select Animal Model (e.g., Wistar Rats) diabetes_induction Induce Diabetes (e.g., High-Fat Diet + Low-Dose STZ) start->diabetes_induction group_allocation Allocate to Treatment Groups: - Vehicle Control - this compound - Other Anti-anginals diabetes_induction->group_allocation treatment_period Chronic Treatment Period (e.g., 8 weeks) group_allocation->treatment_period cardiac_function Assess Cardiac Function (In vivo Echocardiography) treatment_period->cardiac_function ex_vivo_prep Isolated Heart Perfusion (Langendorff System) cardiac_function->ex_vivo_prep metabolic_flux Measure Metabolic Flux: - Glucose Oxidation - Fatty Acid Oxidation ex_vivo_prep->metabolic_flux biochemical_analysis Biochemical Analysis of Heart Tissue: - ATP/ADP ratio - Protein expression ex_vivo_prep->biochemical_analysis data_analysis Data Analysis and Comparison metabolic_flux->data_analysis biochemical_analysis->data_analysis end Conclusion data_analysis->end

Workflow for preclinical anti-anginal drug evaluation.

Conclusion

The available preclinical evidence from diabetic animal models strongly suggests that this compound possesses a unique metabolic profile compared to traditional anti-anginal agents. By partially inhibiting fatty acid oxidation and promoting glucose oxidation, this compound directly addresses the metabolic inflexibility characteristic of the diabetic heart. This mechanism is distinct from the hemodynamically-driven effects of beta-blockers and calcium channel blockers. While trimetazidine shares a metabolic mechanism by inhibiting fatty acid oxidation, this compound's additional effects on the late sodium current may offer further cardioprotective benefits. For researchers and clinicians, these findings underscore the potential of this compound as a metabolically-targeted therapy for angina in the growing diabetic patient population. Further head-to-head preclinical studies are warranted to directly compare the metabolic effects of this compound with beta-blockers and calcium channel blockers in diabetic models to more fully elucidate their comparative advantages and disadvantages.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Ranolazine Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The integrity of scientific research extends beyond the benchtop to include the responsible management of chemical waste. Proper disposal of pharmaceutical compounds like ranolazine is not only a matter of regulatory compliance but also a critical component of environmental stewardship and laboratory safety. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure a safe laboratory environment and minimize the ecological footprint of research activities.

Understanding the Importance of Proper Disposal

This compound, an anti-anginal medication, can pose environmental risks if disposed of improperly. Like many pharmaceuticals, it can persist in the environment, potentially impacting aquatic life and ecosystems.[1][2][3] Standard wastewater treatment facilities are often not equipped to fully remove such compounds, leading to their presence in waterways.[4] Therefore, a structured and informed approach to the disposal of this compound and its associated waste is paramount.

Operational Plan: this compound Disposal Procedures

This section outlines the standard operating procedures for the disposal of this compound in a laboratory setting. These procedures are based on guidelines from safety data sheets and regulatory bodies.

Step 1: Waste Identification and Segregation

Properly categorize this compound waste at the point of generation. This includes:

  • Pure this compound: Unused or expired pure active pharmaceutical ingredient (API).

  • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and empty containers that have come into direct contact with this compound.

  • Solutions: Aqueous or solvent-based solutions containing this compound.

Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.[5]

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use chemically resistant, leak-proof containers for all this compound waste.[6]

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").[6]

Step 3: On-Site Storage
  • Store this compound waste in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.[7]

  • Do not mix incompatible waste types in the same container.

Step 4: Disposal Pathway

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Controlled Incineration: The most common and effective method for destroying pharmaceutical waste.[8][9] This process should be carried out in a licensed facility equipped with flue gas scrubbing to prevent the release of harmful combustion byproducts.[8]

  • Chemical Destruction Plant: An alternative to incineration where the chemical structure of this compound is altered to non-toxic byproducts.[8]

Note: this compound is not on the FDA's "flush list" and should not be disposed of down the drain.[10][11] While the FDA provides guidelines for household disposal in the trash after mixing with an undesirable substance, this method is not recommended for the larger quantities and purer forms of the chemical typically found in laboratory settings.[10][12][13]

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Classification Acute toxicity - Category 4, Oral (Harmful if swallowed)[8]
Personal Protective Equipment (PPE) Safety goggles, chemical impermeable gloves, fire/flame resistant and impervious clothing[8][9]
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration[8]
Container Disposal Triple rinse (or equivalent) and offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill. Combustible packaging can be incinerated.[8]
Regulatory Framework Disposal must be in accordance with applicable local, state, and federal laws and regulations.[7][8][14]

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, follow this decontamination procedure before returning it to general use.

Materials:

  • Appropriate organic solvent (e.g., ethanol, methanol, or acetone) in which this compound is soluble.

  • Detergent solution.

  • Deionized water.

  • Designated waste containers for solvent and aqueous rinses.

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent to dissolve and remove this compound residues. Collect all solvent rinses in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste" as appropriate, and also indicate "Contains this compound."

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware multiple times with deionized water.

  • Drying: Allow the glassware to air dry completely or dry in an oven as appropriate.

Visual Guidance: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ranolazine_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated identification Identify Waste Type (Pure compound, Contaminated materials, Solutions) start->identification segregation Segregate from Other Lab Waste identification->segregation containerization Containerize in Labeled, Leak-Proof Containers segregation->containerization storage Store in Designated Secure Area containerization->storage disposal_decision Is a Licensed Hazardous Waste Vendor Available? storage->disposal_decision vendor_disposal Arrange for Pickup and Disposal via Incineration or Chemical Destruction disposal_decision->vendor_disposal Yes contact_ehs Contact Environmental Health & Safety (EHS) for Guidance disposal_decision->contact_ehs No end_disposal Disposal Complete vendor_disposal->end_disposal contact_ehs->vendor_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.

References

Essential Safety and Logistical Information for Handling Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like Ranolazine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE based on various handling scenarios.

OperationEngineering ControlsRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing and Aliquoting (Powder) Ventilated Balance Enclosure (VBE) or Fume HoodNIOSH-approved respirator (e.g., N95 or higher) if OEB is exceeded or dust is generated.[1][2][3][4]Tightly fitting safety goggles with side-shields.[5]Chemical-impermeable gloves (e.g., Nitrile). Consider double gloving.[5][6]Lab coat or impervious protective clothing.[3][5]
Solution Preparation Fume Hood or Biological Safety CabinetNot generally required if handled in a fume hood.Safety glasses with side shields or chemical splash goggles.[1][3][6]Chemical-resistant gloves (e.g., Nitrile).[1][6]Lab coat.
Handling Tablets General room ventilation is typically adequate.[3]Not normally required.[2]Safety glasses with side shields are recommended if contact is likely.[2]Protective gloves are suitable for prolonged or repeated contact.[2]Protective clothing is not normally necessary, but an apron is good practice.[2]
Spill Cleanup (Powder) N/ANIOSH-approved self-contained breathing apparatus or respirator.[2]Safety goggles and heavy rubber gloves.[2]Heavy rubber gloves.[2]Rubber boots and appropriate protective clothing.[2]

Note: The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[6] It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Location: Conduct all weighing and handling of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3][6]

  • PPE: At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1][5] If there is a risk of dust generation or exceeding occupational exposure limits, a NIOSH-approved respirator should be used.[2][3]

  • Procedure:

    • Ensure the work area is clean and uncluttered.

    • Carefully open the container to avoid creating airborne dust.

    • Use appropriate tools (e.g., spatulas) to handle the powder.

    • Close the container tightly after use.

2. Solution Preparation:

  • Location: All solution preparation should be performed in a chemical fume hood.

  • PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Procedure:

    • Add the weighed this compound powder to the solvent slowly to prevent splashing.

    • Ensure the container is properly labeled with the compound name, concentration, date, and your initials.

3. Administration (in a research context):

  • Follow all institutionally approved protocols for the administration of test compounds.

  • Ensure all personnel involved are aware of the potential hazards and required safety precautions.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5]

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water.[5] Consult a doctor if irritation persists.

  • Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

  • Solid Waste:

    • Collect all this compound powder, contaminated consumables (e.g., weigh boats, wipes), and used PPE in a designated, sealed, and clearly labeled hazardous waste container.[1]

    • Avoid creating dust when collecting and packaging waste.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.

    • Do not pour this compound waste down the drain.[5]

  • Disposal:

    • Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office.

    • The waste may be disposed of by burial in a licensed hazardous or toxic waste landfill or by incineration, handled by a state-licensed medical waste contractor.[7]

Experimental Workflow for Handling this compound

Ranolazine_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Receive this compound weigh Weigh Powder (in VBE/Fume Hood) prep_start->weigh dissolve Prepare Solution (in Fume Hood) weigh->dissolve experiment Experimental Use dissolve->experiment spill Spill? experiment->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_cleanup->decontaminate solid_waste Collect Solid Waste (PPE, consumables) decontaminate->solid_waste liquid_waste Collect Liquid Waste decontaminate->liquid_waste dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine
Reactant of Route 2
Reactant of Route 2
Ranolazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.